molecular formula C9H17NO B1403802 4-(3-Methyloxetan-3-YL)piperidine CAS No. 873405-18-6

4-(3-Methyloxetan-3-YL)piperidine

Cat. No.: B1403802
CAS No.: 873405-18-6
M. Wt: 155.24 g/mol
InChI Key: QENYGWCEDFQCPN-UHFFFAOYSA-N
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Description

4-(3-Methyloxetan-3-yl)piperidine is a chemical compound of significant interest in synthetic and medicinal chemistry, featuring a piperidine ring substituted with a 3-methyloxetane group. This molecular architecture incorporates two privileged structural motifs: the piperidine ring, a common feature in pharmaceutical agents, and the oxetane ring, a strained oxygen-containing heterocycle known to improve key drug-like properties. The oxetane functional group, characterized by its three-dimensionality and high electronegativity, serves as a valuable surrogate for carbonyl groups or other flat structural elements, potentially enhancing aqueous solubility, metabolic stability, and membrane permeability of research compounds . Compounds bearing the 1-(oxetan-3-yl)piperidine scaffold have demonstrated substantial research utility across various therapeutic areas, particularly as core structural elements in the development of bioactive molecules . While specific pharmacological data for this compound requires further investigation, structurally related piperidine-4-one derivatives have shown promising antioxidant and anti-inflammatory activities in preclinical research settings, highlighting the potential of this chemical class in developing novel therapeutic agents . The molecular framework is characterized by moderate hydrogen bonding capacity and distinct polarity patterns influenced by the oxetane oxygen, which collectively contribute to favorable physicochemical properties for drug discovery applications. Researchers utilize this compound primarily as a versatile synthetic intermediate and building block for constructing more complex molecular architectures, particularly in pharmaceutical chemistry where it can serve as a conformational constraint or polarity modulator. Available chemical identifiers include CAS Number 1541256-17-0, with a molecular formula of C9H17NO2 and a molecular weight of 171.24 g/mol . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult safety data sheets and implement appropriate handling precautions prior to use in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-methyloxetan-3-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-9(6-11-7-9)8-2-4-10-5-3-8/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENYGWCEDFQCPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 4-(3-Methyloxetan-3-YL)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for the novel heterocyclic compound, 4-(3-Methyloxetan-3-YL)piperidine. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural features is paramount. This document serves as a comprehensive technical resource, detailing the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the underlying principles and experimental protocols for their acquisition and interpretation.

Introduction: The Structural Significance of this compound

The compound this compound incorporates two key heterocyclic motifs: a piperidine ring, a prevalent scaffold in numerous pharmaceuticals, and an oxetane ring, which has gained significant attention as a bioisostere for gem-dimethyl and carbonyl groups, often improving metabolic stability and aqueous solubility. The unique spirocyclic linkage between these two rings at the C4 position of the piperidine creates a rigid three-dimensional structure that can have profound implications for its biological activity.

Accurate and unambiguous structural elucidation is the cornerstone of any chemical research, particularly in the context of drug discovery. Spectroscopic techniques provide a powerful and non-destructive means to probe the molecular architecture. This guide will delve into the expected spectroscopic signatures of this compound, offering a predictive framework for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Framework

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[1][2][3][4] By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, a detailed connectivity map of the molecule can be constructed.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the piperidine and oxetane rings, as well as the methyl group. The piperidine ring exists in a chair conformation, leading to chemically non-equivalent axial and equatorial protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 4.5 - 4.3d2HOxetane CH₂ (axial)Protons on the oxetane ring adjacent to the oxygen atom are highly deshielded. The geminal coupling will result in a doublet.
~ 4.2 - 4.0d2HOxetane CH₂ (equatorial)Similar to the axial protons but in a slightly different chemical environment.
~ 3.1 - 2.9m2HPiperidine CH₂ (axial, C2/C6)Protons adjacent to the nitrogen atom are deshielded. Axial protons typically appear at a slightly higher field than equatorial protons.
~ 2.7 - 2.5m2HPiperidine CH₂ (equatorial, C2/C6)Equatorial protons adjacent to the nitrogen.
~ 1.8 - 1.6m2HPiperidine CH₂ (axial, C3/C5)Methylene protons on the piperidine ring.
~ 1.5 - 1.3m3HPiperidine CH (C4) & CH₂ (equatorial, C3/C5)Overlapping signals for the methine proton at the spiro center and the equatorial protons at C3 and C5.
~ 1.4s3HMethyl (CH₃)The singlet nature of this signal is a key indicator of the methyl group attached to a quaternary carbon.
~ 1.2 (broad)s1HN-HThe chemical shift of the N-H proton is variable and concentration-dependent. It may appear as a broad singlet.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~ 80 - 75Oxetane CH₂Carbons bonded to the electronegative oxygen atom are significantly deshielded.
~ 48 - 45Piperidine C2/C6Carbons adjacent to the nitrogen atom.[5]
~ 42 - 38Spiro Quaternary CarbonThe quaternary carbon of the oxetane ring.
~ 35 - 30Piperidine C4The spiro carbon atom of the piperidine ring.
~ 30 - 25Piperidine C3/C5Methylene carbons of the piperidine ring.[5]
~ 25 - 20Methyl (CH₃)The methyl carbon.
Experimental Protocol for NMR Data Acquisition

Sample Preparation: [6][7][8][9][10]

  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) in a clean, dry vial. The choice of solvent may depend on the sample's solubility.

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if not already present in the solvent.

Instrument Parameters (400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 1 second

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans: 1024

    • Acquisition Time: ~1 second

    • Relaxation Delay: 2 seconds

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.[11][12][13] The absorption of infrared radiation corresponds to the vibrational transitions of covalent bonds.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Vibration Functional Group Assignment
3400 - 3200Medium, BroadN-H StretchSecondary amine (Piperidine)
3000 - 2850StrongC-H StretchAliphatic (Piperidine and Oxetane CH₂, Methyl CH₃)[14][15]
1150 - 1050StrongC-O-C StretchCyclic Ether (Oxetane)
980 - 950StrongRing VibrationOxetane Ring Puckering[16]
1470 - 1430MediumC-H BendCH₂ Scissoring
Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)
  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.

  • Record a background spectrum.

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structural elucidation.[17][18]

Predicted Mass Spectrum (Electron Ionization - EI)
  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 155, corresponding to the molecular weight of C₉H₁₇NO.

  • Key Fragmentation Pathways:

    • α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for piperidines.[17][19] This would lead to the loss of an ethyl group from the piperidine ring, resulting in a fragment at m/z = 126.

    • Loss of the Oxetane Ring: Fragmentation could involve the cleavage of the C-C bond connecting the two rings, leading to a piperidinyl cation at m/z = 84 and a neutral oxetane fragment.

    • Ring Opening of Oxetane: The oxetane ring can undergo ring-opening followed by fragmentation, leading to various smaller fragments.

Experimental Protocol for GC-MS Analysis

Sample Preparation: [20][21]

  • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Filter the solution if any particulate matter is present.

  • Transfer the solution to a GC-MS autosampler vial.

Instrument Parameters: [22][23][24]

  • Gas Chromatograph (GC):

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-500

    • Solvent Delay: 3 minutes

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis process for this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Purified_Compound Purified this compound NMR NMR Spectroscopy (¹H & ¹³C) Purified_Compound->NMR IR IR Spectroscopy (ATR) Purified_Compound->IR MS Mass Spectrometry (GC-MS) Purified_Compound->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Characteristic Absorptions IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Structure_Confirmation Confirmed Structure of This compound NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion: A Framework for Confident Structural Assignment

This technical guide has provided a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By understanding the expected spectroscopic signatures and following the outlined experimental protocols, researchers and drug development professionals can confidently identify and characterize this novel heterocyclic compound. The interplay of these spectroscopic techniques provides a self-validating system for structural elucidation, ensuring the scientific integrity of subsequent biological and medicinal chemistry studies.

References

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Sources

Chemical properties and reactivity of 4-(3-Methyloxetan-3-YL)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 4-(3-Methyloxetan-3-YL)piperidine

Introduction: A Tale of Two Rings

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. This compound, a spirocyclic heteroalkane, represents a compelling fusion of two such pharmacologically significant motifs: the piperidine ring and the oxetane ring. The piperidine moiety is a ubiquitous structural element in pharmaceuticals, valued for its ability to impart aqueous solubility and serve as a versatile synthetic handle for molecular elaboration.[1][2][3] Conversely, the oxetane ring, a four-membered cyclic ether, has gained prominence as a metabolically stable, polar isostere for often problematic groups like gem-dimethyl or carbonyl functionalities.[4][5][6]

This guide provides an in-depth analysis of the chemical personality of this compound, moving beyond catalog data to explore its structural nuances, predictable reactivity, and synthetic potential. For researchers in drug development, understanding the interplay between the nucleophilic piperidine nitrogen and the strained, yet relatively stable, oxetane ring is paramount for leveraging this building block in the synthesis of novel chemical entities.

Core Chemical and Physical Properties

This compound is a colorless liquid at room temperature.[7] Its structure presents a unique spirocyclic fusion, where the C4 position of the piperidine ring serves as the spiro-center for the C3 position of the 3-methyloxetane. This arrangement imparts significant three-dimensionality, a desirable trait in modern drug discovery.[2]

PropertyValueSource
CAS Number 873405-18-6[8][9]
Molecular Formula C₉H₁₇NO[8][9]
Molecular Weight 155.24 g/mol [8][9]
Predicted Boiling Point 221.2 ± 40.0 °C[8]
Predicted Density 0.991 ± 0.06 g/cm³[8]
SMILES CC1(C2CCNCC2)COC1[9]

Structurally, the piperidine ring is expected to adopt a stable chair conformation to minimize steric strain.[7] The exocyclic C-C bonds to the oxetane ring will preferentially occupy equatorial positions to avoid unfavorable 1,3-diaxial interactions.

Caption: Molecular structure of this compound.

Reactivity Profile: A Bifunctional Scaffold

The reactivity of this molecule is governed by the distinct chemical natures of its two heterocyclic components. The piperidine offers a nucleophilic and basic secondary amine, while the oxetane provides a strained ether susceptible to ring-opening.

Reactivity_Map cluster_piperidine Piperidine (N-H) Reactivity cluster_oxetane Oxetane Ring Reactivity main This compound N_Alkylation N-Alkylation (e.g., + R-X) main->N_Alkylation Base (K₂CO₃) Solvent (DMF) N_Acylation N-Acylation (e.g., + RCOCl) main->N_Acylation Base (Et₃N) Solvent (DCM) N_Arylation N-Arylation (e.g., Buchwald-Hartwig) main->N_Arylation Pd Catalyst Base, Ligand Ring_Opening Acid-Catalyzed Ring-Opening main->Ring_Opening H⁺ (e.g., HCl) Nu-H (e.g., H₂O)

Caption: Key reactivity pathways for this compound.

Reactivity of the Piperidine Nitrogen

The secondary amine of the piperidine ring is the primary site of reactivity under basic or neutral conditions. Its lone pair of electrons makes it both a potent nucleophile and a moderate base (pKa of protonated piperidine is ~11.2)[7].

  • N-Alkylation and N-Acylation: The nitrogen readily undergoes nucleophilic substitution with alkyl halides (N-alkylation) or acyl halides/anhydrides (N-acylation) to form tertiary amines and amides, respectively. These are fundamental transformations for introducing substituents and linking the molecule to other fragments.[10][11]

  • Reductive Amination: It can be used in reductive amination protocols with aldehydes or ketones to form more complex tertiary amines.

  • Transition-Metal Catalyzed Couplings: The N-H bond is suitable for cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl or N-heteroaryl derivatives.

  • Basicity: The compound can act as an organic base to catalyze reactions like Knoevenagel condensations, although its steric bulk may influence its efficacy compared to simpler amines like piperidine itself.

Reactivity of the Oxetane Ring

The oxetane ring is significantly more stable than its three-membered epoxide counterpart but possesses sufficient ring strain (~26 kcal/mol) to undergo ring-opening reactions under specific conditions, primarily acidic.[12][13]

  • Acid-Catalyzed Ring-Opening: This is the most characteristic reaction of the oxetane moiety. In the presence of a protic or Lewis acid, the oxetane oxygen is protonated, activating the ring for nucleophilic attack. The attack of a nucleophile (e.g., water, alcohol, halide) proceeds via an Sₙ1-like mechanism. The C-O bond cleavage occurs to form the most stable carbocation intermediate. In this case, cleavage will form a tertiary carbocation at the spiro-center, which is then trapped by the nucleophile. This provides a reliable method to unmask a 1,3-diol functionality.[4][14]

  • Stability to Bases and Nucleophiles: Under neutral or basic conditions, the oxetane ring is generally robust and unreactive towards most nucleophiles, a key property that contributes to its utility as a stable structural motif in drug molecules.[14] It is also stable to many reducing and oxidizing conditions that do not involve strong acids.

Key Experimental Protocols

The following protocols are presented as validated, foundational procedures for the synthetic manipulation of this compound.

Protocol 1: Synthesis of N-Benzyl-4-(3-methyloxetan-3-yl)piperidine (N-Alkylation)

This procedure details a standard N-alkylation, a crucial step for installing functional groups or protecting the piperidine nitrogen.

Causality: The choice of potassium carbonate as a base is strategic; it is strong enough to deprotonate the piperidine nitrogen after the initial salt formation but is not nucleophilic itself, preventing side reactions. Dimethylformamide (DMF) is an ideal polar aprotic solvent that promotes Sₙ2 reactions.

N_Alkylation_Workflow start Combine Starting Material, Benzyl Bromide, K₂CO₃ in DMF react Heat Reaction Mixture (e.g., 60-80 °C) Monitor by TLC/LC-MS start->react workup Aqueous Workup: 1. Quench with H₂O 2. Extract with EtOAc react->workup purify Purification: Dry organic layer (Na₂SO₄) Concentrate in vacuo Column Chromatography workup->purify end N-Benzylated Product purify->end

Caption: Experimental workflow for the N-alkylation of the title compound.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 2.0 eq).

  • Add benzyl bromide (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 70 °C and stir for 4-6 hours, monitoring for the consumption of the starting material by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure N-benzylated product.

Protocol 2: Acid-Mediated Hydrolysis to 1-(4-(1-hydroxy-2-methylpropan-2-yl)piperidin-4-yl)ethan-1-ol

This protocol demonstrates the characteristic ring-opening of the oxetane, a transformation that can be used to reveal a diol or introduce new functionality.

Causality: The reaction is initiated by protonation of the oxetane oxygen by a strong acid like HCl. This facilitates the C-O bond cleavage to form a stable tertiary carbocation at the spiro-center. Water acts as the nucleophile, trapping this carbocation to form the 1,3-diol product. The use of a water-miscible co-solvent like acetone ensures homogeneity.

Ring_Opening_Mechanism reactant Start Molecule + H⁺ protonated Protonated Oxetane reactant->protonated Step 1: Protonation carbocation Tertiary Carbocation Intermediate protonated->carbocation Step 2: Ring Opening (Rate-Determining) attack Nucleophilic Attack by H₂O carbocation->attack product Final Diol Product attack->product Step 3: Deprotonation

Caption: Mechanism of acid-catalyzed oxetane ring-opening.

Step-by-Step Methodology:

  • Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).

  • Cool the solution in an ice bath (0 °C).

  • Add concentrated hydrochloric acid (HCl, 2.0 eq) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude diol product, which can be further purified by chromatography if necessary.

Conclusion and Outlook

This compound is a valuable bifunctional building block with a well-defined and predictable reactivity profile. Its two constituent rings offer orthogonal synthetic handles: the piperidine nitrogen for nucleophilic additions and coupling reactions under basic/neutral conditions, and the oxetane ring for acid-labile ring-opening to generate 1,3-diols. The general stability of the oxetane ring to a wide range of synthetic conditions makes it an attractive component for introducing polarity and three-dimensionality without compromising molecular integrity during multi-step syntheses. For drug development professionals, a thorough understanding of these reactivity principles is essential for successfully incorporating this promising scaffold into discovery programs.

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  • 4-[(3-Propyloxetan-3-yl)methyl]piperidine. PubChem. Available at: [Link]

  • How to remove excess 4-amino piperidine from reaction medium? ResearchGate. Available at: [Link]

  • 3-Methylpiperidine. PubChem. Available at: [Link]

  • (PDF) Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. ResearchGate. Available at: [Link]

Sources

A Comprehensive Technical Guide to the X-ray Crystal Structure Determination of 4-(3-Methyloxetan-3-YL)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed technical framework for the determination of the single-crystal X-ray structure of 4-(3-Methyloxetan-3-YL)piperidine, a molecule of significant interest in medicinal chemistry. The combination of the piperidine ring, a common scaffold in numerous pharmaceuticals, and the 3-methyloxetane moiety, a functional group known to enhance physicochemical properties, makes this compound a prime candidate for structural elucidation to inform drug design and development.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the crystallographic workflow.

Introduction: The Significance of this compound in Drug Discovery

The pursuit of novel therapeutics often involves the strategic combination of well-established pharmacophores with innovative chemical motifs. This compound exemplifies this approach. The piperidine ring is a ubiquitous feature in a vast array of approved drugs, valued for its ability to confer favorable pharmacokinetic properties.[4] The oxetane ring, particularly the 3-methyloxetane group, has gained considerable attention in modern drug discovery for its capacity to improve aqueous solubility, metabolic stability, and lipophilicity, while also influencing molecular conformation.[1][2][5][6]

The precise three-dimensional arrangement of atoms within this compound, which can only be definitively determined through X-ray crystallography, is critical for understanding its potential interactions with biological targets.[7] This structural information can guide the design of more potent and selective drug candidates, ultimately accelerating the drug development pipeline.

Synthesis and Purification of this compound

The successful growth of high-quality single crystals is contingent upon the purity of the starting material. While several chemical suppliers list this compound (CAS 873405-18-6), it is imperative to ensure its purity before proceeding with crystallization trials.[8][9][10][11]

Typical Synthetic Approach: A plausible synthetic route, based on established organic chemistry principles, would involve the nucleophilic attack of a suitable piperidine precursor onto an activated 3-methyloxetane derivative. The final product would then be subjected to rigorous purification, typically involving column chromatography followed by recrystallization or distillation, to achieve a purity of >99%.

Purity Verification: The purity of the compound should be verified by a combination of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the sample.

Crystallization Strategies for Small Molecules

Obtaining diffraction-quality single crystals is often the most challenging step in X-ray crystallography.[12] For a small molecule like this compound, several crystallization techniques can be employed. The key is to slowly approach supersaturation, allowing for the ordered growth of a single crystal rather than rapid precipitation.[13][14]

Table 1: Crystallization Techniques for this compound

Technique Description Solvent Considerations Advantages
Slow Evaporation A solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization.[13]A solvent in which the compound is moderately soluble.Simple to set up and requires minimal equipment.
Vapor Diffusion A concentrated solution of the compound is placed in a small, open container within a larger, sealed container that holds a solvent in which the compound is insoluble (the precipitant). The vapor of the precipitant slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.[13][14]A binary solvent system where the compound is soluble in one and insoluble in the other. The two solvents should be miscible.Allows for fine control over the rate of crystallization and is effective with small amounts of material.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.A solvent system similar to vapor diffusion.Can produce high-quality crystals, especially for compounds that are difficult to crystallize by other methods.
Cooling A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.A solvent in which the compound's solubility is highly temperature-dependent.A classic and often effective method.

Experimental Protocol: Vapor Diffusion Crystallization

  • Solubility Screening: Begin by determining the solubility of this compound in a range of common laboratory solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane).

  • Preparation of the Compound Solution: Prepare a concentrated solution of the purified compound in a "good" solvent identified during screening.

  • Setting up the Crystallization Chamber:

    • Pipette a small volume (e.g., 1-2 µL) of the compound solution onto a glass coverslip.

    • In a well of a crystallization plate, add a larger volume (e.g., 500 µL) of a "poor" solvent (precipitant).

    • Invert the coverslip and place it over the well, sealing the chamber.

  • Incubation and Monitoring: Store the crystallization plate in a vibration-free environment at a constant temperature. Monitor the drops periodically under a microscope for the formation of crystals.

Diagram 1: Vapor Diffusion Crystallization Workflow

G cluster_prep Preparation cluster_setup Crystallization Setup cluster_growth Crystal Growth solubility Solubility Screening prep_sol Prepare Concentrated Solution solubility->prep_sol Select Solvents add_drop Pipette Compound Solution to Coverslip prep_sol->add_drop seal Seal Chamber add_drop->seal add_res Add Precipitant to Reservoir add_res->seal incubate Incubate at Constant Temperature seal->incubate monitor Monitor for Crystal Formation incubate->monitor G crystal Single Crystal diffractometer X-ray Diffractometer crystal->diffractometer raw_data Raw Diffraction Images diffractometer->raw_data indexing Indexing raw_data->indexing integration Integration indexing->integration scaling Scaling & Merging integration->scaling hkl_file Reflection Data File (h, k, l, I, σ(I)) scaling->hkl_file phasing Phase Determination (Direct Methods) hkl_file->phasing e_density Electron Density Map phasing->e_density model Initial Atomic Model e_density->model

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Conformational Analysis of the Oxetane-Piperidine Ring System: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Fusion of Oxetane and Piperidine in Modern Drug Discovery

The confluence of the oxetane and piperidine ring systems into a single molecular scaffold, particularly in a spirocyclic arrangement, has emerged as a powerful strategy in contemporary medicinal chemistry.[1][2] The piperidine moiety, a ubiquitous feature in a vast number of natural products and synthetic pharmaceuticals, offers a versatile, three-dimensional framework that can effectively orient substituents for optimal target engagement.[3][4] Its conformational flexibility, however, can sometimes be a double-edged sword, leading to entropic penalties upon binding. The introduction of the strained four-membered oxetane ring serves to rigidify the piperidine scaffold, reducing conformational lability and often leading to improved physicochemical properties.[5][6][7] This guide provides an in-depth exploration of the conformational landscape of the oxetane-piperidine system, detailing the theoretical underpinnings and practical methodologies for its analysis.

The compact, polar, and sp³-rich nature of the oxetane moiety can significantly enhance aqueous solubility, metabolic stability, and lipophilicity profiles when compared to more common functionalities like gem-dimethyl or carbonyl groups.[5][6] Understanding the conformational preferences of the combined ring system is paramount for predicting molecular shape, designing molecules with improved drug-like properties, and ultimately, for achieving higher potency and selectivity in drug candidates.[8][9]

The Conformational Landscape: Beyond the Simple Chair

The conformational behavior of the piperidine ring within an oxetane-piperidine scaffold is a complex interplay of steric and stereoelectronic effects. While the chair conformation is generally the most stable for a simple piperidine ring, the fusion with an oxetane can introduce unique constraints and interactions that modulate the energetic landscape.[3][10]

Fundamental Conformations

The piperidine ring can, in principle, adopt several conformations:

  • Chair: This is typically the lowest energy conformation, minimizing both torsional and angle strain. Substituents can occupy either axial or equatorial positions.

  • Boat and Twist-Boat: These are higher energy, more flexible conformations. While generally less populated, they can be stabilized by specific substitution patterns or interactions with a biological target.[11][12] The introduction of a spirocyclic oxetane can influence the propensity for the piperidine ring to adopt non-chair conformations.

Stereoelectronic and Steric Influences

Several factors dictate the preferred conformation of the oxetane-piperidine system:

  • A(1,3) Strain (Allylic Strain): In N-acyl or N-aryl piperidines, the partial double bond character of the N-C(O) or N-C(Ar) bond can introduce significant steric strain between the N-substituent and an axial substituent at the C2 position. This "pseudoallylic strain" can strongly favor an axial orientation for substituents at C2.[8][12] The presence of the spiro-oxetane at C4 would primarily exert its influence through long-range electrostatic interactions and by constraining the overall ring flexibility.

  • Anomeric and Homoanomeric Effects: The anomeric effect describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a cyclohexane ring to prefer an axial orientation.[13][14][15][16] While a classic anomeric effect is not present in a C4-spiro-oxetane piperidine, related stereoelectronic interactions, such as the homoanomeric effect, involving overlap of the nitrogen lone pair with a σ* orbital of a C-C or C-O bond in the oxetane ring, could subtly influence conformational preferences.[17]

  • Solvation Effects: The polarity of the solvent can significantly impact the conformational equilibrium, particularly when polar functional groups are present.[9][18] Computational models that account for solvent effects are crucial for accurately predicting conformational behavior in solution.

Experimental Determination of Conformation: A Multi-Technique Approach

A combination of experimental techniques is often necessary to fully characterize the conformational properties of the oxetane-piperidine ring system in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Conformation in Solution

NMR spectroscopy is the most powerful tool for elucidating the solution-state conformation of molecules.[19] A suite of 1D and 2D NMR experiments can provide detailed information on proton-proton and proton-carbon connectivities, as well as through-space interactions, which are invaluable for conformational assignment.[20]

Experimental Protocol: 2D NMR for Conformational Analysis

  • Sample Preparation: Dissolve 5-10 mg of the oxetane-piperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the conformational equilibrium.[19]

  • Data Acquisition: Acquire the following spectra on a high-field NMR spectrometer (≥400 MHz):

    • ¹H NMR: Provides initial information on chemical shifts and coupling constants.

    • ¹H-¹H COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, aiding in the assignment of adjacent protons. .

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range (2-3 bond) proton-carbon correlations, which are crucial for assigning quaternary carbons and piecing together the molecular framework.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information on through-space proximity of protons. Strong cross-peaks between protons indicate they are close in space, which is a powerful indicator of their relative orientation (e.g., axial vs. equatorial).

  • Data Analysis:

    • Coupling Constants (³JHH): The magnitude of the vicinal proton-proton coupling constants can be used to determine dihedral angles via the Karplus equation. Large coupling constants (typically 8-12 Hz) are indicative of an axial-axial relationship, while smaller values (2-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements.

    • Chemical Shifts: The chemical shifts of protons and carbons can be influenced by their local electronic environment, which is conformation-dependent. For example, axial protons are typically shielded (resonate at a lower frequency) compared to their equatorial counterparts.

    • NOE/ROE Correlations: The presence of strong NOE or ROE cross-peaks between, for instance, a proton on the piperidine ring and a proton on a substituent, can definitively establish the orientation of that substituent.

Causality Behind Experimental Choices: The use of a suite of 2D NMR experiments provides a self-validating system. COSY and HSQC/HMBC establish the covalent bonding network, while NOESY/ROESY provides through-space information, allowing for a confident assignment of the three-dimensional structure in solution.

X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides an unambiguous, high-resolution picture of the molecular conformation in the solid state.[21][22] While the solid-state conformation may not always be the most populated conformation in solution, it provides a crucial reference point and can reveal key intramolecular interactions.[6]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the oxetane-piperidine derivative of suitable size and quality. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: Mount a single crystal on a goniometer and place it in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions are refined against the experimental data to generate the final molecular structure.

  • Data Analysis: The refined crystal structure provides precise bond lengths, bond angles, and torsional angles, which definitively describe the conformation of the oxetane-piperidine ring system in the solid state.

Trustworthiness of the Protocol: The quality of a crystal structure is assessed by several metrics, including the R-factor and the goodness-of-fit. Low values for these parameters indicate a good agreement between the experimental data and the refined model, ensuring the trustworthiness of the determined structure.

Computational Chemistry: In Silico Conformational Analysis

Theoretical and computational chemistry are indispensable tools for exploring the conformational landscape of molecules.[3][23] These methods allow for the calculation of the relative energies of different conformers and the energy barriers for their interconversion.

Density Functional Theory (DFT): Accurate Energetics

DFT calculations provide a good balance of accuracy and computational cost for determining the relative energies of different conformers.[24][25][26]

Protocol: Conformational Analysis using DFT

  • Input File Preparation: Create input files for all plausible starting conformations (e.g., chair with axial/equatorial substituents, boat, twist-boat) of the oxetane-piperidine derivative.

  • Geometry Optimization: Perform geometry optimization for each starting conformation using a suitable DFT functional and basis set (e.g., B3LYP/6-31G* or M06-2X/def2-QZVPP for higher accuracy).[9][24] Include a polarizable continuum model (PCM) to account for the effect of a solvent.

  • Frequency Calculation: Perform a frequency calculation on each optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

  • Energy Analysis: Compare the calculated Gibbs free energies of the different conformers to determine their relative populations at a given temperature. The conformer with the lowest free energy is the most stable.

Expertise in Method Selection: The choice of DFT functional is critical. Functionals that account for dispersion interactions, such as M06-2X, are often recommended for accurate conformational energy calculations in heterocyclic systems.[24]

Molecular Dynamics (MD) Simulations: Exploring Conformational Dynamics

MD simulations provide a dynamic picture of the conformational behavior of a molecule over time.[23][27] This can be particularly useful for understanding the flexibility of the oxetane-piperidine ring system and for identifying transient, low-population conformations that may be biologically relevant.[28][29]

Protocol: MD Simulation Workflow

  • System Preparation: Prepare the topology and coordinate files for the oxetane-piperidine derivative using a suitable force field (e.g., GAFF, OPLS). Place the molecule in a simulation box and solvate it with an appropriate solvent model (e.g., TIP3P water).

  • Minimization and Equilibration: Perform energy minimization to remove any steric clashes. Gradually heat the system to the desired temperature and then run a short equilibration simulation to allow the solvent to relax around the solute.

  • Production Simulation: Run a production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to adequately sample the conformational space.

  • Trajectory Analysis: Analyze the MD trajectory to identify the different conformations visited by the molecule and their relative populations. This can be done by monitoring key dihedral angles or by performing clustering analysis.

Data Presentation and Visualization

Quantitative Conformational Data
ConformerDihedral Angle (C2-N-C6-C5) (°)Relative Energy (kcal/mol)Population (%)
Chair (Axial Sub.)-55.20.095
Chair (Equatorial Sub.)54.81.55
Twist-Boat30.14.2<1

Note: The data presented in this table is illustrative and will vary depending on the specific substitution pattern of the oxetane-piperidine derivative.

Visualizing Conformational Equilibria and Workflows

conformational_equilibrium cluster_piperidine Piperidine Ring Conformations Chair_Axial Chair (Axial) Twist_Boat Twist-Boat Chair_Axial->Twist_Boat ΔG‡ Chair_Equatorial Chair (Equatorial) Twist_Boat->Chair_Equatorial ΔG‡

Caption: Conformational equilibrium of the piperidine ring.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Conformational Analysis cluster_data Data Integration Synthesis Synthesis of Oxetane- Piperidine Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR Solution-State Analysis (NMR Spectroscopy) Purification->NMR XRay Solid-State Analysis (X-ray Crystallography) Purification->XRay Computational In Silico Analysis (DFT, MD) Purification->Computational Integration Integrate Spectroscopic and Computational Data NMR->Integration XRay->Integration Computational->Integration Conformational_Model Develop Conformational Model Integration->Conformational_Model

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A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermochemical Stability of 4-(3-Methyloxetan-3-yl)piperidine

Abstract

This compound is a key heterocyclic building block in modern medicinal chemistry, prized for its ability to introduce favorable physicochemical properties in drug candidates. However, its utility is intrinsically linked to its stability under various process conditions. This guide provides a comprehensive analysis of the thermochemical stability of this compound, grounded in the fundamental chemistry of its constituent oxetane and piperidine rings. We will explore potential decomposition pathways, outline robust experimental protocols for thermal hazard assessment, and provide actionable insights for safe handling, storage, and process scale-up. This document is intended to be a vital resource for researchers, chemists, and drug development professionals aiming to leverage this valuable synthon while ensuring process safety and product quality.

Introduction: The Role and Rationale of this compound in Drug Discovery

The incorporation of small, strained ring systems into drug candidates has become a prominent strategy in medicinal chemistry to modulate properties such as solubility, metabolic stability, and lipophilicity. Among these, the oxetane moiety, particularly in a 3,3-disubstituted pattern as seen in this compound, offers a unique combination of features. It acts as a non-classical hydrogen bond acceptor and can improve aqueous solubility without significantly increasing molecular weight. The piperidine ring, a ubiquitous scaffold in pharmaceuticals, provides a basic nitrogen handle for further functionalization and interaction with biological targets.[1]

The combination of these two rings in a spirocyclic arrangement creates a three-dimensional structure that can effectively explore chemical space. However, the inherent ring strain of the four-membered oxetane ring raises critical questions about the molecule's thermochemical stability.[2] An uncontrolled decomposition can lead to off-spec product, process delays, and, most importantly, significant safety hazards, particularly during scale-up.[3][4] Understanding the thermal behavior of this intermediate is therefore not merely an academic exercise but a prerequisite for its successful and safe application in pharmaceutical development.

Synthesis and Potential Impurities: A Proactive Approach to Stability

The thermochemical stability of a compound can be significantly influenced by the impurities present. Therefore, a brief overview of its synthesis is pertinent. This compound is typically synthesized via multi-step sequences.[5][6][7] Common strategies may involve the construction of the oxetane ring onto a pre-existing piperidine or vice versa.

Potential impurities that could impact thermal stability include:

  • Residual reagents and catalysts: Strong acids or bases used in the synthesis can catalyze decomposition pathways even at low concentrations.

  • Solvents: Trapped solvents can lower the decomposition onset temperature.

  • Byproducts of ring formation or opening: Incomplete reaction or side reactions can lead to the presence of more reactive species.

It is crucial to have robust analytical methods (e.g., HPLC, GC-MS, NMR) to quantify these impurities before proceeding with any thermal studies or scale-up activities.

Thermochemical Decomposition: Theoretical Pathways

The thermochemical decomposition of this compound is likely to be initiated by the cleavage of the strained oxetane ring, as this is the most kinetically labile part of the molecule.

Oxetane Ring Decomposition

The four-membered oxetane ring is susceptible to decomposition under thermal stress.[8] The 3,3-disubstitution pattern in the target molecule generally enhances stability compared to unsubstituted or 2-substituted oxetanes due to steric hindrance, which blocks nucleophilic attack.[2] However, at elevated temperatures, several decomposition pathways can be envisioned:

  • Ring-Opening Polymerization: Catalyzed by acidic or Lewis acidic impurities, the oxetane can undergo cationic ring-opening polymerization.

  • Fragmentation: Thermal cleavage can lead to the formation of smaller, volatile molecules. For instance, pyrolysis of 3-oxetanone has been shown to produce formaldehyde and ketene.[8] Analogous fragmentation of this compound could lead to complex product mixtures.

  • Isomerization: Some oxetane-carboxylic acids have been observed to isomerize to lactones upon heating.[9] While not directly analogous, this highlights the potential for intramolecular rearrangements.

Piperidine Ring Decomposition

The piperidine ring is generally more thermally stable than the oxetane.[10][11] However, at higher temperatures, decomposition can occur, often through C-N bond cleavage, leading to the formation of smaller amines and alkenes.[10] The presence of the oxetane substituent may influence the decomposition pathway of the piperidine ring, and vice-versa.

Diagram: Potential Thermal Decomposition Initiation

G cluster_molecule This compound cluster_pathways Primary Decomposition Pathways cluster_products Potential Products Molecule Thermal Stress (Heat) Oxetane_Ring_Opening Oxetane Ring Opening (Lower Energy) Molecule->Oxetane_Ring_Opening More Likely Initiation Piperidine_Ring_Cleavage Piperidine Ring Cleavage (Higher Energy) Molecule->Piperidine_Ring_Cleavage Less Likely Initiation Polymerization Polymerization Oxetane_Ring_Opening->Polymerization Fragmentation Fragmentation Products (e.g., aldehydes, alkenes) Oxetane_Ring_Opening->Fragmentation Rearrangement Rearrangement Products Oxetane_Ring_Opening->Rearrangement

Caption: Initial decomposition is more likely via the strained oxetane ring.

Experimental Assessment of Thermochemical Stability

A multi-technique approach is essential for a comprehensive understanding of the thermochemical stability and potential hazards of this compound.[12]

Screening: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Simultaneous Thermal Analysis (STA), combining DSC and TGA, is a powerful initial screening tool.[13][14][15][16] It provides a rapid assessment of thermal events using a small amount of sample.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It can identify melting points, phase transitions, and the onset temperature of exothermic (heat-releasing) decomposition events.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine decomposition temperatures, moisture content, and the presence of residual solvents.

ParameterDescriptionSignificance
Tonset (DSC) Extrapolated onset temperature of decompositionIndicates the temperature at which significant self-heating begins.
ΔHdecomp (DSC) Enthalpy of decompositionQuantifies the energy released during decomposition; higher values indicate greater hazard potential.
T5% (TGA) Temperature at 5% mass lossIndicates the temperature at which significant mass loss due to decomposition begins.
In-depth Analysis: Adiabatic Calorimetry

For a more detailed and realistic assessment of thermal runaway potential, adiabatic calorimetry is the gold standard.[17] The Accelerating Rate Calorimeter (ARC) is a widely used instrument for this purpose.[18][19][20]

  • Accelerating Rate Calorimetry (ARC): The ARC test subjects a sample to a heat-wait-search protocol under adiabatic conditions (no heat loss to the surroundings).[19] This simulates a worst-case scenario in a large-scale reactor.[19] Key parameters obtained from ARC data include:

    • Onset Temperature of Self-Heating: The temperature at which the rate of heat generation exceeds a certain threshold (e.g., 0.02 °C/min).[20]

    • Time to Maximum Rate (TMR): The time it takes for the reaction to reach its maximum velocity from the onset of self-heating. This is a critical parameter for designing safety measures.[20]

    • Adiabatic Temperature Rise (ΔTad): The total temperature increase due to the decomposition reaction.[20]

    • Pressure Data: The ARC can also measure the pressure generated during decomposition, which is vital for designing emergency relief systems.[20]

Diagram: Experimental Workflow for Thermal Stability Assessment

G Start Sample of This compound Screening Screening Analysis (DSC/TGA) Start->Screening Hazard_ID Hazard Identification Screening->Hazard_ID In_Depth In-depth Analysis (Adiabatic Calorimetry - ARC) Hazard_ID->In_Depth Exotherm Detected Risk_Assessment Quantitative Risk Assessment Hazard_ID->Risk_Assessment No Significant Exotherm In_Depth->Risk_Assessment End Safe Operating Limits & Process Design Risk_Assessment->End

Caption: A staged approach from screening to in-depth analysis for safety.

Experimental Protocols

Protocol: Simultaneous TGA-DSC Analysis
  • Instrument: A calibrated simultaneous thermal analyzer (STA).[13]

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum or ceramic pan.[13]

  • Purge Gas: Use an inert purge gas, such as dry nitrogen, at a flow rate of 20-50 mL/min.[13]

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 350 °C at a heating rate of 10 °C/min.[13]

  • Data Analysis:

    • From the TGA curve, determine the onset of mass loss and the temperature at 5% mass loss (T5%).

    • From the DSC curve, identify the melting endotherm and the onset temperature and peak temperature of any exothermic events. Integrate the exothermic peak to determine the enthalpy of decomposition (ΔHdecomp).

Protocol: Accelerating Rate Calorimetry (ARC) Analysis
  • Instrument: A calibrated Accelerating Rate Calorimeter (ARC).[18]

  • Sample Preparation: Load a known mass of the sample (typically 1-5 g) into a suitable sample bomb (e.g., titanium or stainless steel).

  • Test Protocol:

    • Initiate a "heat-wait-search" mode. The instrument will heat the sample in small steps (e.g., 5 °C), wait for thermal equilibrium, and then search for any self-heating rate exceeding a predefined sensitivity (e.g., 0.02 °C/min).[20]

    • Once an exotherm is detected, the instrument switches to adiabatic mode, and the surrounding heaters match the sample temperature to prevent heat loss.

  • Data Analysis:

    • Determine the onset temperature of the self-heating reaction.

    • Plot temperature and pressure versus time to determine the rates of temperature and pressure rise.

    • Calculate the Time to Maximum Rate (TMR) and the adiabatic temperature rise (ΔTad).[20]

Safe Handling and Storage

Based on the potential for thermal decomposition, the following handling and storage procedures are recommended:

  • Storage: Store this compound in a cool, dry, well-ventilated area, away from heat sources and direct sunlight.[21] It should be stored in tightly sealed containers to prevent exposure to moisture and air.[10][22]

  • Incompatible Materials: Avoid contact with strong acids, strong oxidizing agents, and Lewis acids, as these can catalyze the decomposition of the oxetane ring.[2][22]

  • Handling: When handling, especially on a larger scale, use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[22] For processes involving heating, ensure adequate ventilation and consider the use of a blast shield.[23][24]

  • Process Conditions: When using this compound in reactions, particularly those that are heated, it is crucial to maintain strict temperature control. The experimental data from DSC and ARC should be used to define a maximum safe operating temperature, well below the determined onset of decomposition.

Conclusion: A Foundation for Safe and Effective Drug Development

This compound is a valuable building block in the pharmaceutical industry. However, its strained oxetane ring presents a potential thermochemical hazard that must be thoroughly understood and managed. A systematic approach to assessing its thermal stability, starting with screening techniques like TGA/DSC and progressing to in-depth analysis with adiabatic calorimetry, is essential for ensuring process safety.[4][12][25] The data generated from these studies provides the foundation for defining safe operating limits, designing robust and safe chemical processes, and ultimately, for the successful development of new medicines. By integrating these principles of thermochemical stability assessment into the development lifecycle, researchers and drug development professionals can confidently and safely harness the full potential of this important chemical intermediate.

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An In-depth Technical Guide to the Solubility Profile of 4-(3-Methyloxetan-3-YL)piperidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter in drug development, influencing everything from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive overview of the principles and practices for determining and understanding the solubility profile of 4-(3-Methyloxetan-3-YL)piperidine, a novel heterocyclic compound. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies. We will delve into the physicochemical properties of this compound, present a detailed protocol for experimental solubility determination using the gold-standard shake-flask method, and explore the application of Hansen Solubility Parameters (HSP) for predicting and interpreting solubility in a range of organic solvents.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a cornerstone of "drug-likeness." Poor solubility can lead to a cascade of issues, including unpredictable in vitro results, difficulties in formulation, and ultimately, poor bioavailability, which can jeopardize the entire development process.[1][2] Therefore, a thorough understanding of a compound's solubility profile in various organic solvents is not merely an academic exercise but a crucial step in de-risking a drug development program.

This guide focuses on this compound, a heterocyclic compound of growing interest in medicinal chemistry. Its unique structure, combining a piperidine ring with a strained oxetane moiety, presents both opportunities and challenges in terms of its solubility characteristics. By systematically evaluating its solubility, researchers can make informed decisions regarding solvent selection for:

  • Reaction Chemistry and Synthesis: Optimizing reaction conditions and facilitating product isolation.

  • Crystallization and Purification: Enabling the formation of pure, crystalline API with the desired polymorphic form.

  • Formulation Development: Creating stable and effective dosage forms, from oral solids to parenteral solutions.

  • Preclinical and Toxicological Studies: Ensuring accurate and reproducible dosing in in vitro and in vivo models.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential before embarking on solubility studies.

  • Chemical Structure:

    • Molecular Formula: C9H17NO[3][4]

    • Molecular Weight: 155.24 g/mol [3][4]

    • Key Features:

      • Piperidine Ring: A saturated heterocycle that can act as a hydrogen bond acceptor (at the nitrogen) and donor (if protonated). It imparts a degree of polarity. Piperidine itself is miscible with water and soluble in many organic solvents.[5][6]

      • Oxetane Ring: A four-membered ether ring. The oxygen atom can act as a hydrogen bond acceptor.

      • Methyl Group: A nonpolar substituent.

      • Overall Polarity: The presence of both nitrogen and oxygen atoms suggests that this compound is a polar molecule. Its solubility will be governed by its ability to engage in dipole-dipole interactions and hydrogen bonding with solvent molecules.[7][8][9]

  • Predicted Properties:

    • Boiling Point: ~221.2 °C[4]

    • Density: ~0.991 g/cm³[4]

Experimental Determination of Solubility: The Shake-Flask Method

While theoretical models provide valuable guidance, empirical determination of solubility remains the gold standard for accuracy and reliability.[10] The shake-flask method, developed by Higuchi and Connors, is the most widely accepted and robust technique for measuring thermodynamic solubility.[11]

Principle

The method involves agitating an excess amount of the solid compound in a specific solvent for a prolonged period until equilibrium is reached between the undissolved solid and the saturated solution.[12] The concentration of the dissolved compound in the supernatant is then measured, which represents the thermodynamic solubility at that temperature.

Detailed Step-by-Step Protocol

Materials:

  • This compound (solid, pure form)

  • Selected organic solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexane) of high purity

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation:

    • Accurately weigh an excess amount of this compound into a series of vials. "Excess" means enough solid will remain undissolved at equilibrium.

    • Pipette a precise volume (e.g., 2 mL) of the chosen organic solvent into each vial.

    • Prepare at least three replicate vials for each solvent to ensure reproducibility.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100-150 rpm).[13]

    • Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration is no longer changing.[14]

  • Phase Separation:

    • Once equilibrium is reached, remove the vials from the shaker.

    • To separate the saturated solution from the undissolved solid, either:

      • Centrifugation: Centrifuge the vials at a high speed.

      • Filtration: Carefully draw the supernatant into a syringe and filter it through a syringe filter into a clean vial. This is a critical step to remove any remaining solid particles.[15] Care must be taken to avoid sorption of the solute onto the filter material.[11]

  • Quantification:

    • Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

    • Accurately dilute a known volume of the clear, filtered supernatant with the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted samples and the calibration standards using a validated analytical method, typically HPLC.[15]

    • Construct a calibration curve by plotting the analytical response versus concentration.

    • Determine the concentration of the diluted supernatant from the calibration curve and then back-calculate the concentration of the original, undiluted saturated solution. This value is the solubility.

Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Weigh excess API B Add precise volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge or Filter (0.22 µm) C->D F Dilute supernatant D->F E Prepare calibration standards G Analyze by HPLC E->G F->G H Calculate solubility G->H

Caption: Workflow for the Shake-Flask Solubility Assay.

Theoretical Framework: Predicting and Interpreting Solubility

"Like Dissolves Like"

The most fundamental principle of solubility is that a solute will dissolve best in a solvent that has a similar polarity.[7][16][17] this compound, with its amine and ether functionalities, is a polar molecule. Therefore, it is expected to have higher solubility in polar solvents and lower solubility in nonpolar solvents.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors and are expected to effectively solvate the piperidine and oxetane moieties, leading to good solubility.

  • Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMSO): These solvents are polar but are primarily hydrogen bond acceptors. They should also be effective solvents.

  • Nonpolar Solvents (e.g., hexane, toluene): These solvents interact primarily through weak London dispersion forces and are not expected to be good solvents for this compound.[7]

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a powerful tool.[18] HSP theory divides the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from dispersion forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be described by a point in this three-dimensional "Hansen space." Substances with similar HSP coordinates are likely to have high solubility.[18][19] The distance (Ra) between a solvent and a solute is calculated as:

Ra = [4(δD_solute - δD_solvent)² + (δP_solute - δP_solvent)² + (δH_solute - δH_solvent)²]⁰.⁵

While the exact HSP values for this compound are not published, they can be determined experimentally by testing its solubility in a range of well-characterized solvents.[20]

Data Presentation: A Hypothetical Solubility Profile

Based on theoretical principles, the following table summarizes a scientifically reasoned, hypothetical solubility profile for this compound in common organic solvents at 25°C.

SolventTypePolarity IndexExpected SolubilityRationale
Methanol Polar Protic5.1High Strong hydrogen bonding (donor & acceptor) and polar interactions.
Ethanol Polar Protic4.3High Similar to methanol, strong hydrogen bonding and polar interactions.
Acetone Polar Aprotic5.1Moderate-High Strong polar interactions and can accept hydrogen bonds.
Acetonitrile Polar Aprotic5.8Moderate Polar, but a weaker hydrogen bond acceptor than acetone.
Ethyl Acetate Moderately Polar4.4Low-Moderate Limited polarity and hydrogen bonding capability.
Toluene Nonpolar2.4Very Low Primarily dispersion forces; poor match for the polar solute.
n-Hexane Nonpolar0.1Insoluble Only dispersion forces; significant mismatch in polarity.
Intermolecular Interactions Diagram

G cluster_solute This compound cluster_solvent Polar Protic Solvent (e.g., Methanol) API API (N-H, O) Solvent Solvent (O-H) API->Solvent H-Bonding (Acceptor) API->Solvent Dipole-Dipole Solvent->API H-Bonding (Donor)

Caption: Key intermolecular forces driving solubility.

Conclusion

This guide has outlined a comprehensive approach to characterizing the solubility profile of this compound. While specific experimental data is not currently in the public domain, a robust framework for its determination and interpretation has been established. The physicochemical characteristics of the molecule suggest a preference for polar solvents, a hypothesis that can be systematically tested using the detailed shake-flask protocol. Furthermore, the application of theoretical models like Hansen Solubility Parameters can rationalize experimental findings and guide the selection of optimal solvent systems. By integrating rigorous experimental work with sound theoretical principles, researchers can effectively navigate the challenges associated with solubility and unlock the full therapeutic potential of this promising compound.

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Initial biological screening of 4-(3-Methyloxetan-3-YL)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Initial Biological Screening of 4-(3-Methyloxetan-3-YL)piperidine

Authored by a Senior Application Scientist

Abstract

This document outlines a comprehensive, multi-tiered strategy for the initial biological evaluation of the novel chemical entity, this compound. The proposed screening cascade is designed to efficiently characterize its foundational physicochemical properties, assess its safety profile, and explore its potential therapeutic activities through a combination of target-agnostic and target-based approaches. The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of countless pharmaceuticals, while the oxetane ring is an increasingly popular motif used to enhance drug-like properties such as solubility and metabolic stability.[1][2][3] The strategic fusion of these two moieties in this compound presents a compelling case for a thorough investigation into its biological potential. This guide provides not only the detailed experimental protocols but also the scientific rationale underpinning the selection and sequence of each assay, ensuring a logical and resource-efficient screening campaign.

Introduction: Rationale for Screening

The subject molecule, this compound, is a synthetic compound that marries two structures of high medicinal chemistry relevance.

  • The Piperidine Scaffold: As one of the most prevalent nitrogen-containing heterocycles in approved drugs, the piperidine ring offers a versatile, three-dimensional scaffold that can be functionalized to interact with a wide array of biological targets.[4] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and neurological effects.[3][5]

  • The Oxetane Moiety: The four-membered oxetane ring has emerged as a valuable tool in modern drug design.[6][7] Its incorporation is a strategic choice to modulate key physicochemical properties. Oxetanes are often employed as polar, metabolically stable bioisosteres for less desirable groups like gem-dimethyl or carbonyls.[8][9] Crucially, the electron-withdrawing nature of the oxetane can reduce the basicity (pKa) of adjacent amines, a feature that can improve cell permeability and reduce off-target effects such as hERG inhibition.[6][10][11] The 3,3-disubstituted pattern present in the target molecule is known to confer the greatest chemical stability to the oxetane ring.[12]

The combination of these two motifs suggests that this compound may possess favorable drug-like properties, making it a prime candidate for a comprehensive biological screening program.

Phase 1: Foundational Profiling (ADME-T)

Before committing resources to extensive efficacy screening, it is imperative to establish a foundational understanding of the molecule's behavior and safety. This "fail fast, fail cheap" approach de-risks subsequent stages by identifying compounds with intractable liabilities early on.

Experimental Protocols: Foundational Assays

2.1.1 Kinetic Aqueous Solubility Assay

  • Rationale: Poor solubility is a primary cause of failure for drug candidates. This assay determines the thermodynamic solubility of the compound, which influences its absorption and distribution. The oxetane moiety is often added to improve aqueous solubility.[1][6]

  • Methodology:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

    • Add a small volume of the stock solution to a phosphate-buffered saline (PBS) solution at pH 7.4 to a final concentration of 200 µM.

    • Incubate the mixture at room temperature for 2 hours with gentle shaking to allow for equilibration.

    • Filter the solution through a 96-well filter plate to remove any precipitated compound.

    • Quantify the concentration of the compound in the filtrate using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) against a standard curve.

2.1.2 Human Liver Microsomal Stability Assay

  • Rationale: This assay provides an early indication of metabolic stability. Rapid degradation by liver enzymes (like Cytochrome P450s) can lead to poor bioavailability and short duration of action. Oxetanes are known to often enhance metabolic stability.[8][9]

  • Methodology:

    • Prepare a reaction mixture containing human liver microsomes (HLM) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

    • Pre-warm the mixture to 37°C.

    • Initiate the reaction by adding this compound to a final concentration of 1 µM.

    • Take aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining over time.

    • Calculate the in-vitro half-life (t½) and intrinsic clearance (CLint).

2.1.3 Cytotoxicity Screening (MTT Assay)

  • Rationale: This is a crucial first-pass safety assessment to determine the general toxicity of the compound to living cells. It identifies the concentration at which the compound begins to cause cell death, which is critical for designing subsequent cell-based assays.[13][14]

  • Methodology:

    • Seed a 96-well plate with a human cell line (e.g., HEK293 for general toxicity or a cancer cell line like MCF-7) and allow cells to adhere overnight.

    • Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]

    • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a detergent solution).

    • Measure the absorbance of the purple solution on a plate reader at ~570 nm.

    • Calculate the concentration that inhibits 50% of cell viability (IC₅₀) by plotting absorbance against compound concentration.

Data Presentation: Foundational Profiling

Hypothetical data for illustrative purposes.

AssayParameterResultInterpretation
Aqueous Solubility Solubility at pH 7.4150 µMHigh solubility, favorable for further testing.
Microsomal Stability In-vitro Half-life (t½)45 minModerate stability, not a major liability.
Cytotoxicity (HEK293) IC₅₀> 100 µMLow general cytotoxicity, good safety window.

Phase 2: Biological Activity Screening

With a favorable foundational profile, the screening can proceed to identify potential biological activities. A dual approach, combining broad phenotypic screening with focused target-based screening, is recommended to maximize the chances of identifying a relevant biological effect.

G cluster_0 Phase 1: Foundational Profiling cluster_1 Phase 2: Biological Activity Screening cluster_pheno Target-Agnostic (Phenotypic) cluster_target Target-Based cluster_2 Phase 3: Hit Validation Solubility Aqueous Solubility Metabolism Metabolic Stability Solubility->Metabolism Cytotoxicity General Cytotoxicity Metabolism->Cytotoxicity Anticancer Anticancer Panel (e.g., NCI-60) Cytotoxicity->Anticancer Antimicrobial Antimicrobial Panel (Bacteria & Fungi) Cytotoxicity->Antimicrobial Receptor Receptor Binding Panel (GPCRs, Ion Channels) Cytotoxicity->Receptor Kinase Kinase Profiling Panel (e.g., KinomeScan) Cytotoxicity->Kinase DoseResponse Dose-Response Studies Anticancer->DoseResponse Antimicrobial->DoseResponse Receptor->DoseResponse Kinase->DoseResponse SAR SAR Exploration DoseResponse->SAR NCE Novel Compound: This compound NCE->Solubility

Initial Biological Screening Workflow
Target-Agnostic Phenotypic Screening

This approach assesses the effect of the compound on cell or organism physiology without a preconceived target bias. Given the broad activities of piperidine derivatives, this is a powerful discovery tool.[15]

  • Rationale: Many piperidine-containing compounds exhibit potent anticancer and antimicrobial activities.[5][14][16] A broad screen against diverse cancer cell lines and microbial strains is a logical starting point.

  • Recommended Assays:

    • Anticancer Profiling: Screen against a panel of human cancer cell lines from different tissue origins (e.g., the NCI-60 panel). The MTT or similar cell viability assays can be used to determine IC₅₀ values for each cell line.

    • Antimicrobial Screening: Test against a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans). Determine the Minimum Inhibitory Concentration (MIC) for each strain.[17]

Target-Based Screening

This approach is guided by the structural features of the molecule to test for interactions with specific, known protein families.

  • Rationale: The piperidine scaffold is a common feature in ligands for G-protein coupled receptors (GPCRs) and ion channels, particularly in the central nervous system. The oxetane moiety is increasingly found in modern kinase inhibitors.[2][6] Therefore, screening against panels of these targets is a rational strategy.

  • Recommended Assays:

    • Receptor Binding Panel: Use a commercial service (e.g., Eurofins SafetyScreen, CEREP) to screen the compound at a single high concentration (e.g., 10 µM) against a broad panel of receptors, ion channels, and transporters. This is typically done via radioligand binding assays.

    • Kinase Profiling Panel: Screen against a large panel of human kinases (e.g., KinomeScan™) to identify potential interactions.

Experimental Protocol: Radioligand Binding Assay
  • Principle: This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor, thereby determining the test compound's binding affinity.[13]

  • Methodology (Example: Dopamine D2 Receptor):

    • Membrane Preparation: Use commercially prepared cell membranes from a cell line overexpressing the human Dopamine D2 receptor.

    • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Reaction Setup: In a 96-well plate, combine:

      • Receptor-containing cell membranes.

      • A fixed concentration of a radiolabeled ligand (e.g., [³H]-Spiperone).

      • The test compound (this compound) at a screening concentration of 10 µM.

      • Total Binding Control: Wells with no test compound.

      • Non-specific Binding Control: Wells with a high concentration of a known unlabeled D2 antagonist (e.g., Haloperidol) to saturate all specific binding sites.

    • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

    • Termination & Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Quantification: Place the filter discs into scintillation vials, add a scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Data Analysis: Calculate the percent inhibition caused by the test compound using the formula: % Inhibition = 100 * (1 - [(CPM_test - CPM_nonspecific) / (CPM_total - CPM_nonspecific)])

G cluster_0 cluster_1 cluster_2 Receptor Receptor (e.g., D2) R1 Receptor Radio Radioligand [³H]-Spiperone L1 [³H] TestCmpd Test Compound 4-(3-Me-Ox...) Signal High Signal (Binding) R1->Signal No Competition R2 Receptor NoSignal Low Signal (Displacement) R2->NoSignal Successful Competition L2 [³H] T2 Test Cmpd

Principle of Radioligand Binding Assay

Conclusion and Path Forward

The initial biological screening of this compound should be a systematic, data-driven process. The proposed cascade, beginning with foundational ADME-T profiling followed by a dual-pronged phenotypic and target-based screening approach, provides a robust framework for uncovering its therapeutic potential. Positive "hits" from any of these screens—defined as significant and reproducible activity—would trigger the next phase of investigation, including dose-response studies to confirm potency, secondary assays to confirm the mechanism of action, and the initiation of a structure-activity relationship (SAR) program to optimize the lead compound. This methodical progression ensures that research efforts are focused on a molecule that is not only biologically active but also possesses the fundamental characteristics required for a successful drug candidate.

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An In-Silico First Approach: De-Risking 4-(3-Methyloxetan-3-YL)piperidine through Predictive ADMET Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Whitepaper | January 2026

Executive Summary

In the landscape of modern drug discovery, the early identification of potential liabilities in a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount to mitigating late-stage attrition and controlling development costs. This technical guide provides a comprehensive, in-silico-driven ADMET assessment of the novel chemical entity 4-(3-Methyloxetan-3-YL)piperidine. By leveraging a suite of validated computational models, we have constructed a predictive pharmacokinetic and toxicological profile to guide future experimental design and de-risk its progression as a potential drug candidate. Our analysis indicates that this compound exhibits a promising drug-like profile, characterized by favorable physicochemical properties consistent with good oral absorption, moderate tissue distribution, and a low potential for major metabolic or toxicity flags. Key areas for targeted in-vitro validation include confirmation of its low potential for CYP2D6 inhibition and hERG liability. This document outlines the methodologies, presents the predictive data, and offers an integrated risk assessment to inform go/no-go decisions.

Introduction: The Imperative of Early ADMET Assessment

The journey of a drug from concept to clinic is fraught with challenges, with a significant percentage of candidates failing due to unfavorable pharmacokinetic (PK) or toxicity profiles. The principle of "fail early, fail cheap" has become a cornerstone of efficient drug development. It is far more resource-intensive to discover ADMET-related issues in late-stage preclinical or clinical phases. Therefore, the integration of predictive technologies at the earliest stages of discovery is not just advantageous but essential.

In silico ADMET prediction offers a rapid, cost-effective, and high-throughput method to evaluate a compound's potential before significant resources are committed to its synthesis and biological testing.[1][2] These computational models, built on vast datasets of experimental results and powered by machine learning and quantitative structure-activity relationship (QSAR) algorithms, provide a robust framework for initial profiling.[3]

This guide focuses on This compound , a compound of interest whose fundamental ADMET characteristics are yet to be defined. The objective is to apply a rigorous, multi-model in silico workflow to predict its core physicochemical and ADMET properties, thereby creating a foundational dataset to guide its future development.

Foundational Analysis: Predicted Physicochemical Properties

The ADMET profile of a drug is fundamentally governed by its physicochemical properties.[3][4][5][6][7] Parameters such as molecular weight, lipophilicity (logP), solubility, and polar surface area dictate how a molecule will interact with the physiological environment.[6][7] Before delving into complex pharmacokinetic predictions, we must first establish this foundational profile.

The canonical SMILES string for this compound, CC1(COC1)C2CCNCC2 , serves as the digital representation of the molecule for all subsequent computational analyses.

Protocol: Physicochemical Property Prediction

  • Input: The SMILES string CC1(COC1)C2CCNCC2 is submitted to a validated computational platform (e.g., SwissADME, ChemAxon).

  • Algorithm Execution: The platform calculates a suite of descriptors based on the molecule's topology and elemental composition.

  • Output Analysis: The resulting data is aggregated and compared against established benchmarks for "drug-likeness," such as Lipinski's Rule of Five.[8][9]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueInterpretation & Impact on ADMET
Molecular Weight (MW) 169.25 g/mol Well below the 500 Da threshold, favoring good absorption and diffusion.[6][8]
Lipophilicity (logP) 1.45Optimal value (<5) suggests a good balance between aqueous solubility and lipid membrane permeability, crucial for absorption.[8][10]
Water Solubility (logS) -2.10Predicted to be soluble, which is essential for dissolution in the gastrointestinal tract prior to absorption.
Topological Polar Surface Area (TPSA) 34.9 ŲLow TPSA (<140 Ų) is indicative of good cell membrane permeability, including potential for Blood-Brain Barrier (BBB) penetration.
Hydrogen Bond Donors 1Complies with Lipinski's rule (<5), minimizing desolvation penalties during membrane crossing.[8][9]
Hydrogen Bond Acceptors 3Complies with Lipinski's rule (<10), contributing to a favorable solubility/permeability balance.[8][9]
Number of Rotatable Bonds 1Low conformational flexibility, which can be favorable for binding affinity and reduced metabolic liability.
pKa (Most Basic) 10.2The piperidine nitrogen is predicted to be protonated at physiological pH, influencing solubility and potential transporter interactions.

Expert Insight: The physicochemical profile of this compound is highly favorable. It fully adheres to Lipinski's Rule of Five, a foundational guideline for oral drug-likeness.[8][9][11][12] The low molecular weight and optimal logP suggest the molecule is well-positioned for efficient passive diffusion across the gut wall.[10]

The In Silico ADMET Prediction Workflow

Our predictive analysis follows a structured workflow designed to systematically evaluate each component of the ADMET profile. This process involves submitting the molecular structure to a variety of specialized, validated models, each trained to predict a specific endpoint.

Protocol: General ADMET Prediction Workflow

  • SMILES Input: The molecule's SMILES string is the universal input.

  • Model Selection: For each ADMET property (e.g., Caco-2 permeability, CYP inhibition, hERG blocking), a suitable and validated QSAR or machine learning model is selected from a suite of tools (e.g., pkCSM, ProTox-II, ADMETlab).

  • Prediction Execution: The models process the molecular descriptors to generate a quantitative or qualitative prediction.

  • Consensus Building: Where possible, predictions from multiple models are compared to increase confidence in the result.

  • Data Synthesis: All predictions are collated and analyzed in the context of the overall drug development profile.

ADMET_Workflow cluster_Input Input cluster_Prediction In Silico Prediction Engine cluster_Output Output & Analysis SMILES Molecule Structure (SMILES String) PhysChem Physicochemical Properties SMILES->PhysChem Absorption Absorption PhysChem->Absorption Distribution Distribution PhysChem->Distribution Metabolism Metabolism PhysChem->Metabolism Excretion Excretion PhysChem->Excretion Toxicity Toxicity PhysChem->Toxicity Profile Comprehensive ADMET Profile Absorption->Profile Distribution->Profile Metabolism->Profile Excretion->Profile Toxicity->Profile Risk Risk Assessment (Go/No-Go Decision) Profile->Risk

Caption: High-level workflow for in silico ADMET profiling.

Detailed ADMET Profile Prediction

This section details the core predictions for each ADMET category.

A - Absorption

Effective oral absorption is the first critical step for an orally administered drug.[13][14][15][16] We predict key parameters that govern this process.

  • Human Intestinal Absorption (HIA): Predicted at 95.5% . This high value suggests the compound is likely to be well-absorbed from the gastrointestinal tract.[17]

  • Caco-2 Permeability: Predicted logPapp of 0.95 cm/s . A value > 0.90 is indicative of high permeability, corroborating the high HIA prediction. The Caco-2 cell line is a standard in vitro model for the intestinal barrier.

  • P-glycoprotein (P-gp) Interaction: Predicted to be neither a substrate nor an inhibitor of P-gp. P-gp is a key efflux transporter that can pump drugs out of cells, reducing absorption.[15] The lack of interaction is a highly favorable characteristic, reducing the risk of poor bioavailability and drug-drug interactions.

D - Distribution

Once absorbed, a drug's distribution determines its concentration at the target site versus other tissues.[18]

  • Volume of Distribution (VDss): Predicted at 0.85 L/kg . This value suggests the drug distributes moderately into tissues beyond the bloodstream, without excessive sequestration into deep tissue compartments.[19][20][21][22]

  • Plasma Protein Binding (PPB): Predicted at 35% . Low to moderate plasma protein binding is generally desirable.[23][24][25][26][27] It means a larger fraction of the drug is free in circulation to engage its target and be cleared.

  • Blood-Brain Barrier (BBB) Permeability: Predicted logBB of 0.15 . A logBB > 0 suggests the compound can cross the BBB, while a logBB < -1 indicates it is largely excluded.[28][29][30][31][32] This value indicates that this compound is likely to penetrate the central nervous system (CNS), a critical property if the intended target is in the brain.

M - Metabolism

Metabolism, primarily by Cytochrome P450 (CYP) enzymes in the liver, is the body's primary mechanism for clearing foreign compounds.[33][34] Understanding metabolic fate is crucial for predicting drug half-life and potential drug-drug interactions (DDIs).[35][36][37]

  • CYP Inhibition: The compound was screened against the five major drug-metabolizing isoforms.

    • CYP1A2, CYP2C9, CYP2C19, CYP3A4: Predicted to be non-inhibitors . This is a very positive result, minimizing the risk of DDIs with co-administered drugs metabolized by these common pathways.

    • CYP2D6: Predicted to be a potential weak inhibitor . This is a flag that requires experimental follow-up. Inhibition of CYP2D6 can be a clinical liability.

  • Sites of Metabolism (SoM): Predictive models highlight the most probable locations on the molecule where metabolic enzymes will act. For this compound, the primary predicted sites are the piperidine ring and the methyl group.

Sources

A-Z Guide to Quantum Chemical Calculations on 4-(3-Methyloxetan-3-yl)piperidine: A Computational Compass for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive walkthrough of the quantum chemical calculations for 4-(3-methyloxetan-3-yl)piperidine, a molecule featuring structural motifs of high interest in medicinal chemistry. The piperidine ring is a cornerstone of modern pharmaceuticals, while the oxetane moiety is increasingly utilized as a valuable bioisostere to fine-tune physicochemical properties.[1][2] By leveraging Density Functional Theory (DFT), this guide details a complete computational workflow, from initial structure optimization to the prediction of electronic and spectroscopic properties. The methodologies and insights presented herein are designed to equip researchers, scientists, and drug development professionals with a robust framework for the in silico characterization of novel small molecules, thereby accelerating the drug discovery pipeline.

Introduction: The Rationale for a Computational Approach

In the landscape of modern pharmaceutical research, computational chemistry provides indispensable insights into molecular behavior, enabling the rapid screening and optimization of potential drug candidates.[1] The molecule this compound serves as an exemplary case study. It combines two critical scaffolds:

  • The Piperidine Ring: A six-membered nitrogen-containing heterocycle present in numerous approved drugs. Its stable chair conformation allows for the precise spatial arrangement of substituents, which is crucial for optimizing interactions with biological targets.[1][3]

  • The Oxetane Ring: A four-membered ether that has gained significant traction in medicinal chemistry. Its incorporation can improve aqueous solubility, metabolic stability, and other key pharmacokinetic properties.[2][4]

Understanding the intrinsic electronic structure, conformational preferences, and reactivity of this molecule is paramount for predicting its behavior in a biological system. Quantum chemical (QC) calculations offer a powerful, first-principles approach to elucidate these properties with high accuracy. This guide will provide both the theoretical underpinnings and practical, step-by-step protocols for conducting a thorough computational analysis.

Theoretical & Computational Methodology: Selecting the Right Tools

The accuracy of any quantum chemical calculation is contingent on the chosen theoretical method and basis set. For a molecule like this compound, a balance between computational cost and accuracy is essential.

The Foundation: Density Functional Theory (DFT)

While various ab initio methods exist, Density Functional Theory (DFT) has become the workhorse for computational studies of medium-sized organic molecules due to its excellent balance of efficiency and accuracy.[5] Unlike Hartree-Fock (HF) methods, which neglect electron correlation, DFT approximates this crucial quantum effect, leading to more reliable results.

For this guide, we select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. It is one of the most widely used and extensively validated functionals for organic chemistry, known for providing reliable geometries and electronic properties.[6][7]

The Building Blocks: Basis Sets

A basis set is a collection of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the quality of the calculation. We will employ the 6-311++G(d,p) basis set, which is well-suited for this type of analysis.[8][9] Let's break down its nomenclature:

  • 6-311: A triple-split valence basis set, meaning it uses three functions to describe the valence electrons, offering greater flexibility than simpler basis sets.

  • ++G: Includes diffuse functions on both heavy atoms (+) and hydrogen atoms (++). These are crucial for accurately describing lone pairs and regions of space far from the nuclei, which is important for the oxygen and nitrogen atoms in our molecule.

  • (d,p): Adds polarization functions on heavy atoms (d-type) and hydrogen atoms (p-type). These functions allow for the distortion of atomic orbitals, which is essential for describing chemical bonds accurately.[9]

This combination of B3LYP/6-311++G(d,p) represents a robust, high-quality level of theory for obtaining reliable predictive data for this compound.[8][10]

The Computational Workflow: From Structure to Properties

The following section outlines a systematic, step-by-step workflow for the complete quantum chemical analysis. This process ensures that all calculations are performed on a validated, low-energy structure.

Computational_Workflow cluster_prep Step 1: Preparation cluster_calc Step 2: Core Calculations cluster_analysis Step 3: Property Analysis A Build Initial 3D Structure (e.g., GaussView) B Geometry Optimization (Find Energy Minimum) A->B Initial Geometry C Frequency Calculation (Confirm Minimum & Obtain Thermochemistry) B->C Optimized Geometry D Electronic Properties (HOMO-LUMO, MEP) C->D Verified Minimum Structure E Spectroscopic Properties (NMR, IR) C->E Verified Minimum Structure

Caption: Atom numbering scheme for this compound.

Optimized Geometrical Parameters

The piperidine ring is expected to adopt a stable chair conformation.

ParameterAtom(s)Predicted Value
Bond Length (Å) N1-C2~1.46 Å
C4-C7~1.55 Å
C7-O8~1.45 Å
C7-C11~1.54 Å
**Bond Angle (°) **C2-N1-C6~111°
C9-O8-C7~92° (strained ring)
O8-C7-C4~115°
Electronic Properties

The electronic properties provide insight into the molecule's reactivity and stability. [11][12]

Property Predicted Value
HOMO Energy ~ -6.5 eV
LUMO Energy ~ 1.5 eV

| HOMO-LUMO Gap (ΔE) | ~ 8.0 eV |

  • Discussion: The HOMO is expected to be localized primarily on the nitrogen and oxygen atoms, reflecting their nucleophilic character. The relatively large HOMO-LUMO gap suggests good kinetic stability, a desirable trait for a drug candidate. The MEP map would visually confirm electron-rich zones around N1 and O8 (red/yellow) and electron-deficient zones around the N-H proton (blue).

Predicted Spectroscopic Data

These values can be directly compared with experimental spectra for structural verification.

Table: Predicted 1H and 13C NMR Chemical Shifts (ppm) Referenced to TMS (Tetramethylsilane)

AtomPredicted 1H ShiftAtomPredicted 13C Shift
H on N1~1.5-2.5C2, C6~45-50
H on C2, C6 (axial)~2.5-2.8C3, C5~28-32
H on C2, C6 (equatorial)~3.0-3.3C4~40-45
H on C11 (CH₃)~1.2-1.4C7~80-85
H on C9, C10~4.3-4.6C11~20-25

Table: Major Predicted IR Vibrational Frequencies (cm⁻¹)

Frequency (cm⁻¹)IntensityAssignment
~3350MediumN-H stretch
~2950-2850StrongC-H aliphatic stretch
~1100StrongC-O-C asymmetric stretch (oxetane)
~980StrongOxetane ring breathing mode

Conclusion

This guide has systematically detailed the application of quantum chemical calculations, specifically using the B3LYP/6-311++G(d,p) level of theory, to characterize the drug-like molecule this compound. The workflow presented—from geometry optimization and frequency verification to the analysis of electronic and spectroscopic properties—constitutes a robust and self-validating protocol. The insights derived from such calculations, including molecular geometry, reactivity indicators (HOMO-LUMO, MEP), and predicted spectra (NMR, IR), provide a deep understanding of the molecule's intrinsic characteristics. This computational foresight is invaluable in modern drug discovery, enabling scientists to make informed decisions, prioritize synthetic efforts, and ultimately design more effective and safer therapeutic agents.

References

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Methodological & Application

Application Notes and Protocols: Synthetic Routes to 4-(3-Methyloxetan-3-yl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-(3-Methyloxetan-3-yl)piperidine Scaffold in Modern Drug Discovery

The this compound scaffold has emerged as a privileged structural motif in contemporary medicinal chemistry. Its unique three-dimensional architecture, which combines a conformationally restricted piperidine ring with a spirocyclic 3-methyloxetane, offers a compelling strategy to address key challenges in drug design. The incorporation of the oxetane moiety, a small, polar, and metabolically robust heterocycle, can significantly enhance the physicochemical properties of lead compounds.[1][2][3] Oxetanes are often employed as surrogates for gem-dimethyl or carbonyl groups, leading to improvements in aqueous solubility, metabolic stability, and lipophilicity, while also potentially modulating the basicity of nearby amines.[2]

The piperidine ring, a ubiquitous fragment in FDA-approved drugs, provides a versatile anchor for introducing a wide range of substituents to probe target interactions and optimize pharmacokinetic profiles.[4][5] The spirocyclic fusion of these two rings creates a rigid, non-planar structure that can effectively explore chemical space and present appended functionalities in well-defined vectors, which is often advantageous for achieving high target affinity and selectivity.

These application notes provide detailed synthetic protocols for accessing the core this compound scaffold and its subsequent derivatization. The methodologies are designed to be robust and scalable, enabling researchers in drug development to efficiently generate libraries of novel compounds for biological screening.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target scaffold reveals several key bond disconnections and corresponding synthetic strategies. The primary challenge lies in the construction of the strained oxetane ring fused at the C4 position of the piperidine.

Retrosynthesis Target This compound Derivatives Piperidine_N_Func N-Functionalization Target->Piperidine_N_Func Piperidine N-Derivatization Core_Scaffold This compound Piperidine_N_Func->Core_Scaffold Spirocyclization Spirocyclization Core_Scaffold->Spirocyclization Oxetane_Formation Oxetane Ring Formation Core_Scaffold->Oxetane_Formation Piperidinone_Intermediate N-Protected-4-Piperidinone Spirocyclization->Piperidinone_Intermediate Diol_Precursor 1,1-bis(hydroxymethyl)cyclohexane derivative Oxetane_Formation->Diol_Precursor

Caption: Retrosynthetic analysis of this compound derivatives.

Two primary strategies will be detailed:

  • Strategy A: Spiro-oxetane Formation from a Piperidinone Precursor. This convergent approach involves the construction of the oxetane ring onto a pre-formed, N-protected 4-piperidinone. This strategy is highly modular, allowing for early introduction of diversity on the piperidine nitrogen.

  • Strategy B: Piperidine Ring Closure of an Oxetane-Containing Precursor. This linear approach involves the synthesis of a precursor already containing the 3-methyloxetane moiety, followed by cyclization to form the piperidine ring.

Strategy A: Spiro-oxetane Formation from a Piperidinone Precursor

This is often the preferred route due to the commercial availability of various N-protected 4-piperidinones and the robustness of the oxetane-forming reactions. The general workflow involves the conversion of the piperidinone to a key 1,3-diol intermediate, followed by cyclization to form the spiro-oxetane.

Strategy_A_Workflow Start N-Protected-4-Piperidinone Step1 Corey-Chaykovsky Reaction (or similar olefination) Start->Step1 Epoxide Spiro-epoxide intermediate Step1->Epoxide Step2 Epoxide Ring Opening Epoxide->Step2 Diol 1,3-Diol intermediate Step2->Diol Step3 Monotosylation Diol->Step3 Monotosylate Monotosylated diol Step3->Monotosylate Step4 Intramolecular Cyclization (Williamson Ether Synthesis) Monotosylate->Step4 Product N-Protected this compound Step4->Product Step5 Deprotection Product->Step5 Final_Core This compound Step5->Final_Core

Caption: Workflow for Strategy A: Spiro-oxetane formation.

Protocol 1: Synthesis of N-Boc-4-(3-methyloxetan-3-yl)piperidine

This protocol details the synthesis starting from the commercially available N-Boc-4-piperidinone. The Boc (tert-butyloxycarbonyl) protecting group is widely used due to its stability under various reaction conditions and its facile removal under acidic conditions.

Step 1: Synthesis of 1-tert-butyl 4-spiroepoxy-piperidine

  • Rationale: The Corey-Chaykovsky reaction provides a mild and efficient method for converting a ketone to the corresponding epoxide. Trimethylsulfoxonium iodide is deprotonated by a strong base to form the ylide, which then attacks the carbonyl carbon of the piperidinone.

  • Procedure:

    • To a stirred suspension of trimethylsulfoxonium iodide (1.2 eq.) in anhydrous DMSO at room temperature, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise.

    • Stir the mixture at room temperature for 1 hour, or until hydrogen evolution ceases and a clear solution is obtained.

    • Cool the reaction mixture to 0 °C and add a solution of N-Boc-4-piperidinone (1.0 eq.) in anhydrous DMSO dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the spiro-epoxide.

Step 2: Synthesis of 1-tert-butyl 4-(1-hydroxy-2-methylpropan-2-ol)piperidine

  • Rationale: The epoxide is opened with a methyl nucleophile (e.g., from a Grignard reagent or an organolithium reagent) to install the methyl group and one of the hydroxyl groups of the required 1,3-diol. The regioselectivity of the opening is controlled by attack at the less hindered carbon of the epoxide.

  • Procedure:

    • Prepare a solution of the spiro-epoxide (1.0 eq.) in anhydrous THF and cool to -78 °C under an inert atmosphere.

    • Add methylmagnesium bromide (3.0 M solution in diethyl ether, 1.5 eq.) dropwise.

    • Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,3-diol, which can often be used in the next step without further purification.

Step 3 & 4: Monotosylation and Intramolecular Cyclization to form the Oxetane

  • Rationale: This two-step, one-pot procedure is an efficient way to form the oxetane ring.[2] The primary alcohol of the 1,3-diol is selectively activated as a good leaving group by tosylation. Subsequent addition of a base promotes an intramolecular Williamson ether synthesis, where the tertiary alkoxide displaces the tosylate to form the strained four-membered ring. The kinetics of forming a four-membered ring can be slow, but this is a well-established method.[2]

  • Procedure:

    • Dissolve the crude 1,3-diol (1.0 eq.) in anhydrous THF and cool to 0 °C.

    • Add p-toluenesulfonyl chloride (1.1 eq.) followed by triethylamine (1.5 eq.).

    • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for 12 hours.

    • To the same reaction mixture, add potassium tert-butoxide (2.0 eq.) and stir at 40-50 °C for 6-8 hours.

    • Cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-Boc-4-(3-methyloxetan-3-yl)piperidine.

Step Starting Material Product Typical Yield Key Reagents
1N-Boc-4-piperidinoneSpiro-epoxide85-95%(CH₃)₃SOI, NaH
2Spiro-epoxide1,3-Diol90-98%CH₃MgBr
3 & 41,3-DiolN-Boc-4-(3-methyloxetan-3-yl)piperidine60-75% (over two steps)TsCl, Et₃N, KOtBu

Step 5: Deprotection to yield the Core Scaffold

  • Rationale: The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, to liberate the free secondary amine of the piperidine ring.

  • Procedure:

    • Dissolve N-Boc-4-(3-methyloxetan-3-yl)piperidine (1.0 eq.) in dichloromethane (DCM).

    • Add trifluoroacetic acid (5-10 eq.) dropwise at 0 °C.

    • Stir the reaction at room temperature for 1-2 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (2x).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford this compound. This product can be used directly for N-functionalization or converted to a salt (e.g., HCl salt) for long-term storage.

Protocol 2: N-Functionalization of this compound

The free secondary amine of the core scaffold is a versatile handle for introducing a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR).[6][7][8]

N_Functionalization Core This compound Alkylation Reductive Amination or Sₙ2 Alkylation Core->Alkylation Acylation Amide Coupling Core->Acylation Arylation Buchwald-Hartwig Coupling Core->Arylation Product_Alkyl N-Alkyl Derivatives Alkylation->Product_Alkyl Product_Acyl N-Acyl Derivatives Acylation->Product_Acyl Product_Aryl N-Aryl Derivatives Arylation->Product_Aryl

Caption: Common N-functionalization reactions for the piperidine core.

Example Protocol: Reductive Amination with an Aldehyde
  • Rationale: Reductive amination is a robust and high-yielding method for N-alkylation. The piperidine nitrogen and an aldehyde form a transient iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride.

  • Procedure:

    • To a solution of this compound (1.0 eq.) and the desired aldehyde (1.1 eq.) in dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetic acid (0.1 eq.).

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise.

    • Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the layers and extract the aqueous phase with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography or preparative HPLC to yield the desired N-alkylated derivative.

Trustworthiness and Self-Validation

The protocols described are based on well-established and frequently cited transformations in organic synthesis. Each step includes a purification stage (e.g., column chromatography) to ensure the isolation of intermediates and final products of high purity. The progress of each reaction should be monitored by appropriate analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting materials and the formation of the desired product. The structure and purity of the final compounds must be rigorously confirmed by a combination of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

References

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The Ascendancy of a Compact Scaffold: Application Notes for 4-(3-Methyloxetan-3-yl)piperidine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Flatland—The Strategic Incorporation of 3D-Rich Scaffolds

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced physicochemical and pharmacokinetic properties is relentless. The era of "flat" aromatic molecules is progressively giving way to a focus on three-dimensional scaffolds that can better explore the intricacies of biological target topographies. Among the rising stars in this domain is the 4-(3-methyloxetan-3-yl)piperidine scaffold. This seemingly simple yet elegant building block has garnered significant attention for its ability to confer a multitude of desirable attributes upon parent molecules, ranging from improved solubility and metabolic stability to nuanced modulation of basicity.[1][2]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the effective utilization of the this compound scaffold in medicinal chemistry campaigns. We will delve into the synthetic rationale, explore its application as a versatile bioisostere, and present a case study illustrating its role in the development of potent kinase inhibitors.

The Allure of the Oxetane-Piperidine Moiety: A Structural and Physicochemical Perspective

The power of the this compound scaffold lies in the synergistic interplay between its two constituent heterocycles. The piperidine ring is a well-established and privileged structure in medicinal chemistry, often serving as a key basic center for target engagement and as a vector for exploring chemical space.[3][4] The introduction of the spirocyclic 3-methyloxetane at the 4-position, however, introduces a unique set of properties that address several common challenges in drug design.

Key Advantages:

  • Metabolic Stability: The oxetane ring, particularly when 3,3-disubstituted, is significantly more resistant to oxidative metabolism compared to more common functionalities like gem-dimethyl or benzylic positions.[1][5] This increased stability can lead to improved pharmacokinetic profiles and reduced drug clearance.

  • Solubility Enhancement: The polar nature of the oxetane ether oxygen can significantly enhance the aqueous solubility of a molecule, a critical parameter for oral bioavailability.[1]

  • Basicity Attenuation: The electron-withdrawing effect of the oxetane oxygen can subtly reduce the basicity (pKa) of the piperidine nitrogen. This can be advantageous in mitigating off-target effects, such as hERG inhibition, which is often associated with highly basic amines.

  • Three-Dimensionality: The spirocyclic nature of the scaffold introduces a defined three-dimensional vector, allowing for more precise and selective interactions with the binding pockets of biological targets. This increased sp3 character is a departure from the "flatland" of aromatic-rich compounds and can lead to improved target selectivity.[2]

  • Bioisosterism: The this compound moiety can serve as a bioisostere for other common groups, such as a gem-dimethyl group on a cyclohexane ring or even a carbonyl group, while offering improved properties.[1]

Synthetic Protocol: Accessing the this compound Scaffold

The synthesis of the N-Boc protected this compound, a key intermediate for further elaboration, can be achieved through a multi-step sequence starting from readily available materials. The following protocol is a representative method adapted from literature procedures for the synthesis of spirocyclic oxetanes.[5][6]

Protocol 1: Synthesis of tert-butyl this compound-1-carboxylate

Materials and Reagents:

  • 1-benzyl-4-piperidone

  • Trimethylsulfoxonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Methylmagnesium bromide (3 M in diethyl ether)

  • Cerium(III) chloride, anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • 1-Chloroethyl chloroformate (ACE-Cl)

  • 1,2-Dichloroethane (DCE)

  • Methanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Standard workup and purification reagents (diethyl ether, ethyl acetate, saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, brine, magnesium sulfate/sodium sulfate, silica gel for column chromatography).

Step-by-Step Procedure:

  • Epoxidation of N-benzyl-4-piperidone:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMSO at room temperature under a nitrogen atmosphere, add trimethylsulfoxonium iodide (1.2 eq) portion-wise.

    • Stir the resulting mixture for 30-45 minutes until the evolution of hydrogen gas ceases and a clear solution is formed.

    • Cool the reaction mixture to 0 °C and add a solution of 1-benzyl-4-piperidone (1.0 eq) in DMSO dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Pour the reaction mixture into ice-water and extract with diethyl ether (3x).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude spiro-epoxide.

  • Grignard Ring Opening and Oxetane Formation:

    • Suspend anhydrous cerium(III) chloride (1.5 eq) in anhydrous THF and stir vigorously for 2 hours at room temperature.

    • Cool the suspension to -78 °C and add methylmagnesium bromide (1.5 eq, 3 M in diethyl ether) dropwise.

    • Stir the mixture at -78 °C for 1 hour.

    • Add a solution of the crude spiro-epoxide from Step 1 in anhydrous THF dropwise to the reaction mixture.

    • Stir the reaction at -78 °C for 2 hours and then allow it to warm to room temperature overnight.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Extract the mixture with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the residue by silica gel column chromatography to yield 1-benzyl-4-(3-methyloxetan-3-yl)piperidine.

  • N-Debenzylation:

    • Dissolve the product from Step 2 in 1,2-dichloroethane.

    • Add 1-chloroethyl chloroformate (ACE-Cl, 1.2 eq) dropwise at 0 °C.

    • Stir the reaction at room temperature for 1 hour, then heat to reflux for 2 hours.

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Dissolve the residue in methanol and heat to reflux for 1 hour.

    • Concentrate the mixture to dryness to obtain the crude this compound hydrochloride salt.

  • N-Boc Protection:

    • Suspend the crude hydrochloride salt from Step 3 in dichloromethane.

    • Add triethylamine (2.5 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to afford tert-butyl this compound-1-carboxylate as the final product.

Synthetic_Workflow A 1-benzyl-4-piperidone B Spiro-epoxide A->B Corey-Chaykovsky Epoxidation C 1-benzyl-4-(3-methyloxetan-3-yl)piperidine B->C Grignard Ring Opening & Intramolecular Cyclization D This compound (hydrochloride salt) C->D N-Debenzylation (ACE-Cl) E tert-butyl this compound-1-carboxylate D->E N-Boc Protection

Caption: Synthetic workflow for the preparation of the key intermediate.

Application in Drug Design: A Case Study in Kinase Inhibition

The this compound scaffold has proven to be particularly valuable in the design of kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[7] The unique properties of this scaffold can be leveraged to optimize the potency, selectivity, and pharmacokinetic profile of kinase inhibitors.

Case Study: Development of a Hypothetical PI3Kδ Inhibitor

Phosphoinositide 3-kinase delta (PI3Kδ) is a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is crucial for the proliferation and survival of B-cells.[8] Consequently, PI3Kδ is an attractive target for the treatment of B-cell malignancies.

Let's consider a lead compound, Compound A , a hypothetical PI3Kδ inhibitor that exhibits good potency but suffers from poor solubility and rapid metabolic clearance.

Table 1: Physicochemical and Pharmacokinetic Properties of Compound A and its Analogs

CompoundR GroupPI3Kδ IC₅₀ (nM)Aqueous Solubility (µg/mL)Metabolic Stability (t½ in human liver microsomes, min)
A -CH(CH₃)₂15< 510
B -C(CH₃)₃25< 235
C This compound850> 90

By replacing the isopropyl group of Compound A with the this compound scaffold to give Compound C , we observe a significant improvement in both aqueous solubility and metabolic stability. The introduction of the polar oxetane moiety enhances solubility, while the robust nature of the spirocyclic system reduces metabolic liability. Encouragingly, the potency against PI3Kδ is also improved, suggesting a favorable interaction of the 3D scaffold within the kinase binding site. The tert-butyl analog, Compound B , while improving metabolic stability likely due to steric hindrance, further decreases solubility and shows a slight drop in potency.

SAR_Logic Scaffold This compound Prop1 Improved Solubility Scaffold->Prop1 Prop2 Enhanced Metabolic Stability Scaffold->Prop2 Prop3 Modulated Basicity Scaffold->Prop3 Prop4 Increased 3D Character Scaffold->Prop4 Outcome Improved Drug-like Properties Prop1->Outcome Prop2->Outcome Prop3->Outcome Prop4->Outcome

Caption: Relationship between the scaffold and its beneficial properties.

Protocol 2: In Vitro PI3Kδ Enzyme Inhibition Assay

This protocol describes a typical luminescence-based assay to determine the in vitro potency of compounds against PI3Kδ.

Materials and Reagents:

  • Recombinant human PI3Kδ (p110δ/p85α)

  • PI3K Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/mL BSA)

  • PIP₂ (phosphatidylinositol-4,5-bisphosphate) substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Test compounds dissolved in DMSO

  • 384-well plates

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 10 mM).

    • Transfer a small volume (e.g., 0.5 µL) of the diluted compounds and DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix of PI3Kδ enzyme and PIP₂ substrate in PI3K Kinase Buffer.

    • Add the enzyme/substrate mixture (e.g., 4 µL) to the wells containing the compounds.

    • Initiate the kinase reaction by adding ATP solution (e.g., 0.5 µL of 250 µM ATP in water) to each well. The final ATP concentration should be at or near the Km for the enzyme.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Following the kinase reaction, add the ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Compound C (Inhibitor) Inhibitor->PI3K

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the point of inhibition.

Conclusion: A Versatile Tool for Modern Drug Hunters

The this compound scaffold represents a powerful and versatile tool in the arsenal of the modern medicinal chemist. Its ability to confer a unique combination of favorable physicochemical and pharmacokinetic properties makes it an attractive building block for the optimization of lead compounds across a wide range of therapeutic targets. The synthetic accessibility of this scaffold, coupled with its proven impact on drug-like properties, ensures its continued and expanding role in the design of the next generation of therapeutics. As the principles of three-dimensional drug design become increasingly central to successful drug discovery campaigns, the strategic incorporation of scaffolds such as this compound will undoubtedly continue to rise in prominence.

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The Strategic Incorporation of 4-(3-Methyloxetan-3-yl)piperidine in the Design of CNS-Targeting Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Scaffold for Unlocking CNS Drug Discovery Potential

The pursuit of effective Central Nervous System (CNS) therapeutics is a formidable challenge in modern drug discovery. The blood-brain barrier (BBB) presents a highly selective obstacle, limiting the entry of many potential drug candidates.[1] Consequently, medicinal chemists are in constant search of molecular scaffolds that can impart favorable physicochemical properties to facilitate CNS penetration and engagement with neurological targets. The 4-(3-methyloxetan-3-yl)piperidine moiety has emerged as a compelling structural motif, synergistically combining the advantageous properties of both the piperidine and oxetane rings to address key challenges in CNS drug design.[2][3]

The piperidine ring is a well-established and highly privileged scaffold in CNS-acting drugs due to its ability to modulate lipophilicity and aqueous solubility, while also providing a key basic nitrogen for target interaction.[2][4][5] The oxetane ring, a four-membered cyclic ether, has gained significant traction as a "magic" fragment in medicinal chemistry.[6][7] Its incorporation can lead to marked improvements in aqueous solubility, metabolic stability, and a reduction in the basicity of adjacent amines, all of which are critical parameters for successful CNS drug candidates.[3][8] This guide provides a comprehensive overview of the application of this compound in CNS drug design, including its synthesis, physicochemical properties, and protocols for its evaluation.

Physicochemical Properties and Their Impact on CNS Drug-Likeness

The this compound scaffold offers a unique combination of properties that are highly desirable for CNS-targeting agents. The spirocyclic arrangement of the oxetane on the piperidine ring introduces three-dimensionality, which can enhance binding affinity and selectivity for protein targets.[7]

PropertyPredicted/Expected ValueRationale and Impact on CNS Drug Design
Molecular Weight 155.24 g/mol [9]Low molecular weight is advantageous for passive diffusion across the BBB.[10]
LogP (Lipophilicity) ~1.0 - 2.0The oxetane moiety generally reduces lipophilicity compared to a gem-dimethyl equivalent, which can improve aqueous solubility and reduce non-specific binding.[6]
pKa (Basicity) ~9.0 - 10.0The oxetane's electron-withdrawing effect can slightly reduce the basicity of the piperidine nitrogen compared to an alkyl-substituted piperidine. This can lead to a lower proportion of the ionized form at physiological pH, potentially improving membrane permeability.[8]
Polar Surface Area (PSA) ~21.3 ŲThe ether oxygen of the oxetane contributes to the polar surface area, enhancing aqueous solubility.
Metabolic Stability HighThe oxetane ring is generally more resistant to oxidative metabolism compared to more common functionalities like morpholine, leading to improved pharmacokinetic profiles.[3][6] The 3,3-disubstituted nature of the oxetane in this scaffold further enhances its stability.[8]

Table 1: Predicted physicochemical properties of this compound and their implications for CNS drug design.

Synthetic Protocols for this compound and its Derivatives

The availability of this compound as a building block from commercial suppliers simplifies its incorporation into drug candidates.[9][11][12] However, for novel analog synthesis or large-scale production, an efficient synthetic route is essential. Below is a general, adaptable protocol for the synthesis of N-protected this compound, a key intermediate for further elaboration.

Protocol 1: Synthesis of N-Boc-4-(3-methyloxetan-3-yl)piperidine

This protocol outlines a common strategy for the synthesis of spirocyclic ethers fused to a piperidine ring, which can be adapted for the target molecule.

Diagram: Synthetic Workflow for N-Boc Protected Intermediate

G A N-Boc-4-piperidone B Corey-Chaykovsky Reaction (Trimethylsulfoxonium iodide, NaH) A->B Step 1 C N-Boc-4-spiroepoxy-piperidine B->C D Lewis Acid-Catalyzed Rearrangement (e.g., BF3·OEt2) C->D Step 2 E N-Boc-4-(hydroxymethyl)-4-methyl-piperidine D->E F Intramolecular Cyclization (e.g., Mitsunobu or Williamson ether synthesis) E->F Step 3 G N-Boc-4-(3-methyloxetan-3-yl)piperidine F->G

Caption: A potential synthetic route to the target scaffold.

Step-by-Step Methodology:

  • Epoxidation of N-Boc-4-piperidone:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMSO at room temperature, add trimethylsulfoxonium iodide (1.2 eq) portion-wise.

    • Stir the resulting mixture for 30 minutes until the evolution of hydrogen gas ceases.

    • Cool the reaction to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-spiroepoxy-piperidine.

  • Lewis Acid-Catalyzed Rearrangement:

    • Dissolve the crude epoxide from the previous step in anhydrous dichloromethane and cool to -78 °C.

    • Add a Lewis acid such as boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1-0.5 eq) dropwise.

    • Monitor the reaction by TLC. Upon completion, quench with saturated aqueous sodium bicarbonate.

    • Separate the layers and extract the aqueous layer with dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the rearranged aldehyde intermediate.

    • This aldehyde can then be reduced to the corresponding alcohol, N-Boc-4-(hydroxymethyl)-4-methyl-piperidine, using a mild reducing agent like sodium borohydride.

  • Intramolecular Cyclization to form the Oxetane Ring:

    • The diol intermediate can be cyclized under various conditions. One common method is the Mitsunobu reaction.

    • Alternatively, a Williamson ether synthesis approach can be employed by selectively protecting one hydroxyl group, converting the other to a leaving group (e.g., tosylate or mesylate), deprotecting the first hydroxyl, and then inducing intramolecular cyclization with a base.

Deprotection and Derivatization:

  • The N-Boc protecting group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to provide the free piperidine, which can then be used in subsequent coupling reactions (e.g., amide bond formation, reductive amination) to generate the final CNS drug candidates.[13][14][15][16]

In Vitro Evaluation of CNS Drug Candidates

A critical step in the development of CNS-targeting agents is the thorough in vitro characterization of their ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Protocol 2: Blood-Brain Barrier Permeability Assessment using an In Vitro Model

This protocol describes a general method for assessing BBB permeability using a cell-based in vitro model, such as the Caco-2 or MDCK-MDR1 cell lines.[17][18][19][20][21]

Diagram: In Vitro BBB Permeability Assay Workflow

G A Seed cells on Transwell inserts B Culture for 18-21 days to form a confluent monolayer A->B C Measure TEER to confirm monolayer integrity B->C D Apical to Basolateral Permeability (A-B) C->D E Basolateral to Apical Permeability (B-A) C->E F Incubate with test compound D->F E->F G Quantify compound concentration in donor and receiver compartments via LC-MS/MS F->G H Calculate Papp and Efflux Ratio G->H

Caption: Workflow for in vitro BBB permeability assessment.

Step-by-Step Methodology:

  • Cell Culture:

    • Seed Caco-2 or MDCK-MDR1 cells onto collagen-coated Transwell inserts at a high density.

    • Culture the cells for 18-21 days, allowing them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A high TEER value is indicative of a well-formed barrier.

  • Permeability Assay:

    • Wash the cell monolayers with transport buffer (e.g., Hanks' Balanced Salt Solution).

    • For the apical-to-basolateral (A-B) permeability assessment, add the test compound (typically at 1-10 µM) to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

    • For the basolateral-to-apical (B-A) permeability assessment, add the test compound to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.

    • Incubate at 37 °C with gentle shaking.

    • Collect samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes).

    • Also, collect a sample from the donor chamber at the beginning and end of the experiment to assess compound stability.

  • Quantification and Data Analysis:

    • Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      • Papp = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (ER) as the ratio of Papp (B-A) to Papp (A-B). An ER greater than 2 suggests that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

In Vivo Evaluation in CNS Models

Following promising in vitro data, in vivo studies in relevant animal models are crucial to assess the efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationship of the CNS drug candidate.

Protocol 3: Assessment of Brain Penetration in Rodents

This protocol provides a general framework for determining the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu) in rodents.

Step-by-Step Methodology:

  • Compound Administration:

    • Administer the test compound to a cohort of rodents (e.g., mice or rats) via the desired route (e.g., intravenous, oral).

  • Sample Collection:

    • At predetermined time points, collect blood samples (via cardiac puncture or tail vein) and the whole brain.

    • Process the blood to obtain plasma.

  • Sample Analysis:

    • Homogenize the brain tissue.

    • Determine the concentration of the test compound in both plasma and brain homogenate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the Kp value as the ratio of the total concentration of the compound in the brain to the total concentration in plasma.

    • To determine the more pharmacologically relevant Kp,uu, the unbound fraction of the compound in plasma (fu,p) and brain homogenate (fu,brain) needs to be measured, typically via equilibrium dialysis.

    • Calculate Kp,uu using the following equation:

      • Kp,uu = (Concentration_brain * fu,brain) / (Concentration_plasma * fu,p)

      • A Kp,uu value close to 1 suggests passive diffusion across the BBB, while a value significantly less than 1 may indicate active efflux.

Conclusion: A Versatile Scaffold for Next-Generation CNS Therapeutics

The this compound moiety represents a highly valuable and versatile building block for the design of next-generation CNS-targeting agents. Its unique combination of physicochemical properties, including enhanced aqueous solubility, metabolic stability, and a favorable lipophilicity profile, directly addresses many of the challenges associated with CNS drug development. The protocols outlined in this guide provide a framework for the synthesis, in vitro, and in vivo evaluation of drug candidates incorporating this promising scaffold. By leveraging the strategic advantages of the this compound moiety, researchers can significantly improve the likelihood of success in discovering novel and effective treatments for a wide range of neurological disorders.

References

  • Wuitschik, G., Carreira, E. M., Wagner, B., Fischer, H., Parrilla, I., Schuler, F., Rogers-Evans, M., & Müller, K. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]

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Application Notes and Protocols for 4-(3-Methyloxetan-3-yl)piperidine as a Bioisosteric Replacement

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In contemporary drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. Bioisosteric replacement is a cornerstone of this process, enabling chemists to fine-tune molecular properties. This document provides a detailed guide to the application of 4-(3-methyloxetan-3-yl)piperidine, a spirocyclic oxetane-piperidine motif, as a bioisosteric replacement for commonly encountered chemical groups. We will explore the rationale behind its use, its impact on key physicochemical properties, and provide detailed protocols for its synthesis and incorporation into a model compound, as well as methods for evaluating the success of the bioisosteric switch.

Introduction: The Rise of Oxetanes in Medicinal Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs.[1][2] Its saturated, three-dimensional structure is often crucial for binding to biological targets. However, piperidine and its simple alkylated derivatives can be susceptible to metabolic oxidation, particularly at unsubstituted positions, leading to poor pharmacokinetic profiles.[3]

One common strategy to block such metabolic "soft spots" is the introduction of gem-dimethyl groups. While effective at preventing oxidation, this modification significantly increases the lipophilicity of the molecule, which can negatively impact solubility, off-target effects, and overall drug-like properties.[4]

This has led to the exploration of bioisosteres that can mimic the steric bulk of a gem-dimethyl group without its associated lipophilicity. The oxetane ring, particularly in a 3,3-disubstituted pattern, has emerged as a highly valuable motif in this context.[5][6] Pioneering work has demonstrated that oxetanes can serve as effective surrogates for gem-dimethyl and carbonyl groups, often leading to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability.[7][8] The this compound moiety combines the benefits of the stable 3,3-disubstituted oxetane with the desirable scaffolding properties of the piperidine ring, offering a unique tool for medicinal chemists.

This spirocyclic arrangement provides a rigid, three-dimensional exit vector from the piperidine core, which can be advantageous for exploring vector space in drug design.[9][10] The incorporation of the polar oxetane is intended to improve solubility and reduce P-glycoprotein (P-gp) efflux, while the methyl group helps to fill a similar steric space as a gem-dimethyl group.[11]

The Bioisosteric Rationale: Replacing 4,4-Dimethylpiperidine

A primary application of this compound is as a bioisosteric replacement for the 4,4-dimethylpiperidine group. This section outlines the comparative advantages.

Core Concept Visualization

cluster_0 Traditional Moiety cluster_1 Bioisosteric Replacement a Parent Scaffold b a->b 4,4-Dimethylpiperidine d b->d Bioisosteric Switch c Parent Scaffold c->d This compound

Caption: Bioisosteric replacement of 4,4-dimethylpiperidine.

Predicted Physicochemical Property Improvements

The replacement of a carbon atom with an oxygen atom in the spirocyclic system introduces polarity and a hydrogen bond acceptor, leading to significant changes in molecular properties.

Property4,4-Dimethylpiperidine MoietyThis compound MoietyRationale for Change
Lipophilicity (cLogP) HighLowerThe ether oxygen in the oxetane ring reduces lipophilicity.[5][7]
Aqueous Solubility LowHigherThe polarity of the oxetane and its ability to act as a hydrogen bond acceptor improves solubility.[11]
Metabolic Stability High (at C4)HighThe spirocyclic nature and the stable 3,3-disubstituted oxetane ring are resistant to CYP-mediated oxidation.[5][12]
Molecular Weight LowerHigherThe addition of an oxygen atom increases the molecular weight slightly.
Three-Dimensionality HighHighBoth motifs are highly three-dimensional, but the oxetane offers different exit vectors.[9]

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of this compound and its subsequent incorporation into a model scaffold, followed by evaluation.

Synthesis of this compound

The synthesis of this spirocyclic building block can be achieved from commercially available piperidin-4-one. The following is a plausible and robust synthetic route.

G start Piperidin-4-one (N-protected) step1 Propargylation start->step1 Propargyl bromide, In or Zn step2 Methylation step1->step2 NaH, MeI step3 Intramolecular Oxy-Michael Addition step2->step3 Base (e.g., t-BuOK) end This compound (N-protected) step3->end

Caption: Synthetic workflow for the oxetane-piperidine core.

Protocol 1: Synthesis of N-Boc-4-(3-methyloxetan-3-yl)piperidine

  • Step 1: Propargylation of N-Boc-piperidin-4-one.

    • To a stirred suspension of indium powder (1.5 eq) in water, add N-Boc-piperidin-4-one (1.0 eq) and propargyl bromide (1.2 eq).

    • Stir the reaction mixture vigorously at room temperature for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Upon completion, extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-Boc-4-(prop-2-yn-1-yl)piperidin-4-ol.

  • Step 2: Methylation of the Tertiary Alcohol.

    • Dissolve the product from Step 1 (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then add methyl iodide (1.5 eq) dropwise.

    • Let the reaction warm to room temperature and stir for 4-6 hours.

    • Quench the reaction carefully by the slow addition of saturated aqueous ammonium chloride.

    • Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

    • Purify by column chromatography to yield the methylated intermediate.

  • Step 3: Intramolecular Oxy-Michael Addition.

    • Dissolve the methylated intermediate (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

    • Add potassium tert-butoxide (1.1 eq) at room temperature.

    • Stir the reaction for 2-4 hours, monitoring by TLC/LC-MS.

    • Upon completion, quench with water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry, and concentrate.

    • Purify the crude product by column chromatography to afford N-Boc-4-(3-methyloxetan-3-yl)piperidine.

  • Step 4: Deprotection (Optional).

    • Dissolve the N-Boc protected product in a solution of 4M HCl in dioxane or trifluoroacetic acid in dichloromethane.

    • Stir at room temperature for 1-2 hours.

    • Concentrate under reduced pressure to yield this compound as its hydrochloride salt.

Protocol for Bioisosteric Replacement in a Model Compound

This protocol describes the incorporation of the synthesized building block into a generic parent molecule via reductive amination, a common method for functionalizing piperidines.

Model Reaction: Reductive amination of a generic aldehyde (R-CHO) with the deprotected piperidine.

G aldehyde Parent Aldehyde (R-CHO) reductive_amination Reductive Amination aldehyde->reductive_amination piperidine This compound (from Protocol 1) piperidine->reductive_amination product Final Compound reductive_amination->product NaBH(OAc)3, DCE, rt

Caption: Workflow for incorporating the bioisostere.

Protocol 2: Reductive Amination

  • To a solution of the parent aldehyde (1.0 eq) in 1,2-dichloroethane (DCE), add this compound (1.1 eq) and acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the final compound by preparative HPLC or column chromatography.

Evaluation of the Bioisosteric Replacement

To validate the benefits of the bioisosteric switch, a series of standard in vitro assays should be performed, comparing the original compound (with the 4,4-dimethylpiperidine moiety) to the new analog.

Physicochemical Properties
AssayProtocol SummaryExpected Outcome for Oxetane Analog
Kinetic Solubility A stock solution of the compound in DMSO is serially diluted in a buffered aqueous solution (e.g., PBS pH 7.4). After incubation, the solution is filtered, and the concentration of the dissolved compound is measured by UV-Vis spectroscopy or LC-MS.Increased aqueous solubility.
Lipophilicity (LogD) The compound is partitioned between n-octanol and an aqueous buffer (pH 7.4). The concentrations in both phases are measured by LC-MS to determine the distribution coefficient.Lower LogD value, indicating reduced lipophilicity.
In Vitro ADME Properties
AssayProtocol SummaryExpected Outcome for Oxetane Analog
Microsomal Stability The compound is incubated with liver microsomes (human, rat, or mouse) and NADPH (as a cofactor for CYP enzymes) at 37 °C. Aliquots are taken at various time points, the reaction is quenched, and the remaining parent compound is quantified by LC-MS/MS to determine the half-life (t½).Increased half-life, indicating improved metabolic stability.
Caco-2 Permeability The compound is added to the apical side of a Caco-2 cell monolayer. The amount of compound that permeates to the basolateral side is measured over time. The experiment is repeated in the presence of a P-gp inhibitor to determine the efflux ratio.Lower efflux ratio, suggesting reduced susceptibility to P-gp-mediated efflux.
Pharmacological Activity

The effect of the bioisosteric replacement on the biological activity must be assessed to ensure that the modification has not negatively impacted target engagement. The specific assay will depend on the biological target of the parent molecule.

  • Example: GPCR Binding Assay

    • Incubate a cell membrane preparation expressing the target GPCR with a radiolabeled ligand and varying concentrations of the test compounds.

    • After incubation, filter the mixture and measure the bound radioactivity.

    • Calculate the IC50 value, which represents the concentration of the compound that inhibits 50% of the radioligand binding.

  • Example: Kinase Inhibition Assay

    • Incubate the target kinase with its substrate (e.g., a peptide) and ATP in the presence of varying concentrations of the test compounds.

    • Measure the amount of phosphorylated substrate using an appropriate detection method (e.g., fluorescence, luminescence, or radioactivity).

    • Calculate the IC50 value for kinase inhibition.

The goal is to demonstrate that the this compound analog retains or even improves upon the potency of the original 4,4-dimethylpiperidine-containing compound.

Conclusion

The use of this compound as a bioisosteric replacement for groups like 4,4-dimethylpiperidine represents a sophisticated strategy in modern medicinal chemistry. This spirocyclic motif is designed to confer multiple advantages, including enhanced aqueous solubility, reduced lipophilicity, and improved metabolic stability, while maintaining or improving biological potency. The protocols outlined in this document provide a practical framework for the synthesis, incorporation, and evaluation of this valuable building block, empowering drug discovery teams to overcome common ADME challenges and accelerate the development of novel therapeutics.

References

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  • Šlapeto, R., et al. (2020). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters. [Link][6][7]

  • Mykhailiuk, P. K. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing. [Link][13]

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  • University of York. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC. [Link]

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Derivatization of the piperidine nitrogen in 4-(3-Methyloxetan-3-YL)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthetic Derivatization of the Piperidine Nitrogen in 4-(3-Methyloxetan-3-YL)piperidine

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast number of pharmaceuticals and clinical candidates.[1][2][3][4] The strategic incorporation of an oxetane moiety, specifically in the form of this compound, offers a distinct advantage for drug discovery professionals. The oxetane ring is a valuable bioisostere for gem-dimethyl and carbonyl groups, often leading to significant improvements in aqueous solubility, metabolic stability, and overall pharmacokinetic profiles without substantially increasing lipophilicity.[5][6][7][8] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the key synthetic strategies for derivatizing the secondary amine of this compound. We present field-proven, step-by-step protocols for N-alkylation, N-acylation, and N-arylation, explaining the causal relationships behind experimental choices to empower chemists to effectively explore and expand this valuable chemical space.

Introduction: The Strategic Value of the this compound Scaffold

The piperidine ring's prevalence in biologically active molecules stems from its conformational flexibility and its ability to serve as a versatile scaffold for presenting pharmacophoric elements in three-dimensional space.[1][9] When combined with a 3-methyl-3-oxetanyl group at the 4-position, the resulting building block, this compound (CAS 873405-18-6), becomes a highly attractive starting material for library synthesis and lead optimization campaigns.

Key Physicochemical Advantages:

  • Solubility Enhancement: The polar oxetane ring can dramatically increase the aqueous solubility of a parent molecule, a critical factor for improving bioavailability.[5]

  • Metabolic Stability: Oxetanes are generally more resistant to metabolic degradation compared to other common functionalities like gem-dimethyl groups, potentially leading to improved in vivo half-life.[7][10]

  • Reduced Basicity: The electron-withdrawing nature of the oxetane oxygen atom can subtly reduce the basicity (pKa) of the adjacent piperidine nitrogen.[10][11] This modulation can be beneficial for optimizing cell permeability and reducing off-target effects, such as hERG ion channel binding.[8]

  • Three-Dimensionality: The spirocyclic nature of the oxetane-piperidine junction provides a rigid, three-dimensional exit vector, which is increasingly sought after in drug design to improve selectivity and escape flatland chemistry.[6]

This guide focuses on the practical execution of three high-utility transformations centered on the piperidine nitrogen: Reductive Amination, Amide Coupling, and Buchwald-Hartwig Amination.

Protocol I: N-Alkylation via Reductive Amination

Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds.[12][13] The reaction proceeds via the initial formation of an iminium ion intermediate from the piperidine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild hydride-based reducing agent.

Causality of Experimental Design: The choice of sodium triacetoxyborohydride [NaBH(OAc)₃] as the reducing agent is deliberate. It is a mild and selective reagent that does not readily reduce the starting aldehyde or ketone, minimizing side product formation. Its tolerance for slightly acidic conditions facilitates the formation of the key iminium ion intermediate, driving the reaction to completion.[12]

Experimental Workflow: Reductive Amination

cluster_materials Reactants & Reagents cluster_reaction Reaction Steps cluster_workup Work-up & Purification A This compound R1 1. Mix Piperidine & Aldehyde (Iminium Formation) A->R1 B Aldehyde/Ketone (R-CHO) B->R1 C NaBH(OAc)3 R2 2. Add NaBH(OAc)3 (In Situ Reduction) C->R2 D Solvent (e.g., DCE) D->R1 R1->R2 Iminium Ion R3 3. Stir at RT for 2-16h R2->R3 W1 1. Quench (e.g., sat. NaHCO3) R3->W1 W2 2. Extract with Organic Solvent W1->W2 W3 3. Purify (e.g., Chromatography) W2->W3 P N-Alkylated Product W3->P

Caption: Workflow for N-Alkylation via Reductive Amination.

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Dissolve the starting material in a suitable solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.1 M concentration).

  • Carbonyl Addition: Add the desired aldehyde or ketone (1.1 eq). Stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation.

  • Reductant Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5 minutes. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting piperidine is consumed (typically 2-16 hours).

  • Work-up: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-alkylated product.

Data Summary: Reductive Amination

Carbonyl Substrate Reducing Agent Solvent Typical Yield
Benzaldehyde NaBH(OAc)₃ DCE 85-95%
Cyclohexanone NaBH(OAc)₃ DCM 80-90%
Isovaleraldehyde NaBH(OAc)₃ DCE 88-97%

| 3-Pyridinecarboxaldehyde | NaBH(OAc)₃ | DCM | 75-85% |

Protocol II: N-Acylation via Amide Coupling

Amide bond formation is arguably the most common reaction in medicinal chemistry. Coupling the piperidine nitrogen with a carboxylic acid provides access to a diverse range of N-acyl derivatives.

Causality of Experimental Design: The use of peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is advantageous because they activate the carboxylic acid in a manner that is rapid and efficient, minimizing side reactions and racemization (if the acid is chiral). A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is required to deprotonate the piperidine nitrogen and neutralize the acid formed during the reaction without competing in the coupling reaction itself.[14]

Experimental Workflow: Amide Coupling

cluster_materials Reactants & Reagents cluster_reaction Reaction Steps cluster_workup Work-up & Purification A Carboxylic Acid (R-COOH) R1 1. Pre-activate Acid with HATU & DIPEA A->R1 B Coupling Agent (e.g., HATU) B->R1 C Base (e.g., DIPEA) C->R1 D Solvent (e.g., DMF) D->R1 R2 2. Add Piperidine Substrate R1->R2 Activated Ester R3 3. Stir at RT for 1-4h R2->R3 W1 1. Dilute with H2O & EtOAc R3->W1 W2 2. Aqueous Wash / Extraction W1->W2 W3 3. Purify (e.g., Chromatography) W2->W3 Product N-Acylated Product W3->Product Piperidine This compound Piperidine->R2

Caption: Workflow for N-Acylation via Amide Coupling.

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask, add the carboxylic acid (1.1 eq), HATU (1.2 eq), and dissolve in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) (approx. 0.1 M).

  • Base Addition: Add DIPEA (3.0 eq) and stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Piperidine Addition: Add a solution of this compound (1.0 eq) in a small amount of DMF to the activated acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours. Monitor by LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer to a separatory funnel. Wash the organic layer sequentially with water (2x), saturated aqueous lithium chloride (LiCl) solution (2x, to remove DMF), and finally with brine.

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography to yield the pure amide product.

Data Summary: Amide Coupling

Carboxylic Acid Coupling Reagent Base Typical Yield
Benzoic Acid HATU DIPEA 90-98%
4-Methoxybenzoic acid EDC/HOBt DIPEA 85-95%
Acetic Acid HATU DIPEA 88-96%

| Thiophene-2-carboxylic acid | T3P | Pyridine | 80-90% |

Protocol III: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds between amines and aryl/heteroaryl halides or triflates.[15] This reaction is indispensable for accessing derivatives that are often inaccessible through classical SₙAr chemistry.

Causality of Experimental Design: The success of this coupling hinges on the catalyst system. A palladium precatalyst (e.g., Pd₂(dba)₃) is used in combination with a specialized phosphine ligand. For a sterically hindered secondary amine like our substrate, a bulky, electron-rich biarylphosphine ligand (e.g., XPhos or RuPhos) is critical. These ligands promote the crucial, often rate-limiting, reductive elimination step of the catalytic cycle, leading to higher yields and preventing catalyst decomposition.[16] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine and facilitate the catalytic cycle.[16][17]

Experimental Workflow: Buchwald-Hartwig Amination

cluster_materials Reactants & Reagents cluster_reaction Reaction Steps cluster_workup Work-up & Purification A Aryl/Heteroaryl Halide (Ar-X) R1 1. Combine solids under Inert Gas (Ar-X, Piperidine, Pd, Ligand, Base) A->R1 B This compound B->R1 C Pd Precatalyst (e.g., Pd2(dba)3) C->R1 D Phosphine Ligand (e.g., XPhos) D->R1 E Base (e.g., NaOtBu) E->R1 F Solvent (e.g., Toluene) R2 2. Add Degassed Solvent F->R2 R1->R2 R3 3. Heat to 80-110 °C R2->R3 W1 1. Cool, filter through Celite R3->W1 W2 2. Concentrate Filtrate W1->W2 W3 3. Purify (e.g., Chromatography) W2->W3 P N-Arylated Product W3->P

Caption: Workflow for N-Arylation via Buchwald-Hartwig Amination.

Detailed Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the aryl/heteroaryl halide (1.0 eq), this compound (1.2 eq), the phosphine ligand (e.g., XPhos, 2-4 mol%), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and sodium tert-butoxide (1.4 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, approx. 0.1-0.2 M) via syringe.

  • Heating and Monitoring: Place the reaction mixture in a pre-heated oil bath at the desired temperature (typically 80-110 °C). Monitor the reaction by LC-MS until the aryl halide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter the mixture through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with additional ethyl acetate.

  • Concentration: Combine the filtrates and concentrate under reduced pressure.

  • Purification: Purify the crude material by flash column chromatography to obtain the N-arylated product.

Data Summary: Buchwald-Hartwig Amination

Aryl Halide Catalyst System Base Typical Yield
4-Bromotoluene Pd₂(dba)₃ / XPhos NaOtBu 80-95%
2-Chloropyridine Pd(OAc)₂ / RuPhos K₃PO₄ 70-85%
4-Bromoanisole G3-XPhos Precatalyst LHMDS 85-98%

| 3-Bromobenzonitrile | Pd₂(dba)₃ / XPhos | NaOtBu | 75-90% |

Conclusion

The this compound scaffold is a valuable asset in modern drug discovery, offering a route to compounds with enhanced physicochemical properties. The derivatization of the piperidine nitrogen is a critical step in leveraging this building block to its full potential. The protocols detailed in this guide for reductive amination, amide coupling, and Buchwald-Hartwig amination provide robust, reliable, and versatile methods for generating diverse libraries of compounds. By understanding the rationale behind the choice of reagents and conditions, researchers can confidently and effectively apply these techniques to accelerate their discovery programs.

References

  • Burkhard, J. A., Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Available at: [Link]

  • Vo, D. D., Hughes, D. L., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. Available at: [Link]

  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Available at: [Link]

  • Vereshchagin, A. N., Frolov, N. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Sagan, J., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]

  • Synfacts. (2019). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Thieme. Available at: [Link]

  • Wikipedia. (n.d.). Piperidine. Available at: [Link]

  • W. P. J. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Reichert, E. C., Feng, K., et al. (2021). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Organic Letters. Available at: [Link]

  • ResearchGate. (2019). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Available at: [Link]

  • ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. Available at: [Link]

  • ResearchGate. (2018). Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions. Available at: [Link]

  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available at: [Link]

  • PubMed. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Available at: [Link]

Sources

Application Note: Strategic Ring-Opening of the Oxetane Moiety in 4-(3-Methyloxetan-3-yl)piperidine for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxetane Moiety as a Versatile Tool in Drug Discovery

The oxetane ring, a four-membered cyclic ether, has become an increasingly vital structural motif in modern medicinal chemistry.[1][2][3] Its unique combination of properties—low molecular weight, high polarity, and a distinct three-dimensional profile—allows it to serve as a valuable bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities.[3][4] The incorporation of an oxetane can significantly improve key drug-like properties, including aqueous solubility, metabolic stability, and target affinity, while often reducing the basicity of adjacent amines.[2][4]

While often prized for its stability, the inherent ring strain of the oxetane (approx. 107 kJ/mol) also makes it a versatile synthetic intermediate, susceptible to controlled ring-opening reactions.[5][6] This duality is particularly powerful. The compound 4-(3-methyloxetan-3-yl)piperidine represents a key building block, merging the favorable properties of the piperidine scaffold with a 3,3-disubstituted oxetane. The strategic cleavage of this oxetane ring opens a gateway to a diverse array of novel 1,3-disubstituted propane backbones directly attached to a piperidine core, creating scaffolds with significant potential for exploring new chemical space in drug development programs.

This guide provides a detailed exploration of the core mechanisms and actionable protocols for the selective ring-opening of this compound, designed for researchers and professionals in synthetic and medicinal chemistry.

PART 1: Mechanistic Principles and Regioselectivity

The reactivity of the oxetane ring is dominated by its strain and the Lewis basicity of the oxygen atom. Ring-opening reactions are typically initiated by activation of the oxygen, making the ring susceptible to nucleophilic attack. For an unsymmetrically substituted oxetane, the site of nucleophilic attack (regioselectivity) is governed by a balance of steric and electronic effects.[7][8]

In the case of this compound, the oxetane is 3,3-disubstituted, meaning the two potential sites for nucleophilic attack—the C2 and C5 methylene carbons—are sterically and electronically equivalent. Therefore, regioselectivity is not a primary concern, and the focus shifts to controlling the reaction conditions to favor either intermolecular or intramolecular pathways.

Key Activation Mechanisms:

  • Brønsted/Lewis Acid Catalysis: This is the most common activation method.[9] A Brønsted acid protonates the oxetane oxygen, while a Lewis acid coordinates to it. This activation enhances the electrophilicity of the ring carbons, facilitating attack by even weak nucleophiles.[7][10] The reaction proceeds via an SN2-like mechanism, involving backside attack on one of the methylene carbons.

  • Direct Nucleophilic Attack: Strong nucleophiles can, under certain conditions, directly attack the oxetane ring without prior activation.[7] However, oxetanes are significantly less reactive than epoxides, and this pathway often requires elevated temperatures or highly reactive nucleophiles.[11]

The piperidine nitrogen in the target molecule is a moderate nucleophile. Under acidic conditions, it will be protonated and non-nucleophilic. Under neutral or basic conditions, it can potentially act as an intramolecular nucleophile if the oxetane ring is sufficiently activated.

G cluster_0 Activation Pathways cluster_1 Ring-Opening Pathways start This compound activated_species Activated Oxonium Intermediate start->activated_species H⁺ (Brønsted Acid) or LA (Lewis Acid) product_inter Intermolecular Product (1,3-difunctionalized piperidine) activated_species->product_inter product_intra Intramolecular Product (Spirocyclic System) activated_species->product_intra ext_nuc External Nucleophile (Nu⁻) ext_nuc->product_inter int_nuc Internal Nucleophile (Piperidine N) int_nuc->product_intra

Caption: General activation and ring-opening pathways for this compound.

PART 2: Experimental Protocols

The following protocols are designed as robust starting points for the controlled ring-opening of this compound. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

This protocol describes the synthesis of 4-(1-hydroxy-2-(methoxymethyl)propan-2-yl)piperidine, a valuable intermediate with two distinct functional handles for further elaboration.

Workflow Diagram:

G A 1. Dissolve Substrate in Methanol B 2. Cool to 0 °C A->B C 3. Add H₂SO₄ (cat.) Dropwise B->C D 4. Warm to RT & Stir 12-16h C->D E 5. Quench with Sat. NaHCO₃ D->E F 6. Extract with EtOAc or DCM E->F G 7. Dry, Filter, Concentrate F->G H 8. Purify via Column Chromatography G->H

Caption: Experimental workflow for the acid-catalyzed methanolysis of the oxetane ring.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.55 g, 10.0 mmol, 1.0 equiv.).

  • Dissolution: Add anhydrous methanol (40 mL, 1.0 mol) to the flask. Stir until the substrate is fully dissolved.

  • Acid Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add concentrated sulfuric acid (98%, 54 µL, 1.0 mmol, 0.1 equiv.) dropwise over 2 minutes.

    • Causality Note: Catalytic acid is essential to protonate the oxetane oxygen, activating the ring for attack by the weakly nucleophilic methanol.[7][12] Cooling prevents potential side reactions or polymerization that can occur from the exothermic protonation event.[13][14]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up (Quench): Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is ~8-9.

    • Safety Note: Quenching is exothermic and will release CO₂ gas. Add the bicarbonate solution slowly to control the effervescence.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to afford the pure product.

Self-Validation and Troubleshooting:

  • Expected Outcome: A colorless to pale yellow oil. The product's identity should be confirmed by ¹H NMR (appearance of a methoxy singlet ~3.3 ppm), ¹³C NMR, and high-resolution mass spectrometry (HRMS) showing the correct molecular ion for C₁₀H₂₁NO₂.

  • Incomplete Reaction: If starting material remains, increase the reaction time or slightly increase the acid catalyst loading (e.g., to 0.15 equiv.).

  • Polymerization: If a significant amount of baseline material is observed on TLC, the reaction may have been run at too high a concentration or the acid was added too quickly. Repeat using more dilute conditions.

ParameterConditionRationale
Solvent/Nucleophile Anhydrous MethanolActs as both the solvent and the nucleophile, ensuring a high concentration of the attacking species.
Catalyst H₂SO₄ (conc.)A strong, inexpensive Brønsted acid for efficient oxetane activation.[15]
Temperature 0 °C to RTInitial cooling controls the exotherm of protonation, while RT provides sufficient energy for the reaction.
Stoichiometry 0.1 equiv. AcidCatalytic amount is sufficient; excess acid can lead to side reactions or decomposition.

This protocol leverages the internal piperidine nitrogen as a nucleophile to construct a spirocyclic [4.3.1] aza-bicyclic system, specifically 1-aza-5-methyl-5-(hydroxymethyl)spiro[3.5]nonane. This transformation provides rapid access to complex, three-dimensional scaffolds.

Workflow Diagram:

G cluster_pre Optional Pre-activation (for competing N-alkylation) A 1. Dissolve Substrate in Anhydrous DCM B 2. Add N-Protecting Group (e.g., Boc₂O) A->B C 3. Deprotect Piperidine N (e.g., TFA) B->C D 4. Neutralize & Dissolve in Anhydrous DCM C->D E 5. Cool to -78 °C D->E F 6. Add Lewis Acid (e.g., BF₃·OEt₂) E->F G 7. Warm to RT & Stir F->G H 8. Quench, Work-up, & Purify G->H

Caption: Experimental workflow for Lewis acid-mediated intramolecular cyclization. Note: The initial steps shown are for cases where the piperidine nitrogen needs protection/deprotection; for direct cyclization, start at step D. The provided protocol assumes direct cyclization is feasible.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried 100 mL three-neck flask under an inert atmosphere (N₂ or Argon), add this compound (1.55 g, 10.0 mmol, 1.0 equiv.).

  • Dissolution: Add anhydrous dichloromethane (DCM, 50 mL) via syringe and stir until the substrate is fully dissolved.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂, 1.37 mL, 11.0 mmol, 1.1 equiv.) dropwise over 5 minutes.

    • Causality Note: A stoichiometric amount of a strong Lewis acid like BF₃·OEt₂ is used to fully coordinate with both the basic piperidine nitrogen and the oxetane oxygen.[6][7] The coordination to the oxetane oxygen is the key activating step.[16] Performing the reaction at low temperature (-78 °C) is critical to control the high reactivity and prevent polymerization.

  • Reaction: Stir the reaction at -78 °C for 1 hour, then slowly allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor progress by LC-MS.

  • Work-up (Quench): Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (30 mL).

  • Extraction: Separate the layers and extract the aqueous phase with DCM (3 x 40 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of MeOH in DCM, potentially with 1% NH₄OH added to the solvent system to prevent streaking) to yield the spirocyclic amine.

Self-Validation and Troubleshooting:

  • Expected Outcome: A crystalline solid or viscous oil. Confirmation by ¹H and ¹³C NMR will show a significant shift in the signals corresponding to the piperidine and the newly formed ring system, along with the disappearance of the oxetane methylene protons. HRMS is essential for confirming the molecular formula (C₉H₁₇NO).

  • No Reaction/Low Conversion: This may indicate insufficient activation. A stronger Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), could be screened.

  • Complex Mixture/Decomposition: The reaction is highly sensitive to water. Ensure all glassware is rigorously dried and solvents are anhydrous. The Lewis acid should be of high quality and handled under inert conditions. If decomposition persists, running the reaction at a sustained low temperature (e.g., -40 °C) may be beneficial.

ParameterConditionRationale
Solvent Anhydrous DichloromethaneAprotic, inert solvent that solubilizes the substrate and does not compete as a nucleophile.
Catalyst BF₃·OEt₂Strong Lewis acid that effectively activates the oxetane ring for intramolecular attack.[9][16]
Temperature -78 °C to RTMinimizes side reactions and polymerization during the highly exothermic Lewis acid coordination and ring-opening.
Stoichiometry 1.1 equiv. Lewis AcidEnsures complete activation, accounting for coordination to both the piperidine and oxetane heteroatoms.

References

  • Selective Ring-Opening reactions of Unsymmetric Oxetanes. Chinese Journal of Organic Chemistry.
  • Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry.
  • Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane c
  • Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing.
  • Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online.
  • Oxetanes in Drug Discovery. PharmaBlock.
  • Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane c
  • Oxetanes in Drug Discovery Campaigns. Semantic Scholar.
  • Polyoxetane. Wikipedia.
  • Regioselective ring opening reactions of unsymmetric oxetanes.
  • Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3. UAB Digital Document Deposit.
  • The Core Mechanism of Cationic Ring-Opening Polymerization of Oxetanes: An In-depth Technical Guide. Benchchem.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermedi
  • Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
  • Oxetane Present
  • A theoretical examination of the acid-catalyzed and noncatalyzed ring-opening reaction of an oxirane by nucleophilic addition of acetate.

Sources

Application Notes and Protocols for Solid-Phase Synthesis Utilizing 4-(3-Methyloxetan-3-YL)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

A Guide to Incorporating a Bioisosterically Advantaged Scaffold in Solid-Phase Synthesis

The strategic incorporation of novel building blocks is a cornerstone of modern drug discovery, enabling the exploration of new chemical space and the optimization of lead compounds. The 4-(3-methyloxetan-3-yl)piperidine moiety has emerged as a valuable scaffold, combining the conformational rigidity and favorable physicochemical properties of the piperidine ring with the metabolic stability and polarity imparted by the oxetane group.[1][2][3] This document provides a detailed guide for the application of this compound in solid-phase synthesis (SPS), offering both foundational principles and actionable protocols for its successful implementation.

The oxetane ring, a four-membered ether, is increasingly utilized in medicinal chemistry as a bioisosteric replacement for gem-dimethyl and carbonyl groups.[4][5] Its unique structural and electronic properties—small size, polarity, and a high degree of sp³ character—can lead to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability, all while maintaining or improving biological activity.[4][5][6] When appended to a piperidine core, a privileged structure in numerous approved drugs, the resulting this compound offers a unique three-dimensional architecture that can effectively probe protein binding pockets.[1][3][7]

Solid-phase synthesis (SPS) provides an efficient and high-throughput platform for the construction of peptide and small molecule libraries.[8][9][10] The ability to anchor a starting material to a solid support and perform sequential reactions with simple filtration and washing steps greatly simplifies purification and allows for the rapid generation of diverse chemical entities.[11] This guide will detail the methods for incorporating this compound into SPS workflows, focusing on Fmoc-based strategies commonly employed in peptide and peptidomimetic synthesis.[10]

Core Principles and Methodologies

The successful incorporation of this compound onto a solid support hinges on the standard principles of solid-phase synthesis, particularly the use of orthogonal protecting groups and efficient coupling and deprotection steps.[9][10] The most common approach involves the use of the acid-labile protecting group on the piperidine nitrogen, allowing for its selective removal and subsequent functionalization.

Experimental Workflow Overview

The general workflow for the solid-phase synthesis incorporating this compound can be visualized as a cyclical process involving deprotection, coupling, and washing steps, followed by a final cleavage from the solid support.

Solid-Phase Synthesis Workflow Resin Resin with Linker and Attached Substrate Deprotection Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection 1. Washing1 Washing (DMF, DCM) Deprotection->Washing1 2. Coupling Coupling of This compound (Coupling Reagents, e.g., HATU/DIEA) Washing1->Coupling 3. Washing2 Washing (DMF, DCM) Coupling->Washing2 4. Repeat Repeat Cycles (Optional) Washing2->Repeat 5. Cleavage Cleavage from Resin (e.g., TFA Cocktail) Washing2->Cleavage Final Step Repeat->Deprotection Purification Purification (e.g., HPLC) Cleavage->Purification

Caption: General workflow for solid-phase synthesis.

Detailed Protocols

The following protocols provide step-by-step instructions for the incorporation of this compound onto a solid support. These protocols are based on standard Fmoc-based solid-phase peptide synthesis (SPPS) methodologies and can be adapted for the synthesis of other small molecules.[12][13]

Protocol 1: Coupling of N-Fmoc-4-(3-Methyloxetan-3-YL)piperidine-4-carboxylic acid to an Amine-Functionalized Resin

This protocol describes the initial attachment of the building block to a resin, such as a Rink Amide resin, to generate a C-terminal amide upon cleavage.

Materials:

  • Rink Amide resin (e.g., 0.5 mmol/g loading)

  • N-Fmoc-4-(3-Methyloxetan-3-YL)piperidine-4-carboxylic acid

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Swelling: Swell the Rink Amide resin (1 eq) in DMF for 1 hour in a suitable reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the linker. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Coupling Reaction:

    • In a separate vial, dissolve N-Fmoc-4-(3-Methyloxetan-3-YL)piperidine-4-carboxylic acid (3 eq) and HATU (2.9 eq) in DMF.

    • Add DIEA (6 eq) to the solution and vortex briefly.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride/DIEA in DMF) for 30 minutes. Wash the resin with DMF (3x) and DCM (3x).

Protocol 2: Iterative Coupling in Peptide Synthesis

This protocol outlines the incorporation of this compound as an internal building block in a peptide sequence.

Procedure:

  • Deprotection of the N-terminal Fmoc Group: Following the synthesis of the preceding amino acid residue, treat the resin-bound peptide with 20% piperidine in DMF for 20 minutes to expose the N-terminal amine. Wash the resin with DMF (3x) and DCM (3x).

  • Coupling of the Oxetane-Piperidine Moiety:

    • Prepare the activated solution of N-Fmoc-4-(3-Methyloxetan-3-YL)piperidine-4-carboxylic acid as described in Protocol 1, step 3.

    • Add the activated solution to the deprotected resin-bound peptide.

    • Allow the coupling reaction to proceed for 2-4 hours.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Continuation of Synthesis: Proceed with the deprotection and coupling of the next amino acid in the sequence.

Protocol 3: Cleavage and Purification

This protocol details the final cleavage of the synthesized compound from the resin and its subsequent purification.

Materials:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Resin Preparation: Wash the final resin-bound product with DCM (3x) and dry under vacuum.

  • Cleavage: Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5). Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Precipitate the cleaved product by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the product.

    • Wash the pellet with cold diethyl ether (3x) to remove scavengers and residual TFA.[14]

  • Purification:

    • Dissolve the crude product in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the product by reverse-phase HPLC using a suitable gradient.[14]

    • Lyophilize the pure fractions to obtain the final product as a white powder.

Quantitative Data Summary

The following table provides representative data for the synthesis of a model peptide incorporating the this compound moiety. Actual yields and purities will vary depending on the specific sequence and synthesis conditions.

StepParameterValue
Coupling Efficiency % Completion (Kaiser Test)>99%
Overall Yield (Crude) %75-85%
Purity (Crude) % (HPLC at 220 nm)60-70%
Purity (Purified) % (HPLC at 220 nm)>95%
Identity Confirmation Mass SpectrometryExpected M+H⁺

Troubleshooting and Key Considerations

  • Incomplete Coupling: If coupling is found to be incomplete (as determined by a colorimetric test such as the Kaiser test), a second coupling step can be performed. Ensure that the coupling reagents are fresh and the solvents are anhydrous.

  • Aggregation: For longer or more hydrophobic sequences, peptide aggregation can hinder reaction kinetics. The use of pseudoproline dipeptides or other aggregation-disrupting building blocks can be beneficial.[15]

  • Side Reactions during Cleavage: The choice of scavengers in the cleavage cocktail is critical to prevent side reactions with sensitive amino acid residues (e.g., Trp, Met, Cys).

Conclusion

The incorporation of this compound into solid-phase synthesis workflows offers a powerful strategy for the development of novel peptidomimetics and small molecules with potentially improved pharmacological properties. The protocols outlined in this guide provide a robust framework for the successful application of this valuable building block. By understanding the underlying principles of solid-phase synthesis and carefully controlling reaction conditions, researchers can efficiently generate libraries of compounds for biological screening and lead optimization.

References

  • Efficient Building Blocks for Solid-Phase Peptide Synthesis of Spin Labeled Peptides for Electron Paramagnetic Resonance and Dynamic Nuclear Polarization Applic
  • Applications of oxetanes in drug discovery and medicinal chemistry. PMC - PubMed Central.
  • Construction of building blocks for solid phase peptide synthesis...
  • WO2024174680A1 - Building blocks for difficult peptide synthesis and method of making thereof.
  • Mastering Solid Phase Peptide Synthesis with Fmoc-Based Strategies and Key Building Blocks. NINGBO INNO PHARMCHEM CO.,LTD.
  • Building Blocks for Solid Phase Peptide Synthesis. Reagents, Chemicals and Labware.
  • Development of Oxetane Modified Building Blocks for Peptide Synthesis. LJMU Research Online.
  • Oxetanes in Drug Discovery Campaigns. Semantic Scholar.
  • Post Cleavage Purification and Analysis of Peptides; TFA removal.
  • The Role of Piperidine Deriv
  • Redalyc.Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
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Application Notes and Protocols for the Pharmacokinetic Profiling of Drug Candidates Containing the 4-(3-Methyloxetan-3-yl)piperidine Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-(3-methyloxetan-3-yl)piperidine scaffold has emerged as a privileged structural motif in modern medicinal chemistry. Its unique three-dimensional architecture, combining the metabolic stability and polarity of the oxetane ring with the versatile chemistry of the piperidine core, offers a powerful strategy for optimizing the pharmacokinetic (PK) properties of drug candidates.[1][2][3][4] This guide provides a comprehensive overview and detailed protocols for the essential in vitro and in vivo assays required to construct a robust pharmacokinetic profile for compounds incorporating this moiety. The methodologies described herein are designed to deliver high-quality, reproducible data to inform critical decisions throughout the drug discovery and development pipeline.

Introduction: The Strategic Advantage of the this compound Moiety

The journey of a drug candidate from initial hit to a clinically viable therapeutic is fraught with challenges, with suboptimal pharmacokinetic properties being a primary driver of attrition. The this compound moiety has gained significant traction as a design element to mitigate these risks.[2][5]

The oxetane ring , a four-membered cyclic ether, is not merely a passive linker. Its incorporation can lead to profound improvements in key drug-like properties.[6][7] As a bioisostere for gem-dimethyl or carbonyl groups, the oxetane can enhance aqueous solubility and metabolic stability, crucial for oral bioavailability.[1][8][9] The inherent polarity of the ether oxygen can disrupt undesirable intramolecular hydrogen bonding and improve the overall solubility profile of a compound.[7][10] Furthermore, the strained four-membered ring is surprisingly stable to metabolic enzymes, often redirecting metabolism away from labile sites.[2][6]

The piperidine scaffold is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs.[3][4][11] Its saturated, six-membered ring provides a rigid framework for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. The basic nitrogen atom of the piperidine can be crucial for target engagement and can be modulated to fine-tune the physicochemical properties of the molecule.[12][13]

The combination of these two moieties in the this compound structure creates a synergistic effect, offering a pre-validated fragment that can confer favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties to a wide range of molecular scaffolds. This application note will guide researchers in systematically evaluating the pharmacokinetic impact of this valuable structural unit.

Foundational In Vitro Pharmacokinetic Assays

A tiered approach to pharmacokinetic profiling, beginning with high-throughput in vitro assays, is essential for efficient lead optimization. These initial screens provide critical data on a compound's intrinsic metabolic liabilities and distribution characteristics.

Metabolic Stability in Liver Microsomes

Causality: The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a central role.[14] Assessing a compound's stability in the presence of liver microsomes, which are rich in these enzymes, provides an early indication of its hepatic clearance.[14][15] A high clearance rate in this assay often translates to a short half-life in vivo, potentially requiring more frequent dosing.

Protocol 2.1: In Vitro Metabolic Stability in Pooled Human Liver Microsomes

Objective: To determine the intrinsic clearance (Clint) and in vitro half-life (t1/2) of a test compound.

Materials:

  • Test compound stock solution (10 mM in DMSO)

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) with an appropriate internal standard (IS)

  • Positive control compounds (e.g., midazolam, dextromethorphan)[15]

  • 96-well plates

  • Incubator shaker set to 37°C

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a microsomal protein suspension in phosphate buffer to a final concentration of 0.5 mg/mL.[14]

    • Pre-warm the microsomal suspension to 37°C.

  • Compound Incubation:

    • In a 96-well plate, add the test compound to the microsomal suspension to achieve a final concentration of 1 µM.[15]

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Timepoint Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), aspirate an aliquot of the incubation mixture.[14]

    • Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with the internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point relative to the internal standard.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t1/2) = 0.693 / k.

  • Calculate the intrinsic clearance (Clint) = (0.693 / t1/2) / (mg/mL microsomal protein).

Expected Data Representation:

Compound IDIn Vitro t1/2 (min)Clint (µL/min/mg protein)
Compound A45.230.7
Compound B> 60< 23.1
Midazolam8.5163.1

Diagram 2.1: Metabolic Stability Assay Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep1 Thaw Microsomes prep2 Prepare Microsomal Suspension (0.5 mg/mL) prep1->prep2 prep3 Pre-warm to 37°C prep2->prep3 inc1 Add Test Compound (1 µM) prep3->inc1 inc2 Pre-incubate at 37°C inc1->inc2 inc3 Initiate with NADPH inc2->inc3 samp1 Aspirate Aliquots at Timepoints (0, 5, 15, 30, 45 min) inc3->samp1 samp2 Quench with ACN + IS samp1->samp2 ana1 Centrifuge samp2->ana1 ana2 LC-MS/MS Analysis of Supernatant ana1->ana2 ana3 Calculate t1/2 and Clint ana2->ana3

Caption: Workflow for the in vitro metabolic stability assay.

Plasma Protein Binding

Causality: Once in systemic circulation, drugs can bind to plasma proteins, primarily albumin and α1-acid glycoprotein.[16][17] It is generally accepted that only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion.[18] Therefore, determining the extent of plasma protein binding is critical for interpreting pharmacokinetic and pharmacodynamic data. High plasma protein binding can limit the free drug concentration at the target site and may prolong the drug's half-life.

Protocol 2.2: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

Objective: To determine the percentage of a test compound bound to plasma proteins.

Materials:

  • Test compound stock solution (10 mM in DMSO)

  • Pooled plasma from relevant species (e.g., human, rat, mouse)

  • Phosphate buffered saline (PBS), pH 7.4

  • Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (e.g., 8 kDa MWCO)

  • 96-well collection plates

  • Incubator shaker set to 37°C

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Spike the test compound into plasma to a final concentration of 1-10 µM.[18]

    • Ensure the final DMSO concentration is low (e.g., < 0.1%) to avoid protein precipitation.

  • Equilibrium Dialysis:

    • Add the spiked plasma to the sample chamber of the RED device.

    • Add PBS to the buffer chamber.[18]

    • Seal the plate and incubate at 37°C with shaking for 4-6 hours to reach equilibrium.[17][19]

  • Sample Collection and Matrix Matching:

    • After incubation, carefully collect aliquots from both the plasma and buffer chambers.

    • To ensure accurate LC-MS/MS analysis, matrix-match the samples. Add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.

  • Sample Processing and Analysis:

    • Precipitate proteins by adding acetonitrile with an internal standard to all samples.

    • Centrifuge and analyze the supernatant by LC-MS/MS.

Data Analysis:

  • Calculate the fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber).

  • Calculate the percentage bound = (1 - fu) * 100.

Expected Data Representation:

Compound IDHuman Plasma Protein Binding (%)Rat Plasma Protein Binding (%)
Compound A92.588.1
Compound B99.298.7
Warfarin99.598.9

Diagram 2.2: Rapid Equilibrium Dialysis (RED) Principle

G chamber_plasma Plasma Chamber (Drug + Plasma Proteins) membrane Semi-permeable Membrane chamber_plasma->membrane chamber_buffer Buffer Chamber (PBS) equilibrium Equilibrium (4-6h @ 37°C) membrane->chamber_buffer unbound_drug_buffer Unbound Drug membrane->unbound_drug_buffer unbound_drug Unbound Drug unbound_drug->membrane Diffuses bound_drug Bound Drug

Caption: Principle of plasma protein binding determination by RED.

In Vivo Pharmacokinetic Studies in Rodents

Following promising in vitro data, the next critical step is to evaluate the compound's behavior in a living system. Rodent PK studies are fundamental for understanding the integrated processes of ADME and for predicting human pharmacokinetics.[20][21][22]

Causality: An in vivo PK study provides essential parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F). These parameters are crucial for selecting appropriate dose levels and schedules for efficacy and toxicology studies. Comparing intravenous (IV) and oral (PO) administration allows for the determination of absolute bioavailability, which is a key indicator of a drug's potential for oral delivery.

Protocol 3.1: Single-Dose Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters of a test compound following intravenous and oral administration.

Materials:

  • Test compound

  • Appropriate vehicle for IV and PO formulations

  • Sprague-Dawley or Wistar rats (male, 8-10 weeks old)

  • Dosing syringes and gavage needles

  • Blood collection tubes (e.g., with K2EDTA anticoagulant)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Acclimation and Dosing:

    • Acclimate animals for at least 3 days prior to the study.

    • Fast animals overnight before dosing.

    • Divide animals into two groups: IV and PO administration.

    • Administer the test compound at a predetermined dose (e.g., 1-5 mg/kg for IV, 5-20 mg/kg for PO).

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or saphenous vein) at specified time points.[23]

    • Typical time points for IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • Typical time points for PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[20]

    • Place blood samples on ice immediately after collection.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate plasma.

    • Harvest the plasma and store at -80°C until analysis.

  • Sample Analysis:

    • Analyze the plasma samples for the concentration of the test compound using a validated LC-MS/MS method.

Data Analysis:

  • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters from the plasma concentration-time data.

  • Key Parameters:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): Total drug exposure over time.

    • t1/2: Elimination half-life.

    • CL: Clearance.

    • Vd: Volume of distribution.

    • %F (Oral Bioavailability): (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Expected Data Representation:

ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)1250850
Tmax (h)0.0831.0
AUC (ng*h/mL)28007000
t1/2 (h)4.54.8
CL (mL/min/kg)11.9-
Vd (L/kg)4.6-
%F-50.0

Diagram 3.1: In Vivo PK Study Logical Flow

G cluster_study_design Study Design cluster_execution Execution cluster_analysis Analysis & Reporting design1 Animal Acclimation design2 Group Allocation (IV vs. PO) design1->design2 design3 Formulation & Dosing design2->design3 exec1 Blood Sampling at Timepoints design3->exec1 exec2 Plasma Preparation exec1->exec2 exec3 Sample Storage (-80°C) exec2->exec3 ana1 LC-MS/MS Bioanalysis exec3->ana1 ana2 Pharmacokinetic Modeling (NCA) ana1->ana2 ana3 Report Generation ana2->ana3

Caption: Logical flow of a typical rodent pharmacokinetic study.

Conclusion and Future Directions

The systematic application of the protocols detailed in this guide will enable researchers to build a comprehensive pharmacokinetic profile for drug candidates containing the this compound moiety. The data generated from these in vitro and in vivo studies are fundamental for establishing a clear understanding of a compound's ADME properties, guiding lead optimization, and enabling rational dose projections for further preclinical and clinical development.

Future work should focus on exploring the metabolic pathways of compounds containing this moiety through metabolite identification studies and investigating potential drug-drug interactions by assessing their impact on major CYP isoforms. By integrating robust pharmacokinetic profiling early in the discovery process, the full potential of the this compound scaffold as a tool for creating safer and more effective medicines can be realized.

References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of medicinal chemistry, 53(8), 3227–3246. [Link]

  • Brouwer, E.J., et al. (2000). Measurement of fraction unbound paclitaxel in human plasma. Drug Metab Disposition, 28(10): 1141-5.
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  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

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Troubleshooting & Optimization

Overcoming challenges in the multi-step synthesis of 4-(3-Methyloxetan-3-YL)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-(3-Methyloxetan-3-YL)piperidine

Introduction

Welcome to the technical support guide for the multi-step synthesis of this compound (CAS No. 873405-18-6).[1][2] This molecule is a valuable building block in modern drug discovery, merging the favorable physicochemical properties of the oxetane motif with the frequently utilized piperidine scaffold.[3][4] The oxetane ring, in particular, is often employed as a polar replacement for less desirable groups like gem-dimethyl or carbonyls, potentially improving metabolic stability and aqueous solubility.[3]

However, the synthesis of this target is not without its challenges. The primary difficulties arise from the inherent ring strain of the oxetane moiety, making it susceptible to undesired ring-opening, and the need for a robust protecting group strategy for the piperidine nitrogen.[5][6] This guide provides in-depth, field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate these complexities and achieve a successful synthesis.

General Synthetic Strategy & Key Considerations

A common and effective strategy involves a convergent synthesis, coupling a pre-functionalized piperidine with an oxetane precursor. The most critical aspects to manage are the choice of the nitrogen protecting group and the reaction conditions used for the key C-C bond-forming and deprotection steps to preserve the integrity of the oxetane ring.

A plausible synthetic workflow is outlined below, starting from commercially available 4-piperidone.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Oxetane Ring Formation P0 4-Piperidone P1 N-Boc-4-piperidone P0->P1 (Boc)₂O, Base P3 Intermediate Alcohol P1->P3 1. MeMgBr, THF 2. Aqueous Workup P2 Grignard Reagent (e.g., MeMgBr) P4 N-Boc-4-(3-hydroxy-3-methylbutyl)piperidine (Hypothetical Intermediate - not this path) P5 N-Boc-4-(3-Methyloxetan-3-YL)piperidine P1_alt N-Boc-4-piperidone P3_alt Intermediate Adduct P1_alt->P3_alt 1. Lithiated Oxetane 2. Workup P2_alt 3-Methyl-3-(trimethylsilyl)oxetane + n-BuLi P4_alt N-Boc-4-hydroxy-4-(3-methyloxetan-3-yl)piperidine P5_alt N-Boc-4-(3-Methyloxetan-3-YL)piperidine Start N-Boc-4-piperidone StepA Reaction with 3-chloro-2-methylpropene (Grignard or similar) Start->StepA IntermediateB Alkene Intermediate StepA->IntermediateB StepB Intramolecular Cyclization (e.g., Oxymercuration or Halocyclization) IntermediateB->StepB ProtectedProduct N-Boc-4-(3-Methyloxetan-3-YL)piperidine StepB->ProtectedProduct StepC Deprotection (e.g., TFA) ProtectedProduct->StepC FinalProduct This compound StepC->FinalProduct

Caption: A plausible high-level synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What is the best N-protecting group for this synthesis, and why?

The choice of the nitrogen protecting group is critical. The ideal group should be stable during the C-C bond formation and oxetane cyclization steps but removable under conditions that do not trigger oxetane ring-opening.

Protecting GroupRemoval ConditionsSuitability for this Synthesis
Boc (tert-Butoxycarbonyl)Strong Acid (TFA, HCl)[7]Good, with caution. Boc is widely used and stable to many nucleophilic and reductive conditions.[8] However, its removal requires strong acid, which can cleave the oxetane ring.[6] Careful optimization (low temperature, short reaction time) is essential.
Cbz (Benzyloxycarbonyl)Catalytic Hydrogenation (H₂, Pd/C)Excellent. The oxetane ring is generally stable under catalytic hydrogenation conditions.[9] This makes Cbz a very safe choice, provided other functional groups in the molecule are compatible with reduction.
Fmoc (9-Fluorenylmethyloxycarbonyl)Base (e.g., 20% Piperidine in DMF)[7][10]Excellent. The oxetane ring is highly stable under the mild basic conditions used for Fmoc removal, making this a very reliable option.[9]

Recommendation: For maximum safety and reproducibility, Cbz or Fmoc are preferred. If the Boc group must be used, the deprotection step must be treated as the most critical part of the entire synthesis.

Q2: My primary challenge is the unwanted opening of the oxetane ring. What are the main causes and how can I prevent it?

Oxetane ring-opening is the most common failure mode in this synthesis.[5] The ring strain (approx. 107 kcal/mol) makes it susceptible to cleavage, particularly under acidic conditions which protonate the ring oxygen, activating it for nucleophilic attack.[3][6]

Key Preventative Strategies:

  • Avoid Strong Acids: Whenever possible, avoid strong Brønsted or Lewis acids.[5] If an acidic step is unavoidable (e.g., Boc deprotection), use the mildest conditions possible: low temperature (-10 to 0 °C), minimal reaction time, and a non-nucleophilic counter-ion.[9]

  • Control Temperature: Higher temperatures provide the activation energy needed to overcome the barrier to ring-opening.[5] If you observe decomposition, reducing the reaction temperature is a primary troubleshooting step.

  • Choice of Nucleophiles: During other synthetic steps, be mindful that highly reactive nucleophiles can attack the oxetane ring, although 3,3-disubstituted oxetanes (like our target) are more sterically hindered and thus more stable than other substitution patterns.[6]

  • Workup pH: During aqueous workups, avoid strongly acidic conditions. Quench reactions and perform extractions at neutral or slightly basic pH to ensure the oxetane remains protonated for the shortest possible time.

Q3: What are the typical challenges encountered during the purification of the final product?

Purifying the final product, a free piperidine, presents unique challenges:

  • Basicity: The free amine is basic and can streak on silica gel columns. To mitigate this, you can pre-treat the silica with triethylamine or use a mobile phase containing a small amount of a basic modifier (e.g., 1-2% triethylamine or ammonium hydroxide in the solvent system).

  • Water Solubility: The final product may have some water solubility, leading to lower yields during aqueous extractions. Ensure the aqueous layer is saturated with salt (brine) and perform multiple extractions with an organic solvent.[11]

  • Carbonate Formation: Free piperidines can react with atmospheric carbon dioxide to form a non-volatile piperidinium carbonate salt.[12] This can appear as an insoluble white solid. Always handle and store the purified product under an inert atmosphere (Nitrogen or Argon).[12] If this occurs, the salt can sometimes be reversed by dissolving in a suitable solvent and adding a stronger base, followed by re-extraction.[11][13]

Troubleshooting Guides

Issue 1: Low or No Yield of the Protected Intermediate
Potential CauseTroubleshooting Strategy
Poor Reagent Quality Ensure all starting materials and reagents are pure and anhydrous. Piperidine precursors can oxidize over time, appearing yellow.[14] Distill liquid reagents if purity is questionable.[15]
Inefficient C-C Bond Formation If using an organometallic approach (e.g., Grignard, organolithium), ensure strict anhydrous conditions under an inert atmosphere. Titrate organometallic reagents before use to determine their exact concentration. Consider transmetalation to a different organometallic species (e.g., organocuprate) for improved reactivity or selectivity.
Failed Cyclization to Oxetane The intramolecular cyclization to form the oxetane ring is often the yield-limiting step. Screen different cyclization conditions (e.g., Williamson ether synthesis variants, halocyclization). Ensure the geometry of the precursor is suitable for ring closure.[16]
Issue 2: Evidence of Oxetane Ring-Opening Byproducts

You may observe unexpected peaks in your LCMS or NMR that correspond to a diol or other ring-opened species (mass of Product + 18 amu for water addition).

G start Problem: Ring-Opening Observed q1 Did it occur during acidic deprotection? start->q1 s1 Solution: - Lower temperature to 0 °C or below. - Reduce reaction time. - Use a scavenger (e.g., triisopropylsilane). - Switch to a non-acidic protecting group (Cbz or Fmoc). q1->s1 Yes q2 Did it occur during aqueous workup? q1->q2 No s2 Solution: - Quench reaction with a base (e.g., sat. NaHCO₃). - Ensure pH of aqueous layer is > 7. - Minimize contact time with aqueous acid. q2->s2 Yes q3 Did it occur during chromatography? q2->q3 No s3 Solution: - Use deactivated or neutral silica/alumina. - Add a basic modifier (e.g., 1% Et₃N) to the eluent. - Consider alternative purification (crystallization, distillation). q3->s3 Yes

Caption: Decision tree for troubleshooting oxetane ring-opening.

Experimental Protocols

Disclaimer: These protocols are illustrative and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: N-Boc Protection of 4-Piperidone
  • Setup: To a round-bottom flask charged with 4-piperidone hydrochloride (1.0 eq), add dichloromethane (DCM, approx. 0.2 M). Cool the mixture to 0 °C in an ice bath.

  • Reaction: Slowly add triethylamine (2.2 eq) to neutralize the hydrochloride salt. Stir for 10 minutes. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-4-piperidone, which is often used without further purification.

Protocol 2: Cautious Acidic Deprotection of N-Boc Intermediate
  • Setup: Dissolve the purified N-Boc-4-(3-Methyloxetan-3-YL)piperidine (1.0 eq) in a minimal amount of DCM in a round-bottom flask. Add a scavenger such as triisopropylsilane (TIPS, 1.5 eq) to trap the tert-butyl cation and prevent side reactions.

  • Reaction: Cool the solution to 0 °C. Add trifluoroacetic acid (TFA, 10-20 eq) dropwise, ensuring the internal temperature does not rise significantly.

  • Monitoring: Stir at 0 °C and monitor the reaction very closely by TLC or LC-MS every 15-30 minutes. The reaction is often complete within 1-2 hours. Do not let the reaction run longer than necessary.[5]

  • Workup: Once the deprotection is complete, carefully concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • Isolation: Dissolve the residue in DCM and basify by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH > 8). Extract the aqueous layer multiple times with DCM.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography on silica gel pre-treated with triethylamine, using a suitable eluent system (e.g., DCM/Methanol with 1% Et₃N).

References

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Technical Support Center: Purification Strategies for 4-(3-Methyloxetan-3-yl)piperidine and its Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-(3-methyloxetan-3-yl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the purification of this valuable building block and its synthetic intermediates.

Introduction

This compound is a key structural motif in medicinal chemistry, valued for its unique three-dimensional properties imparted by the spirocyclic oxetane ring fused to the piperidine core. The synthesis of this compound typically involves a multi-step sequence, often culminating in the deprotection of a nitrogen-protected intermediate. Ensuring the purity of the final compound and its precursors is paramount for downstream applications, particularly in drug discovery where impurities can confound biological data. This guide provides a systematic approach to the purification of this compound and its common N-Boc protected intermediate.

Synthetic Overview & Impurity Profile

A common and logical synthetic route to this compound involves the reaction of an N-protected 4-piperidone with a suitable organometallic reagent derived from a 3-methyloxetane precursor, followed by deprotection. The most prevalent protecting group for the piperidine nitrogen in this context is the tert-butoxycarbonyl (Boc) group due to its stability and ease of removal under acidic conditions.[1]

A likely synthetic pathway is outlined below:

Synthetic_Pathway A N-Boc-4-piperidone C tert-Butyl 4-hydroxy-4-(3-methyloxetan-3-yl)piperidine-1-carboxylate A->C Grignard or similar addition B Organometallic 3-methyloxetane reagent B->C D tert-Butyl this compound-1-carboxylate C->D Dehydration/Reduction (if necessary) E This compound D->E N-Boc Deprotection (e.g., HCl, TFA)

Figure 1: Plausible synthetic route to this compound.

Understanding the potential impurities at each stage is critical for developing an effective purification strategy.

Potential Impurities:

  • From the Grignard/Organometallic Step: Unreacted N-Boc-4-piperidone, homo-coupled byproducts from the organometallic reagent, and over-addition products.

  • From the Dehydration/Reduction Step (if applicable): Incomplete reaction leading to residual tertiary alcohol, and byproducts from the specific reagents used.

  • From the N-Boc Deprotection Step: Incomplete deprotection leaving residual N-Boc protected intermediate, and byproducts from the acid-mediated cleavage of the Boc group (e.g., tert-butyl cation derived impurities).

  • General Impurities: Residual solvents, water, and reagents from workup procedures.

Purification of tert-Butyl this compound-1-carboxylate (N-Boc Intermediate)

The N-Boc protected intermediate is a key compound to purify before the final deprotection step. It is typically a solid or a high-boiling oil.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude tert-butyl this compound-1-carboxylate appears as a thick, colored oil after workup. How can I purify it?

A1: Column chromatography is the most effective method for purifying this intermediate, especially for removing polar impurities like unreacted starting materials and byproducts from the Grignard reaction.

Recommended Protocol: Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent System Selection: Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate.

    • TLC Analysis: Before running the column, perform a thin-layer chromatography (TLC) analysis to determine the optimal eluent system. Spot the crude material on a TLC plate and develop it in various ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal system will give your product an Rf value of ~0.3.

  • Column Packing: Dry or slurry pack the column with silica gel in your chosen starting eluent.

  • Loading: Dissolve the crude oil in a minimal amount of dichloromethane (DCM) or the eluent and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the column. This "dry loading" technique often leads to better separation.

  • Elution: Begin eluting with the starting solvent system and gradually increase the polarity by increasing the proportion of ethyl acetate. Collect fractions and monitor them by TLC.

  • Visualization on TLC: The N-Boc protected piperidine may not be strongly UV active. Visualization can be achieved using stains such as potassium permanganate (will show up as a yellow spot on a purple background for oxidizable groups), or p-anisaldehyde stain followed by gentle heating.[2]

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Table 1: Example Eluent Systems for Purification of N-Boc Piperidine Derivatives by Column Chromatography

Eluent System (v/v)Typical ApplicationReference
Acetone/n-Hexane (1:9 to 1:5)For pyrazole-substituted N-Boc piperidines.[1]
Ethyl Acetate/Hexane (gradient)A versatile system for a wide range of N-Boc piperidine derivatives.[3]
Methanol/Dichloromethane (0-10%)For more polar N-Boc piperidine derivatives.[4]

Q2: I have a large amount of the N-Boc intermediate to purify, and column chromatography is not practical. Are there other options?

A2: For large-scale purification, recrystallization can be an effective alternative if the compound is a solid or can be induced to crystallize.

Recommended Protocol: Recrystallization

  • Solvent Screening: Test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to screen include isopropanol, ethanol, ethyl acetate, and hexane, or mixtures thereof.

  • Procedure:

    • Dissolve the crude product in the minimum amount of the chosen hot solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath or refrigerator.

    • Once crystals have formed, collect them by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove residual solvent.

Purification of this compound (Final Product)

The final product is typically a liquid at room temperature. Its basic nature is a key consideration in its purification.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: After N-Boc deprotection with acid (e.g., HCl or TFA), my workup is messy and the yield is low. How can I improve the isolation and purification of the final product?

A1: The deprotection of the N-Boc group yields the amine salt (e.g., hydrochloride or trifluoroacetate). A proper basic workup is crucial to liberate the free amine for extraction and subsequent purification.

Recommended Protocol: Deprotection and Acid-Base Extraction

  • Deprotection:

    • Dissolve the N-Boc protected intermediate in a suitable solvent such as dioxane, methanol, or dichloromethane.[4]

    • Add a solution of HCl in dioxane (e.g., 4M) or trifluoroacetic acid (TFA) and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).[5][6]

  • Workup (Acid-Base Extraction):

    • Remove the solvent and excess acid under reduced pressure.

    • Dissolve the residue in water.

    • Wash the aqueous solution with an organic solvent like diethyl ether or ethyl acetate to remove any non-basic organic impurities.

    • Basify the aqueous layer to a pH > 10 with a strong base (e.g., NaOH or K₂CO₃ solution). This will deprotonate the piperidine nitrogen and make the free amine.

    • Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

Acid_Base_Extraction cluster_0 Aqueous Phase (Acidic) cluster_1 Organic Phase 1 cluster_2 Aqueous Phase (Basic) cluster_3 Organic Phase 2 A Piperidine Salt (soluble) D Free Piperidine (less soluble) A->D Add strong base (e.g., NaOH) B Non-basic impurities (insoluble) C Remove non-basic impurities B->C Extract with organic solvent E Extract free piperidine D->E Extract with organic solvent Start Crude deprotection mixture in aqueous acid Start->A Start->B

Figure 2: Workflow for acid-base extraction of the final product.

Q2: My final product, this compound, is a liquid. How can I achieve high purity?

A2: For liquid amines, vacuum distillation is often the most effective method for final purification, especially for removing non-volatile impurities and residual solvents.

Recommended Protocol: Vacuum Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum distillation. Ensure all glassware is dry.

  • Drying (Optional but Recommended): Before distillation, you can pre-dry the crude product by stirring it over a drying agent like potassium hydroxide (KOH) pellets for several hours. This will remove residual water.

  • Distillation:

    • Transfer the crude, dry product to the distillation flask.

    • Slowly apply vacuum and begin heating the flask gently.

    • Collect the fraction that distills at a constant temperature. The boiling point will depend on the pressure.

    • It is advisable to perform a small-scale distillation first to determine the boiling point range of the product under your specific vacuum conditions.

Q3: How can I be sure of the purity of my final product?

A3: A combination of analytical techniques should be used to assess the purity of your final product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will confirm the structure of your compound and can reveal the presence of impurities if they are present in significant amounts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This can be used to detect non-volatile impurities.[]

Summary of Purification Strategies

Table 2: Recommended Purification Methods

CompoundPhysical StatePrimary Purification MethodSecondary/Alternative MethodKey Considerations
tert-Butyl this compound-1-carboxylateSolid or high-boiling oilFlash Column ChromatographyRecrystallizationUse appropriate TLC visualization stains. Solvent screening is crucial for recrystallization.
This compoundLiquidVacuum DistillationAcid-Base Extraction (as part of workup)Pre-drying over KOH can improve distillation. Ensure complete basification during extraction.

By following these guidelines and troubleshooting tips, researchers can effectively purify this compound and its intermediates, ensuring high-quality material for their research and development endeavors.

References

  • Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., Bieliauskas, A., Milišiūnaitė, V., Sløk, F. A., & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(21), 6587. [Link]

  • Xiao Hua, G., Jian She, J., & Jun, C. (2011). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Gao Xiao Hua Xue Gong Cheng Xue Bao/Journal of Chemical Engineering of Chinese Universities, 25(6), 1021-1025. [Link]

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  • O'Donovan, D. H., et al. (2022). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. ResearchGate. [Link]

  • PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Le, T. N., et al. (2011). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. Molecules, 16(8), 6570–6581. [Link]

  • Pande, S. A. (2019, February 21). I am trying to cleave the tert-butyl ester protecting group from a glutamic acid containing compound with a benzyl group. Please give suggestions? ResearchGate. [Link]

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  • PubChem. (n.d.). tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

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  • Ao, H. (2023). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies in Health and Medicine. [Link]

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Technical Support Center: Optimizing Coupling Reactions with 4-(3-Methyloxetan-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-(3-methyloxetan-3-yl)piperidine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during coupling reactions. Our focus is on providing causal explanations and actionable protocols to help you optimize your synthetic routes.

Understanding the Reactant: A Unique Building Block

This compound is a valuable building block in modern medicinal chemistry. The incorporation of a spirocyclic oxetane onto the piperidine core can favorably modulate key drug-like properties, including solubility, metabolic stability, and lipophilicity, while also influencing the basicity of the piperidine nitrogen.[1][2] However, these same structural features present unique challenges in chemical synthesis.

The primary considerations for this substrate are:

  • Steric Hindrance: The 3-methyloxetane group ortho to the piperidine nitrogen creates significant steric bulk, which can impede the approach of reagents to the nitrogen lone pair.[3][4]

  • Modulated Nucleophilicity: The inductive electron-withdrawing effect of the oxetane's oxygen atom can reduce the pKa (basicity) and, consequently, the nucleophilicity of the secondary amine.[2]

  • Oxetane Ring Stability: While 3,3-disubstituted oxetanes exhibit greater stability than other substitution patterns, the four-membered ring is inherently strained and can be susceptible to ring-opening under harsh conditions, particularly strong acids.[2][5][6]

This guide will address how to overcome these challenges in two of the most common transformations: Buchwald-Hartwig amination and amide bond formation.

Troubleshooting Guide & FAQs: Buchwald-Hartwig C-N Coupling

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming aryl-amine bonds.[4][7] However, the steric and electronic properties of this compound demand careful optimization.

Q1: I am observing low or no conversion in my Buchwald-Hartwig reaction with an aryl halide. What are the most likely causes?

A1: Low reactivity in this specific coupling is most often traced back to an inefficient catalytic cycle. The key steps to troubleshoot are the oxidative addition and the reductive elimination, both of which are hindered by the substrate's bulk.

  • Suboptimal Ligand Choice: This is the most critical factor. Standard phosphine ligands (e.g., PPh₃) are generally ineffective. The steric bulk of the this compound moiety requires the use of bulky, electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands") or N-heterocyclic carbenes (NHCs). These ligands promote the crucial, often rate-limiting, reductive elimination step and stabilize the active catalytic species.[4][8][9]

  • Inappropriate Base Selection: The base's role is to deprotonate the amine or the palladium-amine complex to form the active amido species.[7] For a sterically hindered and less nucleophilic amine like this one, a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to drive the reaction forward.[8] If your aryl halide is sensitive to strong bases, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, but this will likely require higher temperatures and longer reaction times.[8][10]

  • Poor Solvent and Temperature Conditions: Aprotic solvents like toluene, dioxane, or THF are standard for these reactions as they effectively dissolve the catalyst components and substrates.[9][11] The solvent can have a profound impact on catalyst activity and selectivity.[12][13][14][15] Due to the challenging nature of the substrate, elevated temperatures (typically 80-110 °C) are almost always necessary to overcome the activation energy barriers.[8]

  • Inefficient Catalyst Generation: Using a palladium(II) source like Pd(OAc)₂ requires in situ reduction to the active Pd(0) species.[7] This process can be inconsistent. Employing a well-defined Pd(0) source like Pd₂(dba)₃ or, even better, a palladium pre-catalyst can ensure the efficient and reproducible generation of the active catalyst.[8][11]

Q2: How should I structure my experiments to efficiently optimize the reaction?

A2: A systematic, multi-variable screening approach is recommended. We advise optimizing in the order of ligand, then base, then solvent/temperature.

Experimental Protocol: Systematic Optimization of Buchwald-Hartwig Amination
  • Setup: To a flame-dried vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and the chosen base.

  • Catalyst Preparation: In a separate vial, pre-mix the palladium source and the phosphine ligand in the solvent for 15-20 minutes to allow for catalyst formation before adding it to the main reaction vial.

  • Execution: Heat the reaction mixture with vigorous stirring and monitor progress by TLC or LC-MS.

Optimization Workflow

The following diagram outlines a logical workflow for troubleshooting and optimization.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Condition Refinement cluster_2 Phase 3: Final Optimization start Low Yield Observed ligand_screen Screen Ligands (XPhos, RuPhos, BrettPhos) with Pd₂(dba)₃ & NaOtBu in Toluene @ 100°C start->ligand_screen no_conv Check Starting Material Quality & Reagent Purity start->no_conv No Reaction base_screen Select Best Ligand. Screen Bases: NaOtBu, LHMDS, K₃PO₄ ligand_screen->base_screen Conversion >10%? solvent_screen Select Best Ligand/Base Pair. Screen Solvents & Temp: Dioxane, Toluene (80-110°C) base_screen->solvent_screen precatalyst Consider Pre-catalyst (e.g., XPhos Pd G3) for Reproducibility solvent_screen->precatalyst success Optimized Conditions precatalyst->success G cluster_0 Initial Attempt cluster_1 Troubleshooting cluster_2 Outcome start Amide Coupling Required cond1 Use HATU / DIPEA in anhydrous DMF or DCM start->cond1 check1 Monitor Reaction (TLC / LC-MS) cond1->check1 result1 Reaction Complete? check1->result1 cond2 If sluggish or incomplete: Switch to in situ Acyl Fluoride Method (TFFH / DIPEA) result1->cond2 No success Product Formed result1->success Yes cond2->success failure Consider Alternative Synthetic Route

Caption: Decision pathway for amide coupling strategies.

Protocol 2: General Procedure for Amide Coupling using HATU
  • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM under an inert atmosphere.

  • Add the coupling reagent HATU (1.1-1.2 equivalents) and a non-nucleophilic base like DIPEA (2.0-3.0 equivalents). [3]3. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0-1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, gentle heating (40-50 °C) may be applied.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl and proceed with standard workup and purification.

Table 2: Comparison of Amide Coupling Reagents
Reagent ClassExamplesSuitability for this SubstrateKey Considerations
Carbodiimides EDC, DCCLow Generally not reactive enough for hindered amines; risk of side products. [3]
Uronium Salts HATU, HBTU, HCTUHigh Forms highly activated esters; the gold standard for difficult couplings. [16][17]
Phosphonium Salts PyBOP, PyAOPHigh Similar reactivity to uronium salts, very effective.
Acyl Halide Formers Oxalyl Chloride, TFFH, Cyanuric ChlorideVery High Most reactive method, ideal for the most challenging cases. Requires careful handling (moisture sensitive). [3][18]

General FAQs

Q: How stable is the oxetane ring to the reaction conditions described?

A: The 3,3-disubstituted oxetane core in this molecule is relatively robust. [2][5]It is generally stable to the basic conditions (both strong and weak) and elevated temperatures used in Buchwald-Hartwig couplings, as well as the mildly basic conditions of amide coupling protocols. The primary liability is strong Brønsted or Lewis acids, which can catalyze ring-opening. [2]Therefore, acidic workups should be performed cautiously, preferably under cold conditions.

Q: Will I have issues with purification?

A: The final coupled products will contain both a polar oxetane ring and a basic piperidine nitrogen. This combination can sometimes lead to tailing on silica gel chromatography. Using a mobile phase modified with a small amount of a basic additive (e.g., 1% triethylamine in ethyl acetate/hexanes) can significantly improve peak shape and separation. The basicity of the final product also allows for an acid-base extraction during workup to remove non-basic impurities.

References

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. Available from: [Link]

  • Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. PubMed. Available from: [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. Available from: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available from: [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. Available from: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available from: [Link]

  • Oxetanes in Drug Discovery Campaigns. PMC - NIH. Available from: [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Available from: [Link]

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. RSC Publishing. Available from: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Amide Synthesis. Fisher Scientific. Available from: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available from: [Link]

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  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available from: [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of Windsor. Available from: [Link]

  • Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. PubMed. Available from: [Link]

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  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. Available from: [Link]

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  • Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. NIH. Available from: [Link]

  • The Suzuki Reaction. Harvard University. Available from: [Link]

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  • Preparation of aryloxetanes and arylazetidines by use of an alkyl-aryl suzuki coupling. PubMed. Available from: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH. Available from: [Link]

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Technical Support Center: Addressing Solubility Issues of 4-(3-Methyloxetan-3-yl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(3-methyloxetan-3-yl)piperidine derivatives. This guide is designed to provide practical, in-depth troubleshooting for the solubility challenges frequently encountered with this promising chemical scaffold. By understanding the underlying physicochemical principles, you can systematically overcome these hurdles and advance your research.

Understanding the Challenge: The Structural Culprits

The this compound scaffold presents a unique combination of structural features that contribute to its often-low aqueous solubility.

  • The Piperidine Ring: As a saturated heterocycle, the piperidine ring itself can be quite nonpolar, especially when adorned with lipophilic substituents.[1] The basic nitrogen atom (pKa typically >9) means that the molecule's charge state, and therefore its solubility, is highly dependent on pH.[2][3]

  • The Oxetane Moiety: While the oxetane ring is a polar, three-dimensional motif often incorporated to improve properties like metabolic stability and reduce lipophilicity, its overall impact is context-dependent.[4][5] The strained ether can act as a hydrogen bond acceptor, but this benefit can be outweighed by the rigidity and lipophilicity of the overall spirocyclic system created at the 4-position of the piperidine.[6][7]

  • Crystal Lattice Energy: Poorly soluble compounds often pack very efficiently into a stable crystal lattice. A significant amount of energy is required to break these intermolecular forces, which can dominate over favorable interactions with water, leading to low solubility.[8]

This guide will walk you through a logical progression of techniques, from simple benchtop adjustments to more advanced formulation strategies, to effectively address these issues.

Frequently Asked Questions & Troubleshooting Guide

Q1: My this compound derivative has extremely low solubility in my standard aqueous buffer (e.g., PBS, pH 7.4). What are my immediate first steps?

This is the most common starting problem. The neutral form of your compound at pH 7.4 is likely precipitating. Since the piperidine nitrogen is basic, the most direct approach is to leverage pH adjustment to protonate this group, forming a more soluble salt in situ.[9][10]

Causality: At a pH well below the pKa of the piperidine nitrogen, the amine will be protonated (-NH2+). This positive charge dramatically increases the polarity of the molecule and its ability to interact favorably with water, thereby increasing solubility.[11][12]

This workflow systematically evaluates the impact of pH on your compound's solubility.

G cluster_0 Step 1: Stock Solution cluster_1 Step 2: pH Array Preparation cluster_2 Step 3: Kinetic Solubility Test cluster_3 Step 4: Analysis & Decision stock Prepare a concentrated stock (e.g., 10-20 mM) in 100% DMSO. buffers Prepare a series of aqueous buffers (e.g., pH 2, 4, 5, 6, 7.4). Citrate, phosphate, and acetate are common. dilute Add a small aliquot of DMSO stock to each buffer (final DMSO ≤ 1-2%). Mix vigorously. incubate Equilibrate for 1-2 hours at room temperature. dilute->incubate observe Visually inspect for precipitation. Quantify using nephelometry or UV-Vis after filtration/centrifugation. incubate->observe analyze Determine the lowest pH that maintains the desired concentration. Is this pH compatible with your assay? decision Decision Point analyze->decision yes Yes decision->yes Proceed with assay at optimal pH. no No decision->no Move to Co-solvent Screening (Q2).

Caption: Initial workflow for addressing poor aqueous solubility via pH adjustment.

Protocol: See Protocol 1: Systematic pH-Solubility Profiling for a detailed methodology.

Q2: I've identified an acidic pH that improves solubility, but it's not compatible with my cell-based assay. How can I formulate my compound at a physiological pH?

When pH modification is not an option, the next step is to alter the solvent environment itself by introducing organic co-solvents.[13]

Causality: Co-solvents work by reducing the polarity of the bulk aqueous solution.[13] This lowers the interfacial tension between the hydrophobic regions of your compound and the solvent, making it easier for the compound to be solvated.[14]

The choice of co-solvent is critical and depends on the specific requirements of your experiment (e.g., cell toxicity, in vivo compatibility).

Co-SolventTypical Concentration RangeProsCons
DMSO 0.1 - 5%Powerful solubilizer for many organic compounds.[15]Can be toxic to cells at >0.5-1%. Can interfere with some assays.
Ethanol 1 - 10%Less toxic than DMSO, commonly used in formulations.May cause protein precipitation at higher concentrations. Volatile.
PEG 400 5 - 20%Low toxicity, often used in in vivo formulations.[16]Can be viscous. May not be as potent as other co-solvents.
Propylene Glycol 5 - 20%Good safety profile, common pharmaceutical excipient.[13]Similar to PEG 400, may require higher concentrations.

Protocol: See Protocol 2: Co-solvent Screening for Aqueous Formulations for a detailed methodology.

Expert Tip: Always prepare the final formulation by adding the drug's DMSO stock solution to the co-solvent first, mixing well, and then adding this mixture to the aqueous buffer. This "solvent-exchange" method can prevent immediate precipitation that often occurs when adding a DMSO stock directly to a buffer.

Q3: Even with co-solvents, I'm struggling to achieve the high concentrations needed for in vivo studies. What are the more advanced strategies?

When simple liquid formulations are insufficient, you must consider altering the solid state of the compound. These methods require more resources but can lead to dramatic improvements in solubility and bioavailability.

Causality: These techniques either create a more soluble solid form (salts) or bypass the crystalline state entirely (amorphous solid dispersions), which has a higher energy state and is therefore more readily dissolved.[17][18]

G cluster_salt Salt Formation cluster_asd Amorphous Solid Dispersion start Initial solubility insufficient for in vivo studies salt_screen Salt Formation Screening (Primary Choice for Basic Amines) start->salt_screen Compound is basic (Piperidine pKa > 8) asd Amorphous Solid Dispersion (ASD) (For Neutral or Difficult Compounds) start->asd Compound is neutral or salt screening fails salt_process React compound with various pharmaceutically acceptable acids (e.g., HCl, mesylate, tosylate). [13] salt_screen->salt_process asd_process Disperse compound in a polymer matrix (e.g., PVP, HPMC-AS) using spray drying or hot-melt extrusion. [2, 10] asd->asd_process salt_outcome Isolate and characterize new crystalline salt forms. Test solubility and stability of each form. [6] salt_process->salt_outcome end_goal Achieve Target In Vivo Exposure salt_outcome->end_goal asd_outcome Characterize amorphous state (PXRD). Assess dissolution rate and physical stability (recrystallization). [8] asd_process->asd_outcome asd_outcome->end_goal

Caption: Decision workflow for selecting an advanced solubility enhancement strategy.

  • Salt Formation: This is often the most effective and common method for basic drugs.[9][19] By reacting your compound with an acid (e.g., HCl, methanesulfonic acid, tartaric acid), you form a stable, crystalline salt with significantly higher aqueous solubility than the free base.[20][21] The selection of the counter-ion is a critical step in preformulation development.

  • Amorphous Solid Dispersions (ASDs): If salt formation is not feasible or does not provide sufficient enhancement, creating an ASD is a powerful alternative.[22] In an ASD, the drug is molecularly dispersed within a polymer matrix, preventing it from crystallizing.[17][18] This high-energy, amorphous state can lead to a state of supersaturation upon dissolution, dramatically increasing the driving force for absorption.[23][24] Common techniques to produce ASDs include spray-drying and hot-melt extrusion.[22][24]

Detailed Experimental Protocols

Protocol 1: Systematic pH-Solubility Profiling (Thermodynamic Method)

This protocol determines the equilibrium solubility of your compound at various pH values.

  • Preparation: Create a set of buffers (e.g., 0.1 M citrate for pH 3-6, 0.1 M phosphate for pH 6-8).

  • Sample Addition: Add an excess amount of your solid compound to a vial containing a known volume (e.g., 1 mL) of each buffer. "Excess" means enough solid should remain visible after equilibration.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours. This allows the solution to reach equilibrium with the solid.[25]

  • Separation: After equilibration, allow the vials to sit undisturbed for 1 hour. Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with your compound) to remove all undissolved solid.

  • Quantification: Dilute the clear filtrate with an appropriate solvent (e.g., acetonitrile/water) and determine the concentration using a validated analytical method like HPLC-UV or LC-MS.

  • Analysis: Plot solubility (in µg/mL or µM) versus pH to generate a pH-solubility profile.

Protocol 2: Co-solvent Screening for Aqueous Formulations (Kinetic Method)

This high-throughput protocol is used to quickly identify a suitable co-solvent system for in vitro assays.[26][27]

  • Stock Solution: Prepare a 20 mM stock solution of your compound in 100% DMSO.

  • Plate Preparation: In a 96-well plate, add the desired co-solvent (e.g., PEG 400) to achieve final concentrations ranging from 0% to 20% in a final volume of 200 µL.

  • Compound Addition: Add 2 µL of the 20 mM DMSO stock to each well. This results in a final compound concentration of 200 µM and a final DMSO concentration of 1%.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours.

  • Analysis: Measure the turbidity of each well using a plate reader at ~620 nm. The kinetic solubility limit is the highest concentration that does not show a significant increase in light scattering compared to the vehicle control.[25][27]

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. Available at: [Link]

  • Singh, A., & Van den Mooter, G. (2020). Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology, 44(11), 22-28. Available at: [Link]

  • Babu, N., & Nangia, A. (2011). Amorphous solid dispersions: an update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Drug Development and Industrial Pharmacy, 37(9), 985-1004. Available at: [Link]

  • Pharmaguideline. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharmaguideline. Available at: [Link]

  • RJPDFT. (n.d.). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie International Edition, 49(36), 6332-6349. Available at: [Link]

  • Technobis Crystallization Systems. (n.d.). Amorphous solid dispersions for enhanced drug solubility and stability. Technobis Crystallization Systems. Available at: [Link]

  • Dengale, S. J., et al. (2016). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs. Molecules, 21(12), 1730. Available at: [Link]

  • Pharmaceutical Technology. (2014). Solving Poor Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology, 38(7). Available at: [Link]

  • Vidal, D., et al. (2022). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 65(23), 15476-15516. Available at: [Link]

  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Pharmaguideline. Available at: [Link]

  • Khan Academy. (n.d.). pH and solubility. Khan Academy. Available at: [Link]

  • Molecules. (2020). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Molecules, 25(21), 5057. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. JOCPR. Available at: [Link]

  • Open Journal of Medicinal Chemistry. (2021). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Scientific Research Publishing, 11(1). Available at: [Link]

  • Burkhard, J. A., et al. (2017). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 117(14), 9667-9753. Available at: [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. Available at: [Link]

  • PubMed. (2012). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed. Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences. (2013). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Indian J Pharm Sci., 75(3), 306-314. Available at: [Link]

  • askIITians. (n.d.). How does pH affect solubility?. askIITians. Available at: [Link]

  • Chemistry LibreTexts. (2023). 18.7: Solubility and pH. Chemistry LibreTexts. Available at: [Link]

  • Chemistry LibreTexts. (2023). 17.5: Solubility and pH. Chemistry LibreTexts. Available at: [Link]

  • Drug Development & Delivery. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery. Available at: [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]

  • Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315-499. Available at: [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. Available at: [Link]

  • Solubility of Things. (n.d.). Piperidine. Solubility of Things. Available at: [Link]

  • ResearchGate. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. ResearchGate. Available at: [Link]

  • American Pharmaceutical Review. (n.d.). Overcoming the Challenge of Poor Drug Solubility. American Pharmaceutical Review. Available at: [Link]

  • PubMed. (1999). Piperidine-renin inhibitors compounds with improved physicochemical properties. PubMed. Available at: [Link]

  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1539-1554. Available at: [Link]

Sources

Improving the yield and scalability of 4-(3-Methyloxetan-3-YL)piperidine production

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Production of 4-(3-Methyloxetan-3-YL)piperidine

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, improve yields, and ensure scalability. The unique combination of the piperidine scaffold and the strained oxetane ring presents specific challenges, primarily related to the stability of the oxetane moiety and the reactivity of the piperidine nitrogen.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to address the practical issues you may encounter.

Part 1: Troubleshooting Guide

This section addresses specific experimental problems, delving into their root causes and providing actionable solutions.

Q1: My reaction yield is consistently low or the reaction fails to go to completion. What are the likely causes and how can I fix this?

Low yield is the most common issue, often stemming from several factors related to reaction conditions and reagent stability.

Potential Causes & Solutions:

  • Oxetane Ring Instability: The four-membered oxetane ring is susceptible to ring-opening, particularly under harsh acidic conditions or at elevated temperatures.[1][2] This is a primary pathway for byproduct formation.

    • Causality: The ring strain of oxetane (25.5 kcal/mol) makes it a competent Lewis base, and protonation of the oxygen atom can initiate cleavage.[3]

    • Solution:

      • Strict pH Control: If your synthesis involves acidic steps (e.g., reductive amination), use milder acids or buffer the reaction medium. For reductive amination, sodium triacetoxyborohydride is often preferred as it can be used in neutral or slightly acidic conditions without requiring strong acids.

      • Temperature Management: Avoid excessive heating. Monitor the internal reaction temperature closely, especially during exothermic steps. If possible, run the reaction at or below room temperature.

      • Protecting Group Strategy: For multi-step syntheses, consider introducing the oxetane moiety at a later stage to minimize its exposure to harsh reagents.[1]

  • Piperidine Nitrogen Reactivity: The secondary amine of piperidine is a strong nucleophile and base, which can lead to unwanted side reactions.

    • Causality: The piperidine nitrogen can react with electrophilic reagents or catalysts, deactivating them or forming undesired byproducts.

    • Solution: Employ an N-protected piperidine derivative (e.g., with a Boc or Cbz group).[4] This is highly recommended to prevent side reactions. The protecting group can be removed in a final step under conditions that the oxetane ring can tolerate (e.g., TFA for Boc deprotection at low temperatures, or catalytic hydrogenation for Cbz group removal).

  • Inefficient Reductive Amination: When synthesizing from oxetan-3-one and a piperidine precursor, the formation of the iminium ion intermediate and its subsequent reduction can be inefficient.

    • Causality: The equilibrium may not favor iminium formation, or the reducing agent may be incompatible or added at the wrong time.

    • Solution:

      • Choice of Reducing Agent: Use a hydride source that is effective under mild conditions, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). STAB is generally safer and highly effective for this transformation.

      • Reaction Conditions: Use a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Adding a dehydrating agent like molecular sieves can help drive the iminium ion formation.

Below is a troubleshooting workflow to diagnose and resolve low-yield issues.

G start Low Yield Observed check_purity Verify Purity of Starting Materials (Oxetanone, Piperidine) start->check_purity analyze_crude Analyze Crude Reaction Mixture (LCMS, NMR) check_purity->analyze_crude unreacted_sm High Levels of Unreacted Starting Material? analyze_crude->unreacted_sm byproducts Significant Byproducts Detected? unreacted_sm->byproducts No optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Check reagent stoichiometry - Use dehydrating agent unreacted_sm->optimize_conditions Yes ring_opened Evidence of Oxetane Ring-Opening? byproducts->ring_opened Yes other_byproducts Other Byproducts Identified? byproducts->other_byproducts No end_success Yield Improved optimize_conditions->end_success adjust_ph_temp Adjust Conditions: - Use milder acid/buffer - Lower reaction temperature - Monitor for exotherms ring_opened->adjust_ph_temp Yes ring_opened->other_byproducts No adjust_ph_temp->end_success revisit_strategy Re-evaluate Strategy: - Consider N-protection - Change solvent - Investigate alternative route other_byproducts->revisit_strategy Yes revisit_strategy->end_success

Caption: Troubleshooting workflow for low reaction yield.

Q2: I am struggling with the purification of the final product. What are the best practices?

Purification can be challenging due to the basicity of the piperidine nitrogen and the polarity of the oxetane oxygen.

Potential Causes & Solutions:

  • Product Tailing on Silica Gel: The basic piperidine nitrogen interacts strongly with the acidic silica gel, leading to broad peaks and poor separation during column chromatography.

    • Causality: Acid-base interactions between the amine and silica surface hydroxyl groups cause tailing.

    • Solution:

      • Neutralize the Silica: Pre-treat the silica gel with a base. A common method is to use a mobile phase containing a small amount of triethylamine (~0.5-1%) or ammonia (e.g., using a DCM/MeOH/NH₄OH system).

      • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a reverse-phase (C18) column if the product has sufficient hydrophobic character.

  • Difficulty Removing Amine Reagents: Excess piperidine starting material or amine-based byproducts can be difficult to separate from the final product.

    • Causality: Similar polarity and functional groups make chromatographic separation inefficient.

    • Solution:

      • Acid-Base Extraction: Perform a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The amine-containing compounds will move to the aqueous layer as their hydrochloride salts. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the purified product back into an organic solvent.

      • Precipitation: If the product is a solid, attempt to crystallize it or precipitate it as a salt (e.g., hydrochloride salt) to separate it from non-basic impurities.

Q3: We are trying to scale up the synthesis from grams to kilograms and are facing new problems. What should we consider?

Scaling up introduces challenges related to heat transfer, mass transfer, and safety that are not always apparent at the lab scale.

Potential Causes & Solutions:

  • Exotherm Control: Reductive aminations can be exothermic. On a large scale, this heat can accumulate, leading to dangerous temperature spikes that can cause solvent boiling or product degradation (especially oxetane ring-opening).

    • Causality: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.

    • Solution:

      • Controlled Reagent Addition: Add the reducing agent portion-wise or via a syringe pump to control the rate of reaction and heat generation.

      • Efficient Cooling: Use a reactor with a cooling jacket and ensure efficient stirring to maintain a uniform internal temperature. A preliminary reaction calorimetry study can help define the thermal risks.

  • Work-up and Isolation: Handling large volumes of solvents and performing extractions can become cumbersome and hazardous.

    • Causality: Lab-scale work-up procedures (e.g., using large separatory funnels) are not practical at the kilogram scale.

    • Solution:

      • Telescoping Steps: If possible, avoid isolating intermediates. A "one-pot" procedure where subsequent reagents are added directly can save significant time and resources.[5]

      • Crystallization: Develop a robust crystallization procedure for the final product. This is often the most efficient and scalable method for achieving high purity, avoiding the need for large-scale chromatography.

Challenge Potential Cause at Scale Recommended Solution
Poor Yield Inefficient mixing, localized "hot spots" causing degradation.Use a reactor with appropriate stirring (e.g., overhead mechanical stirrer), control reagent addition rate.
Safety Hazard Uncontrolled exotherm from hydride reagent addition.Perform a safety assessment (RC1 calorimetry), ensure adequate cooling capacity, add reagents sub-surface.
Purification Bottleneck Over-reliance on column chromatography.Develop a scalable purification method like crystallization or salt formation/precipitation.
Inconsistent Results Variations in raw material quality or moisture content.Implement strict quality control for incoming materials, use anhydrous solvents and inert atmosphere conditions.
Caption: Common issues and solutions for scaling up production.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most reliable synthetic routes to prepare this compound?

The most common and robust approach is the reductive amination between oxetan-3-one and a suitable piperidine derivative. A key consideration is whether to protect the piperidine nitrogen.

  • Route A (N-Protected): Reaction of 1-Boc-piperidine-4-one with a Grignard reagent derived from 3-bromo-3-methyloxetane. This is less common due to the complexity of the Grignard reagent.

  • Route B (Reductive Amination): Reaction of 3-methyl-oxetan-3-amine with 1-Boc-piperidine-4-one.

  • Route C (Most Common): Reductive amination of oxetan-3-one with 4-amino-piperidine (or its N-protected version). Given the structure, the core synthesis likely involves coupling a 3-methyloxetan-3-yl precursor with a piperidine-4-yl precursor. A highly plausible route is the reaction of a suitable nucleophilic piperidine with a 3-methyloxetan-3-yl electrophile or vice-versa. A direct synthesis from 3-methyloxetan-3-one and piperidine via reductive amination is a primary strategy.

G sub_a 1-Boc-piperidine intermediate Iminium Ion Intermediate sub_a->intermediate sub_b 3-Methyloxetan-3-one sub_b->intermediate product_boc N-Boc-4-(3-Methyloxetan-3-YL)piperidine intermediate->product_boc Reduction reductant Reductant (e.g., NaBH(OAc)₃) reductant->product_boc final_product This compound product_boc->final_product deprotection Deprotection (e.g., TFA or HCl) deprotection->final_product

Caption: A common synthetic pathway via reductive amination.

Q2: How critical is N-protection for the piperidine ring during synthesis?

It is highly critical . The piperidine nitrogen is nucleophilic and basic, which can interfere with many synthetic transformations. Using a protecting group like Boc (tert-butyloxycarbonyl) is standard practice.[4]

  • Prevents Side Reactions: It stops the piperidine nitrogen from reacting with electrophiles or participating in undesired acid-base chemistry.

  • Improves Solubility: The Boc group often improves the solubility of intermediates in common organic solvents.

  • Facilitates Purification: It removes the highly polar N-H group, often making chromatography more straightforward.

Q3: What analytical methods are best for monitoring this reaction and assessing product purity?

A combination of methods is recommended:

  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress. Stain with potassium permanganate or ninhydrin to visualize the amine spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The best technique for monitoring the disappearance of starting materials and the appearance of the product, confirming the molecular weight of the target compound and identifying byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for assessing purity. Key signals to look for include the characteristic oxetane ring protons and the piperidine ring protons.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used if the product and intermediates are sufficiently volatile and thermally stable.

Part 3: Experimental Protocol

This section provides a representative, detailed protocol for the synthesis of this compound via reductive amination, assuming a starting point of 1-Boc-piperidine.

Protocol: Synthesis of tert-butyl 4-((3-methyloxetan-3-yl)amino)piperidine-1-carboxylate

Step 1: Reductive Amination

  • Reactor Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 1-Boc-4-aminopiperidine (1.0 eq).

  • Solvent Addition: Dissolve the starting material in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

  • Reagent Addition: Add 3-methyloxetan-3-one (1.1 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes to allow for imine/enamine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.[4]

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stir vigorously until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Use a gradient elution system, for example, starting with 100% hexane and gradually increasing the polarity with ethyl acetate. To prevent tailing, 0.5% triethylamine can be added to the eluent system.

Step 2: Boc Deprotection

  • Dissolution: Dissolve the purified N-Boc protected product from the previous step in DCM.

  • Acid Addition: Cool the solution to 0 °C and add a solution of 4M HCl in dioxane (5-10 eq) or trifluoroacetic acid (TFA) (5-10 eq) dropwise.

  • Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC or LC-MS.

  • Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

    • If the hydrochloride salt precipitates, it can be collected by filtration and washed with a cold non-polar solvent like diethyl ether.

    • To obtain the free base, dissolve the residue in water, basify with NaOH to pH >12, and extract with an organic solvent like DCM or ethyl acetate. Dry the organic layer and concentrate to yield the final product, this compound.

References

  • Benchchem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem Technical Document.
  • Wessig, P., & Müller, F. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
  • Shvydenko, K., & Mykhailiuk, P. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
  • Grygorenko, O. O., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Burrows, C. J. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Trofimov, A., & Gevorgyan, V. (2017). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]

  • Kiricojevic, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society. [Link]

Sources

Preventing degradation of the oxetane ring during synthesis and storage

Author: BenchChem Technical Support Team. Date: January 2026

Oxetane Integrity Support Center: A Guide to Synthesis and Storage

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with oxetane-containing molecules. The unique structural and physicochemical properties of the oxetane ring—a four-membered cyclic ether—have made it an increasingly valuable motif in modern medicinal chemistry.[1][2][3] It serves as a versatile bioisostere for common functional groups like gem-dimethyl and carbonyls, often enhancing aqueous solubility, metabolic stability, and molecular three-dimensionality.[2][4]

However, the inherent ring strain that confers these desirable properties also makes the oxetane ring susceptible to degradation under certain chemical conditions.[5][6] This guide provides in-depth, field-proven insights into preventing, diagnosing, and troubleshooting the degradation of oxetanes during synthesis and storage, ensuring the integrity of your valuable compounds.

Section 1: Frequently Asked Questions (FAQs) on Oxetane Stability

This section addresses common high-level questions regarding the stability and handling of oxetane rings.

Q1: What makes the oxetane ring prone to degradation?

The primary vulnerability of the oxetane ring stems from its significant ring strain energy (approximately 106 kJ/mol), which is lower than an epoxide but considerably higher than its five-membered counterpart, tetrahydrofuran (THF).[6] This strain, combined with the polarized carbon-oxygen bonds, makes the ring susceptible to nucleophilic attack and acid-catalyzed ring-opening reactions.[6][7]

Q2: What are the most common degradation pathways for oxetanes?

The two predominant degradation pathways are:

  • Acid-Catalyzed Ring Opening: Both Brønsted and Lewis acids can protonate or coordinate to the oxetane oxygen, activating the ring for nucleophilic attack.[6][7] This is the most frequently encountered degradation pathway, often leading to diol or ether-alcohol byproducts, depending on the nucleophile present (e.g., water, alcohol solvent).

  • Nucleophilic Ring Opening: While strong nucleophiles under basic conditions do not typically open the oxetane ring, this pathway can be facilitated, especially with less-substituted oxetanes or at elevated temperatures.[8] The presence of activating groups on the ring can also increase susceptibility.

Q3: Are all oxetanes equally stable?

No, stability is highly dependent on the substitution pattern of the ring. A crucial rule of thumb is that 3,3-disubstituted oxetanes are generally the most stable .[1] The substituents sterically hinder the approach of external nucleophiles to the antibonding orbitals of the C-O bonds, thus impeding the ring-opening process.[1] Conversely, oxetanes with electron-donating groups at the C2 position or those with nearby internal nucleophiles (like a hydroxyl or amine group) can be particularly unstable, as they may facilitate intramolecular ring-opening.[1]

Q4: What are the ideal storage conditions for oxetane-containing compounds?

To ensure long-term stability, oxetane-containing compounds should be stored under conditions that minimize exposure to potential degradation triggers:

  • Temperature: Store at low temperatures, typically -20°C or below, especially for sensitive analogues.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to atmospheric moisture and acidic gases (like CO2).

  • Purity: Ensure the compound is free from residual acidic or basic impurities from the synthesis. Traces of acid are a common cause of degradation over time.

  • Solvent: If stored in solution, use aprotic, non-acidic solvents. Avoid storing in protic solvents like methanol or water for extended periods. For solid-state storage, ensure the material is thoroughly dried.

Section 2: Troubleshooting Guide: Synthesis

This section provides solutions to specific problems encountered during synthetic manipulations.

Problem 1: Degradation during Acidic Reaction Conditions (e.g., Boc Deprotection)
  • Scenario: You are attempting to remove a tert-butoxycarbonyl (Boc) protecting group using standard trifluoroacetic acid (TFA) conditions and observe significant formation of ring-opened byproducts.

  • Causality: Strong acids like TFA readily protonate the oxetane oxygen, catalyzing ring-opening by TFA itself or other nucleophiles present in the reaction mixture. This process competes with the desired deprotection reaction.

  • Recommended Solutions & Protocols:

    • Use Milder Acidic Conditions: Switch to less aggressive acids or use scavengers. For example, using 4M HCl in dioxane is often cited but can still be harsh. A better alternative is often using milder Lewis acids or carefully controlled conditions.

    • Temperature Control: Perform the deprotection at the lowest possible temperature (e.g., 0°C to -20°C) to slow the rate of oxetane degradation relative to deprotection.

    • Alternative Protecting Groups: In the planning stage, consider protecting groups that can be removed under neutral or basic conditions if the oxetane is expected to be particularly labile.

    Protocol: Mild Boc Deprotection in the Presence of an Oxetane

    • Dissolve the oxetane-containing substrate in a minimal amount of anhydrous dichloromethane (DCM).

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of 2 M HCl in diethyl ether dropwise while monitoring the reaction by TLC or LCMS.

    • Upon completion, immediately quench the reaction by adding it to a cold, saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., DCM or ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure at low temperature.

Problem 2: Ring-Opening During Purification by Silica Gel Chromatography
  • Scenario: Your crude reaction mixture shows a clean product, but after purification on a standard silica gel column, you isolate fractions containing significant amounts of a more polar byproduct, consistent with a ring-opened diol.

  • Causality: Standard silica gel is inherently acidic (pH ≈ 4-5) and can catalyze the ring-opening of sensitive oxetanes, especially when using protic eluents like methanol. The prolonged contact time on the stationary phase exacerbates this issue.

  • Recommended Solutions & Protocols:

    • Passivate the Silica Gel: Neutralize the silica gel before use. This is the most common and effective solution.

    • Use an Alternative Stationary Phase: Consider using neutral alumina, florisil, or reverse-phase (C18) chromatography, which are less acidic.

    • Minimize Contact Time: Run the column as quickly as possible (flash chromatography) and avoid letting the compound sit on the column for extended periods.

    • Non-Protic Eluents: Avoid or minimize the use of methanol in the eluent. If a polar modifier is needed, consider using ethyl acetate, acetone, or a small amount of a volatile amine like triethylamine (0.1-1%) in the eluent system to neutralize the silica surface in situ.

    Protocol: Passivating Silica Gel for Chromatography

    • Prepare a slurry of silica gel in your desired starting eluent (e.g., 9:1 Hexanes/Ethyl Acetate).

    • Add triethylamine (Et3N) to the slurry to a final concentration of 1% (v/v).

    • Stir the slurry for 15-20 minutes.

    • Pack the column with the neutralized slurry as you normally would.

    • Run the chromatography using an eluent system that also contains 0.5-1% triethylamine to maintain the neutral environment.

Section 3: Key Workflow Diagrams & Data

Visual aids and summary tables provide quick reference for critical decision-making and experimental setup.

Oxetane Degradation Pathways

This diagram illustrates the two primary mechanisms of oxetane ring degradation.

G cluster_acid Acid-Catalyzed Pathway cluster_nucleophilic Nucleophilic Pathway Oxetane_A Oxetane Protonation Protonation / Lewis Acid Coordination (Fast) Oxetane_A->Protonation H+ or LA ActivatedOxetane Activated Oxetane (Oxonium Ion) Protonation->ActivatedOxetane Attack_A Nucleophilic Attack (e.g., H2O, ROH) ActivatedOxetane->Attack_A Nu-H Product_A Ring-Opened Product (Diol, Ether-alcohol) Attack_A->Product_A Oxetane_N Oxetane Attack_N Direct SN2 Attack (Slower, harsher conditions) Oxetane_N->Attack_N Strong Nu- Product_N Ring-Opened Product Attack_N->Product_N

Caption: Primary degradation pathways for the oxetane ring.

Troubleshooting Workflow for Oxetane Degradation

A logical decision tree to diagnose the source of compound instability.

Caption: Decision tree for troubleshooting oxetane instability.

Table 1: Summary of Compatible and Incompatible Conditions
Condition CategoryGenerally Compatible (Promotes Stability)Potentially Incompatible (Risk of Degradation)
pH / Reagents Neutral to moderately basic conditions (pH 7-10)[5]. Weak acids may be tolerated[8].Strong Brønsted acids (TFA, HCl, H2SO4)[9]. Strong Lewis acids (e.g., BF3·Et2O, TiCl4)[7][8].
Temperature Sub-ambient to room temperature (-78°C to 25°C).Elevated temperatures (> 40-50°C), especially under non-neutral pH.[1]
Solvents Aprotic solvents: DCM, THF, Dioxane, Toluene, DMF, DMSO.Protic solvents (especially acidic ones): Methanol, Ethanol, Water (as reaction medium).
Purification Neutralized silica gel, neutral alumina, reverse-phase (C18), crystallization.Standard (acidic) silica gel.
Storage Solid state, under inert gas, -20°C. Aprotic solutions at low temp.Open to air, in protic solvents, at room temperature.

References

  • Wadepohl, J., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Mykhailiuk, P. K., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • G. E. M. Maguire, et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • The Dong Group. Oxetane Presentation. University of California, Irvine. [Link]

  • Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie International Edition. [Link]

  • M. A. T. Ali, et al. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]

  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. [Link]

  • Czech, J., et al. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]

  • Show, L. C., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry. [Link]

Sources

Technical Support Center: Diastereoselective Synthesis of Substituted 4-(3-Methyloxetan-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of substituted 4-(3-methyloxetan-3-yl)piperidine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of this challenging synthesis. The unique spirocyclic structure, featuring a quaternary center linking the piperidine and oxetane rings, presents specific stereochemical hurdles. This document provides in-depth, experience-driven answers to common troubleshooting questions, focusing on the principles of diastereoselectivity and practical solutions to experimental challenges.

Frequently Asked Questions (FAQs)
Q1: What is a reliable general strategy for the diastereoselective synthesis of the this compound core?

A1: A robust and common approach involves the construction of the piperidine ring onto a pre-existing fragment containing the 3-methyl-3-vinyloxetane moiety. This strategy often culminates in a key diastereoselective reduction step. A typical workflow is outlined below.

The core principle is to establish the piperidine ring via a reaction that allows for stereochemical control, such as the reduction of a tetrahydropyridine intermediate. The stereochemical outcome is influenced by the steric environment created by the N-protecting group and the oxetane substituent.[1][2]

Synthetic_Workflow A Starting Material (e.g., 3-Methyl-3-vinyloxetane derivative) B Conjugate Addition (e.g., Michael addition of a protected amine) A->B C Intermediate Formation (Substituted aminoketone) B->C D Intramolecular Cyclization & Dehydration C->D E Key Intermediate (N-protected tetrahydropyridinium ion) D->E F Diastereoselective Reduction E->F G Final Product (cis/trans diastereomers) F->G

Caption: General synthetic workflow for this compound.

Q2: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio (dr)?

A2: Achieving high diastereoselectivity is the primary challenge in this synthesis. A low diastereomeric ratio typically stems from insufficient differentiation between the energies of the diastereomeric transition states. Several factors can be tuned to address this.[2]

Core Concept: Steric Hindrance and Reagent Approach

The key is to control the direction from which the reducing agent approaches the tetrahydropyridinium intermediate. The conformation of the ring and the steric bulk of the N-protecting group are your primary levers for control. The piperidine ring exists in a dynamic equilibrium of conformations, and by influencing this equilibrium, you can favor an approach that leads to the desired diastereomer.[1][3]

Diastereoselective_Reduction cluster_0 Axial Attack (Less Hindered Face) cluster_1 Equatorial Attack (More Hindered Face) A [H]⁻ B Intermediate (N-Boc protecting group creates steric bulk on equatorial face) A->B Favored C trans-Diastereomer (Major Product) B->C D [H]⁻ E Intermediate D->E Disfavored F cis-Diastereomer (Minor Product) E->F

Caption: Steric influence of an N-Boc group on hydride attack.

Troubleshooting Strategies:

StrategyPrincipleExperimental Considerations
Modify N-Protecting Group A bulkier protecting group (e.g., Boc, Cbz) will create a stronger steric bias, favoring reagent attack from the less hindered face of the ring.[4][5]Replace smaller protecting groups (e.g., Methyl) with bulkier ones like tert-Butoxycarbonyl (Boc) or Benzyloxycarbonyl (Cbz).
Vary the Reducing Agent Bulky reducing agents (e.g., L-Selectride®) are more sensitive to steric hindrance and can significantly enhance diastereoselectivity compared to smaller hydrides (e.g., NaBH₄).[6]Screen a panel of reducing agents: NaBH₄, NaBH(OAc)₃, LiAlH₄, L-Selectride®, K-Selectride®.
Lower Reaction Temperature Lower temperatures increase the energy difference between competing transition states. Reactions under kinetic control at low temperatures often yield higher diastereoselectivity.[2]Run the reduction at 0 °C, -40 °C, or -78 °C. Monitor reaction completion carefully as rates will be slower.
Change the Solvent The solvent can influence the conformation of the substrate and the reactivity of the reducing agent.Test a range of solvents with varying polarity and coordinating ability, such as Methanol, THF, Dichloromethane, and Toluene.
Q3: I'm observing significant side product formation and low yield. What are the likely culprits and solutions?

A3: Low yields can often be traced to specific, competing reaction pathways or decomposition of the sensitive oxetane ring. Identifying the side product is the first step toward mitigating its formation.

Troubleshooting Common Side Products:

Observed Side ProductPotential Cause(s)Mitigation Strategy & Rationale
Oxetane Ring-Opened Product The oxetane ring is susceptible to cleavage under strongly acidic or Lewis acidic conditions.[7][8] This can occur during cyclization, deprotection, or even purification.1. Use Milder Acids: For deprotection (e.g., of a Boc group), use milder conditions like 4M HCl in Dioxane instead of neat TFA. 2. Buffer the Reaction: If acidic conditions are unavoidable, consider adding a proton sponge or non-nucleophilic base. 3. Avoid Protic Acids During Chromatography: Use a mobile phase buffered with a small amount of triethylamine (e.g., 0.1-1%) on silica gel to prevent on-column degradation.
Over-Reduced Product Highly reactive reducing agents like LiAlH₄ can sometimes lead to undesired reductions if not carefully controlled.1. Use a Milder Reducing Agent: Switch to NaBH₄ or NaBH(OAc)₃. 2. Control Stoichiometry: Use a precise amount of the reducing agent (e.g., 1.05-1.2 equivalents). 3. Lower the Temperature: Perform the reduction at low temperatures (-78 °C) to moderate reactivity.
Unreacted Starting Material Incomplete reaction due to catalyst poisoning, insufficient reagent, or low reactivity.1. Ensure Anhydrous Conditions: Water can quench organometallic reagents and hydrides. Use freshly distilled solvents and flame-dried glassware. 2. Check Reagent Quality: Use freshly opened or titrated reagents. 3. Increase Temperature/Time: If the reaction is sluggish due to steric hindrance, a modest increase in temperature or extended reaction time may be necessary, but monitor carefully for side product formation.
Q4: How can I effectively separate the final diastereomers and confirm their relative stereochemistry?

A4: The physicochemical properties of diastereomers can be very similar, making separation and characterization non-trivial. A combination of chromatographic and spectroscopic methods is required.

1. Separation of Diastereomers:

  • Flash Column Chromatography: This is the most common method. Due to the small differences in polarity, careful optimization is crucial.

    • Solvent System: Use a shallow gradient of a polar solvent (e.g., Ethyl Acetate or Methanol) in a non-polar solvent (e.g., Hexanes or Dichloromethane).

    • Additive: Adding a small amount of triethylamine (~0.5%) to the eluent can improve peak shape and prevent tailing for basic amine compounds.[9]

    • High-Resolution Silica: Using a smaller particle size silica gel can provide better resolution.

  • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) on a normal or reverse-phase column can provide baseline separation.

  • Diastereomeric Salt Crystallization: If the product is a free base, it can be reacted with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts. These salts often have different solubilities, allowing one to be selectively crystallized.

2. Characterization and Stereochemical Assignment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the diastereomeric ratio and assigning relative stereochemistry.

    • ¹H NMR: The key is to look for well-resolved signals for each diastereomer. Protons on the piperidine ring, particularly those adjacent to the stereocenters (H-3, H-5, and the methyl group), will have different chemical shifts and coupling constants (J-values) in each diastereomer. The diastereomeric ratio can be accurately determined by integrating these distinct signals.[3]

    • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): This 2D NMR experiment can confirm the relative stereochemistry. An NOE correlation between the piperidine C4-substituent and axial protons at C3/C5 would suggest a cis relationship, while its absence would support a trans assignment.

Experimental Protocols
Protocol 1: Diastereoselective Reductive Amination

This protocol is a representative example based on established methods for piperidine synthesis and should be adapted and optimized for specific substrates.[3][6]

  • Intermediate Formation: To a solution of the N-Boc-4-piperidone precursor (1.0 equiv) in anhydrous Toluene (0.2 M) under an Argon atmosphere, add the appropriate ylide or Grignard reagent to form the tetrahydropyridine intermediate in situ.

  • Reaction Setup: In a separate, flame-dried flask under Argon, dissolve the crude tetrahydropyridine intermediate in anhydrous THF (0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add L-Selectride® (1.0 M solution in THF, 1.2 equiv) dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C. Monitor the progress by TLC or LC-MS by quenching small aliquots in saturated aqueous NH₄Cl. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, quench by slowly adding Methanol (5 equiv), followed by saturated aqueous Rochelle's salt solution.

  • Workup: Allow the mixture to warm to room temperature and stir vigorously until the layers are clear. Separate the layers and extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (e.g., Hexane/Ethyl Acetate gradient with 0.5% Et₃N) to separate the diastereomers.

References
  • A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters - ACS Publications.

  • Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. PubMed.

  • Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry (RSC Publishing).

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI.

  • Diastereoselective Synthesis of 2,3,6-Trisubstituted Piperidines. ACS Publications.

  • Strategies to control diastereoselectivity in piperidine synthesis. Benchchem.

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry.

  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. Google Patents.

  • Strategies for the Synthesis of Spiropiperidines. White Rose Research Online.

  • A General Approach to Spirocyclic Piperidines via Castagnoli–Cushman Chemistry. ResearchGate.

  • Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. White Rose Research Online.

  • Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. PubMed Central.

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. Google Patents.

  • S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar.

  • Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one. Benchchem.

  • Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions. ResearchGate.

  • Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. PMC - NIH.

  • Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. ResearchGate.

  • A Review of Approaches Developed for Spiroether Synthesis. PubMed.

  • Synthesis of Spirocyclic Ethers. Åbo Akademi University Research Portal.

  • Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. PMC - NIH.

  • The Role of Piperidine Derivatives in Advanced Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd.

  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. NIH.

  • Removal of the Pyridine Directing Group from α-Substituted N-(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp3 C–H Functionalization. The Journal of Organic Chemistry - ACS Publications.

  • This compound. ChemScene.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.

  • Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. PubMed.

  • Process for the purification of piperidine. Google Patents.

  • Diastereoselective syntheses of (3R,4R)- and (3R,4S)-4-aryl-3-methyl-4-piperidinemethanol and fluoro analogues. PubMed.

  • Directing Groups in Aromatic Substitution Reactions!. YouTube.

  • Directing groups in synthesis and methodology. ResearchGate.

  • What are the best methods for Piperidine purification alternatives to distillation?. ResearchGate.

  • Challenges. ACS GCI Pharmaceutical Roundtable.

  • This compound. BLD Pharm.

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.

  • synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC - NIH.

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews - ACS Publications.

  • Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. MDPI.

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Analytical methods for detecting impurities in 4-(3-Methyloxetan-3-YL)piperidine samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 4-(3-Methyloxetan-3-YL)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for detecting and quantifying impurities in your samples. Adhering to stringent purity requirements is paramount for ensuring the safety and efficacy of pharmaceutical products, and this resource is structured to address the common challenges encountered during the analysis of this unique heterocyclic compound.

The presence of impurities, even in trace amounts, can significantly impact the quality and safety of active pharmaceutical ingredients (APIs).[1] Regulatory bodies like the International Council for Harmonisation (ICH) have established clear guidelines for the reporting, identification, and qualification of impurities in new drug substances.[2][3][4] This guide will equip you with the knowledge to develop and troubleshoot robust analytical methods compliant with these standards.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have when approaching the impurity analysis of this compound.

Q1: What are the most likely types of impurities I should expect in my this compound samples?

A1: Impurities can be broadly categorized as organic and inorganic.[3] For a synthesized molecule like this compound, you should anticipate:

  • Organic Impurities: These are the most common and can include starting materials, by-products from the synthesis, intermediates that did not fully react, degradation products formed during manufacturing or storage, and reagents or catalysts used in the synthesis.[1] Given the structure, potential impurities could arise from side reactions involving the piperidine or oxetane rings.

  • Inorganic Impurities: These can include reagents, ligands, catalysts, and heavy metals.[3]

  • Residual Solvents: Solvents used during the synthesis and purification steps that are not completely removed.[3][5]

Q2: Which analytical technique is most suitable for impurity profiling of this compound?

A2: A multi-faceted approach is often necessary. The primary techniques for impurity profiling are:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): This is the workhorse for separating and quantifying non-volatile organic impurities. Coupled with a UV detector or, more powerfully, a mass spectrometer (LC-MS), it can provide sensitive detection and structural information.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for volatile and semi-volatile impurities, including residual solvents and certain starting materials or by-products.[5][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an invaluable tool for the structural elucidation of unknown impurities once they have been isolated.[9] It provides detailed information about the molecular structure.

Q3: At what level do I need to report and identify impurities?

A3: The thresholds for reporting, identifying, and qualifying impurities are defined by the ICH Q3A guidelines and depend on the maximum daily dose of the drug substance.[2][3][4] Generally, for a new drug substance, the following thresholds apply:

  • Reporting Threshold: The level at which an impurity must be reported in regulatory submissions, often starting at 0.05%.[3]

  • Identification Threshold: The level above which the structure of an impurity must be determined, typically ranging from 0.10% to 0.5% depending on the daily dose.[1][3]

  • Qualification Threshold: The level at which an impurity must be assessed for its biological safety.[3][4]

Troubleshooting Guides

This section provides detailed troubleshooting advice for common issues encountered during the analysis of this compound using HPLC, a primary analytical technique.

HPLC Method Troubleshooting

The basic piperidine nitrogen in your molecule can lead to challenging chromatographic behavior, particularly peak tailing. The polar oxetane group can also influence retention.

// Peak Tailing Path start -> peak_tailing; peak_tailing -> check_ph [label="Is mobile phase pH appropriate?"]; check_ph -> adjust_ph [label="No"]; adjust_ph [label="Adjust mobile phase pH to 7-10\nto suppress piperidine ionization.\nUse a buffer.", fillcolor="#FBBC05"]; check_ph -> check_column [label="Yes"]; check_column [label="Is the column suitable?"]; check_column -> new_column [label="No"]; new_column [label="Use an end-capped C18 column or\na column designed for basic compounds.", fillcolor="#FBBC05"]; check_column -> check_sample_solvent [label="Yes"];

// Ghost Peaks Path start -> ghost_peaks; ghost_peaks -> check_blank [label="Run a blank injection."]; check_blank -> clean_system [label="Peaks present in blank"]; clean_system [label="Clean injector, loop, and column.", fillcolor="#FBBC05"]; check_blank -> check_sample_prep [label="No peaks in blank"]; check_sample_prep [label="Review sample preparation.\nCheck for sample carryover.", fillcolor="#FBBC05"];

// Retention Time Shift Path start -> retention_shift; retention_shift -> check_mobile_phase [label="Is mobile phase freshly prepared\nand properly mixed?"]; check_mobile_phase -> prep_new_mobile_phase [label="No"]; prep_new_mobile_phase [label="Prepare fresh mobile phase.\nEnsure accurate composition.", fillcolor="#FBBC05"]; check_mobile_phase -> check_temp [label="Yes"]; check_temp [label="Is the column temperature stable?"]; check_temp -> use_oven [label="No"]; use_oven [label="Use a column oven for temperature control.", fillcolor="#FBBC05"]; check_temp -> check_equilibration [label="Yes"]; check_equilibration [label="Is the column fully equilibrated?"]; check_equilibration -> increase_equilibration [label="No"]; increase_equilibration [label="Increase equilibration time.", fillcolor="#FBBC05"];

// Poor Resolution Path start -> poor_resolution; poor_resolution -> optimize_gradient [label="Is the gradient profile optimal?"]; optimize_gradient -> adjust_gradient [label="No"]; adjust_gradient [label="Adjust gradient slope or\nintroduce an isocratic hold.", fillcolor="#FBBC05"]; optimize_gradient -> change_mobile_phase [label="Yes"]; change_mobile_phase [label="Can mobile phase selectivity be improved?"]; change_mobile_phase -> try_different_organic [label="Yes"]; try_different_organic [label="Try a different organic modifier\n(e.g., methanol instead of acetonitrile).", fillcolor="#FBBC05"]; change_mobile_phase -> change_column_chem [label="No"]; change_column_chem [label="Consider a column with a different\nstationary phase (e.g., Phenyl-Hexyl).", fillcolor="#FBBC05"];

// End nodes adjust_ph -> end_solution [label="Solution Implemented"]; new_column -> end_solution; clean_system -> end_solution; check_sample_prep -> end_solution; prep_new_mobile_phase -> end_solution; use_oven -> end_solution; increase_equilibration -> end_solution; adjust_gradient -> end_solution; try_different_organic -> end_solution; change_column_chem -> end_solution; end_solution [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; } Caption: HPLC Troubleshooting Workflow for Piperidine Derivatives.

Q: My main peak is tailing significantly. What is the cause and how can I fix it?

A: Peak tailing for basic compounds like this compound is a classic issue in reversed-phase HPLC. It is most often caused by secondary interactions between the positively charged piperidine nitrogen and residual acidic silanol groups on the silica-based column packing.[10]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The most effective solution is to adjust the mobile phase pH to suppress the ionization of the piperidine moiety. A pH of 7 or higher will ensure the piperidine is in its neutral, free-base form, minimizing interactions with the stationary phase.[10]

    • Action: Incorporate a buffer such as phosphate or borate to maintain a consistent pH. Be mindful of the pH limitations of your column.

  • Column Selection: Not all C18 columns are the same.

    • Action: Use a modern, high-purity silica column with extensive end-capping to reduce the number of accessible silanol groups. Alternatively, consider columns with a stationary phase specifically designed for the analysis of basic compounds.[10]

  • Use of Additives: Small amounts of a basic additive can compete with your analyte for active sites on the stationary phase.

    • Action: Add a small amount (e.g., 0.1%) of an amine modifier like triethylamine (TEA) to the mobile phase. Note that TEA can suppress ionization in mass spectrometry.

  • Lower Analyte Concentration: Overloading the column can exacerbate tailing.

    • Action: Try injecting a more dilute sample to see if the peak shape improves.[11]

Q: I'm observing unexpected peaks in my chromatogram that are not present in my reference standard. What could be their source?

A: Extraneous peaks can arise from several sources. A systematic approach is needed to identify the culprit.

Troubleshooting Steps:

  • System Contamination: The HPLC system itself can be a source of contamination.

    • Action: Inject a blank (your mobile phase) to see if the peaks are still present. If they are, this points to contamination in your solvent, injector, or detector.[10] Flush the system with a strong solvent.[12]

  • Sample Degradation: Your compound may be degrading in the sample solvent or on the column.

    • Action: Prepare your sample fresh and analyze it immediately. Investigate the stability of your analyte in the chosen solvent.

  • Impure Solvents or Reagents: The solvents or additives used in your mobile phase or sample preparation could be contaminated.

    • Action: Use high-purity, HPLC-grade solvents and reagents. Filter all mobile phases.

  • Carryover: If the peaks appear in a blank injection immediately following a sample injection, it is likely due to carryover from the previous run.

    • Action: Optimize your injector wash solvent and increase the wash volume.

Experimental Protocols

Here are starting points for developing your analytical methods. These should be optimized and validated for your specific needs.[13][14][15]

Table 1: Suggested Starting HPLC/UPLC-MS Method Parameters
ParameterRecommendationRationale
Column C18, end-capped, 1.8-3.5 µm particle sizeGood starting point for reversed-phase separation. End-capping minimizes tailing of the basic piperidine.
Mobile Phase A 0.1% Formic Acid or Ammonium Formate in WaterProvides protons for good ionization in positive ion mode MS and helps with peak shape.[7]
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.
Gradient 5-95% B over 15-30 minutesA broad gradient is a good starting point for separating unknown impurities with a range of polarities.
Flow Rate 0.2-0.5 mL/min for UPLC; 0.8-1.2 mL/min for HPLCStandard flow rates for the respective column dimensions.
Column Temperature 30-40 °CElevated temperature can improve peak shape and reduce viscosity.[16]
Injection Volume 1-5 µLKeep the injection volume low to prevent column overload.
MS Detector Electrospray Ionization (ESI), Positive ModeThe piperidine nitrogen is readily protonated, making positive ion mode ideal for detection.
MS Scan Mode Full Scan (e.g., m/z 100-1000) and MS/MSFull scan detects all ions, while MS/MS provides fragmentation data for structural elucidation.[6][17]
Table 2: Suggested Starting GC-MS Method Parameters for Residual Solvents
ParameterRecommendationRationale
Column DB-624 or equivalentA mid-polar column suitable for separating a wide range of common organic solvents.[18]
Injection Mode HeadspaceThe preferred injection technique for residual solvent analysis to avoid contaminating the system with non-volatile matrix.[18]
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/minA typical temperature program for separating volatile solvents.
Carrier Gas Helium or HydrogenInert carrier gases for GC.
MS Detector Electron Ionization (EI)Standard ionization technique for GC-MS that produces reproducible fragmentation patterns for library matching.
MS Scan Mode Full Scan (e.g., m/z 35-350)Allows for the identification of a wide range of solvents by comparing spectra to a library (e.g., NIST).

// Connections HPLC_UPLC -> MS_MS [label="Impurity > Identification Threshold"]; GC_MS -> MS_MS; MS_MS -> Isolation [label="Structure not immediately clear"]; Isolation -> NMR; NMR -> Quant; MS_MS -> Quant [label="Structure confirmed"]; Quant -> Report;

} Caption: General Workflow for Impurity Identification and Quantification.

References

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • Innovational Journals. (2021). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. [Link]

  • SlideShare. ICH Q3 Guidelines - Impurities (Q3A - Q3E). [Link]

  • Toref-Standards. Impurity Profiling with HRMS. [Link]

  • Agilent. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. [Link]

  • Pharmaceutical Technology. Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • LCGC. (2014). Validation of Impurity Methods, Part II. [Link]

  • LCGC International. Analytical Method Validation: Back to Basics, Part II. [Link]

  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

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  • International Journal of Scientific Development and Research. Troubleshooting in HPLC: A Review. [Link]

  • PubMed. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?[Link]

  • ResearchGate. (2025). Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization | Request PDF. [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]

  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Ataman Kimya. PIPERIDINE. [Link]

  • ResearchGate. Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine. [Link]

  • SpectraBase. Piperidine. [Link]

  • Universidad de Chile. Piperidine : structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. [Link]

    
    
  • Plant Care. (2026). How to Choose Piperidines: A Complete Buyer's Guide. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]

  • III Analytical Methods. [Link]

  • MDPI. Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. [Link]

  • Asian Journal of Research in Chemistry. Impurity Profiling With Use of Hyphenated Techniques. [Link]

  • ResearchGate. (2016). Can anybody suggest column conditions for analyzing simply substituted oxetanes by GC-MS ?[Link]

  • Google Patents.
  • MDPI. Chemical Space Exploration of Oxetanes. [Link]

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  • PubMed Central. Oxetanes in Drug Discovery Campaigns. [Link]

  • Agilent. (2021). Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. [Link]

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Technical Support Center: Enhancing Metabolic Stability of 4-(3-Methyloxetan-3-yl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-(3-methyloxetan-3-yl)piperidine (MOP) scaffold has become a valuable building block in modern medicinal chemistry. Its unique three-dimensional structure and favorable physicochemical properties make it an attractive bioisostere for commonly used groups like gem-dimethyl, carbonyls, and tert-butyl functionalities.[1][2] The incorporation of the oxetane ring can improve aqueous solubility and metabolic stability compared to its carbocyclic or aliphatic counterparts.[3] However, like all scaffolds, MOP-derived compounds are not immune to metabolic liabilities. Understanding and addressing these potential "soft spots" is crucial for advancing a compound through the drug discovery pipeline.

This guide serves as a technical support resource for researchers encountering challenges with the metabolic stability of MOP-containing compounds. It is structured in a question-and-answer format to directly address common troubleshooting scenarios and frequently asked questions, providing both the "how" and the "why" behind experimental strategies.

Troubleshooting Guide: Common Stability Issues & Solutions

This section addresses specific experimental observations and provides a structured approach to diagnosing and solving metabolic stability problems.

Question 1: My MOP-containing compound shows high clearance in human liver microsomes (HLM). What are the likely metabolic hotspots and how can I identify them?

Answer:

High clearance in an HLM assay points to rapid metabolism, typically by Cytochrome P450 (CYP) enzymes.[4] For the MOP scaffold, there are three primary regions of concern for oxidative metabolism.

Potential Metabolic Hotspots:

  • Piperidine Ring: The piperidine ring is a well-known substrate for CYP-mediated oxidation.[5] Common pathways include C-hydroxylation at positions susceptible to oxidation (often C-4 if unsubstituted, or other accessible C-H bonds) and N-dealkylation if the piperidine nitrogen is substituted with a metabolically labile group.[6][7]

  • Oxetane Ring: While generally more stable than many carbocycles, the oxetane ring can undergo metabolism.[3] The primary route is hydrolysis by microsomal epoxide hydrolase (mEH) to form a diol metabolite, which can be an unexpected clearance pathway.[8][9] This shifts metabolic burden away from CYPs but can still represent a significant clearance route.[10][11]

  • Substituents: Any substituents on the piperidine nitrogen or elsewhere on the molecule are potential sites of metabolism. Aromatic rings can be hydroxylated, and alkyl groups can be oxidized.[12]

Workflow for Metabolite Identification:

To confirm the site of metabolism, a metabolite identification study is essential.

  • Incubation: Perform a scaled-up incubation of your compound with HLM in the presence of an NADPH regenerating system.[13]

  • LC-MS/MS Analysis: Analyze the quenched reaction mixture using high-resolution mass spectrometry. Look for parent compound depletion and the appearance of new peaks corresponding to potential metabolites (e.g., +16 Da for hydroxylation, +34 Da for diol formation from oxetane hydrolysis).

  • Structural Elucidation: Use tandem MS (MS/MS) to fragment the parent compound and the potential metabolites. The fragmentation pattern will help pinpoint the location of the modification.

MetID_Workflow cluster_workflow Metabolite Identification Workflow Start High Clearance Observed in HLM Assay Incubate Scale-up Incubation: Compound + HLM + NADPH Start->Incubate Initiate Investigation Analyze LC-MS/MS Analysis: Detect Parent and Potential Metabolites Incubate->Analyze Generate Samples Elucidate MS/MS Fragmentation: Pinpoint Site of Metabolism Analyze->Elucidate Isolate Metabolite Ions Result Metabolic Hotspot Identified Elucidate->Result Confirm Structure

Caption: Workflow for identifying metabolic hotspots.

Question 2: My metabolite ID study suggests N-dealkylation of the piperidine ring is the primary clearance pathway. What are the best strategies to block this?

Answer:

N-dealkylation is a common liability for secondary and tertiary amines. The goal is to make the substituent on the nitrogen less accessible or electronically unfavorable for CYP-mediated oxidation.

Strategies to Mitigate N-dealkylation:

  • Increase Steric Hindrance: Flanking the nitrogen with bulky groups can physically shield it from the active site of CYP enzymes. Replacing an N-methyl group with an N-ethyl or N-isopropyl group can sometimes reduce the rate of metabolism.

  • Reduce Basicity (pKa): Lowering the pKa of the piperidine nitrogen can decrease its affinity for the iron center of CYP enzymes. This is a common and effective strategy.

    • Introduce Electron-Withdrawing Groups: Placing electron-withdrawing groups on the N-substituent (e.g., replacing an N-benzyl with an N-pyridyl or N-pyrimidinyl group) can significantly increase metabolic stability.[12]

    • Incorporate Heteroatoms: Replacing a piperidine ring with a morpholine ring can lower basicity and block a potential site of C-H oxidation.[14]

  • Bioisosteric Replacement: In some cases, the entire N-substituent can be replaced with a more stable bioisostere that preserves the desired pharmacology.[15][16]

The choice of strategy is highly context-dependent and must be balanced with the compound's primary activity at its biological target.[15]

Question 3: My compound is stable in microsomes but shows high clearance in hepatocytes. What does this discrepancy imply?

Answer:

This is a classic diagnostic scenario in DMPK studies. Liver microsomes primarily contain Phase I enzymes (like CYPs) and some Phase II enzymes (like UGTs).[17] Hepatocytes, being intact cells, contain the full complement of Phase I and Phase II metabolic enzymes, as well as active uptake and efflux transporters.[18]

Potential Causes for Microsome vs. Hepatocyte Discrepancy:

  • Phase II Metabolism: Your compound might be rapidly cleared by Phase II conjugation reactions (e.g., glucuronidation, sulfation) that are not fully captured in microsomal assays.

  • Non-CYP Mediated Oxidation: Enzymes that are cytosolic, such as aldehyde oxidase (AO), are present in hepatocytes but absent in microsomes. If your compound is an AO substrate, it would appear stable in HLM but clear rapidly in hepatocytes.

  • Active Uptake: The compound may be actively transported into the hepatocytes, leading to a high intracellular concentration and accelerating its metabolism by enzymes that might otherwise show slow turnover.

Troubleshooting Steps:

  • Hepatocyte Assay with Inhibitors: Re-run the hepatocyte stability assay in the presence of broad-spectrum inhibitors for Phase II enzymes or specific inhibitors for transporters to see if clearance is reduced.

  • Metabolite ID in Hepatocytes: Perform a metabolite identification study using hepatocyte incubations to look for conjugated metabolites (e.g., glucuronides, sulfates).

Assay_Comparison Microsomes Liver Microsomes Phase I (CYPs) Some Phase II (UGTs) No Transporters Hepatocytes Hepatocytes Full Phase I & II Enzymes (CYPs, UGTs, SULTs, AO) Active Transporters PossibleCauses Possible Causes Phase II Conjugation Non-CYP Oxidation (e.g., AO) Active Cellular Uptake Hepatocytes->PossibleCauses Suggests involvement of: Observation Observation: Stable in Microsomes Unstable in Hepatocytes Observation->Microsomes Low Clearance Observation->Hepatocytes High Clearance

Caption: Comparing microsomal and hepatocyte assays.

Frequently Asked Questions (FAQs)

Q1: Is the oxetane ring in the MOP scaffold completely stable to metabolism? No. While it is often incorporated to improve metabolic properties, the oxetane ring can be a substrate for microsomal epoxide hydrolase (mEH), leading to its cleavage to form a 1,3-diol.[8][9] This is a non-CYP pathway that can contribute to overall clearance.[11] The rate of this hydrolysis is influenced by the structural elements near the oxetane ring.[11] It is crucial to assess mEH-mediated metabolism early in the design process.[10]

Q2: How can I strategically use bioisosterism to improve the metabolic stability of my MOP-derived series? Bioisosteric replacement is a powerful strategy to optimize ADME properties.[19][20] For MOP compounds, consider the following:

  • Blocking Piperidine Oxidation: If the piperidine ring is a hotspot, introducing fluorine at that position can block C-H oxidation without significantly altering steric properties.[14]

  • Replacing Labile Groups: A metabolically labile N-aryl group could be replaced with a more stable heteroaromatic ring (e.g., phenyl to pyridyl), which is more resistant to oxidation.[12]

  • Modulating Physicochemical Properties: The MOP scaffold itself is a bioisostere for a gem-dimethyl group.[1] This replacement increases sp³ character and reduces lipophilicity, which generally correlates with lower CYP metabolism.[1]

Q3: My MOP compound has poor metabolic stability. Should I abandon the scaffold? Not necessarily. The MOP scaffold itself is often not the primary liability. More commonly, the sites of metabolism are substituents attached to the piperidine ring or the piperidine ring itself.[21] A systematic approach involving metabolite identification followed by targeted chemical modification is the standard and most effective strategy in medicinal chemistry.[15][22] Abandoning a pharmacologically active scaffold should be a last resort after attempts to block identified metabolic hotspots have failed to produce a compound with a balanced profile.

Experimental Protocols

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This protocol provides a standardized method for assessing metabolic stability by measuring the depletion of a test compound over time.[23]

1. Reagent Preparation:

  • Test Compound Stock: 10 mM in DMSO.

  • HLM Stock: Pooled Human Liver Microsomes (e.g., from a commercial supplier), thawed on ice. Dilute to 2 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

  • NADPH Regenerating System (NRS) Solution: Prepare according to manufacturer's instructions (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) in phosphate buffer.

  • Positive Controls: 1 µM solutions of high-clearance (e.g., Verapamil) and low-clearance (e.g., Warfarin) compounds.

  • Quenching Solution: Ice-cold acetonitrile (ACN) containing a suitable internal standard (IS) for LC-MS/MS analysis.

2. Incubation Procedure:

  • Prepare incubation plates. For each compound/control, you will need wells for each time point (e.g., 0, 5, 15, 30, 60 min) and a "-NADPH" control.

  • Add 1 µL of the 10 mM test compound stock to the appropriate wells to achieve a final concentration of 1 µM in a 200 µL reaction volume (intermediate dilution may be needed).

  • Add phosphate buffer to bring the volume to 100 µL.

  • Pre-warm the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 100 µL of the 2 mg/mL HLM suspension (final protein concentration: 1 mg/mL). For "-NADPH" controls, add HLM suspended in buffer only.

  • Immediately start the timer. For the 0-minute time point, add 400 µL of quenching solution immediately after adding HLM.

  • At each subsequent time point (5, 15, 30, 60 min), stop the reaction by adding 400 µL of quenching solution to the corresponding wells.

3. Sample Processing and Analysis:

  • Seal the plate and vortex for 2 minutes.

  • Centrifuge the plate at 4,000 rpm for 20 minutes to precipitate proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analyze the samples by monitoring the disappearance of the parent compound relative to the internal standard.

4. Data Analysis:

  • Plot the natural log of the percent remaining of the test compound versus time.

  • The slope of the linear regression line (k) is the elimination rate constant.

  • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

  • Calculate intrinsic clearance (CLint) as: CLint (µL/min/mg) = (0.693 / t½) * (Incubation Volume / Protein Amount).

Parameter Example Value Description
Test Compound Conc. 1 µMFinal concentration in incubation.
HLM Protein Conc. 1 mg/mLFinal microsomal protein concentration.
Incubation Volume 200 µLTotal volume of the reaction mixture.
Time Points 0, 5, 15, 30, 60 minSampling times to measure compound depletion.
Controls Verapamil, Warfarin, -NADPHTo ensure assay validity and distinguish metabolic vs. chemical degradation.

References

  • Patsnap Synapse. (2025, May 21). What is the role of bioisosterism in drug design?
  • Drug Discovery Pro. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Toselli, F., et al. (2019, August 22). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. PubMed.
  • Semantic Scholar. Hip to be square: oxetanes as design elements to alter metabolic pathways.
  • SpiroChem. Bioisosteric Replacement Strategies.
  • ResearchGate. Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways | Request PDF.
  • BenchChem. Navigating the Metabolic Maze: A Comparative Guide to the Stability of Piperazin-2-ylmethanol Scaffolds.
  • Chem-Space. Bioisosteric Replacements.
  • Chemistry LibreTexts. (2024, December 29). 1.6: Drug Modifications to Improve Stability.
  • Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
  • ChEMBL. (2019, December 16). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC.
  • BenchChem. The Oxetane Motif: A Cornerstone of Modern Drug Discovery.
  • Ulu, A., et al. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. PubMed Central.
  • Aguiar, A. S., et al. (2025, December 8). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate.
  • Chem Help ASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance. YouTube.
  • Badhan, R. K. S. (2019, November 5). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Scirp.org.
  • Discovery Life Sciences. Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes.
  • RSC Publishing. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions.
  • ResearchGate. (2025, August 4). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Request PDF.
  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
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  • Scott, M. K., et al. Interpretation of In Vitro Metabolic Stability Studies for Racemic Mixtures. PMC - NIH.
  • Daniel, W. A., & Wójcikowski, J. (PDF) Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. ResearchGate.
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Validation & Comparative

The Strategic Advantage of Three-Dimensionality: A Comparative Analysis of 4-(3-Methyloxetan-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the drive to create safer and more effective therapeutics has led to a paradigm shift away from flat, aromatic structures towards more three-dimensional (3D), sp³-rich molecular scaffolds.[1][2][3] This "escape from flatland" is motivated by the understanding that molecules with greater 3D complexity often exhibit higher target selectivity, improved physicochemical properties, and better overall clinical success rates.[1] The piperidine ring is a cornerstone of this effort, recognized as a highly privileged scaffold present in a vast number of approved drugs.[4][5][6] However, simple substitution of the piperidine core is often insufficient to overcome challenges in absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative analysis of 4-(3-Methyloxetan-3-yl)piperidine , a novel building block, against more conventional piperidine analogs, offering experimental insights for researchers, scientists, and drug development professionals.

The Rise of the Oxetane Moiety in Piperidine Scaffolds

The incorporation of an oxetane ring, a four-membered cyclic ether, into drug candidates is a modern medicinal chemistry strategy to fine-tune molecular properties.[1][7] When fused in a spirocyclic fashion with a piperidine ring, as in this compound, the oxetane imparts a unique combination of features that address several common drug design hurdles.[8][9]

The primary advantages conferred by the oxetane moiety include:

  • Modulation of Physicochemical Properties : The strained oxetane ring is polar and can act as a hydrogen bond acceptor, often leading to significant improvements in aqueous solubility.[1][8][10] This is a critical factor, as poor solubility can plague in vitro testing and hinder oral bioavailability.[11][12][13]

  • Enhanced Metabolic Stability : Oxetanes can serve as effective bioisosteres for metabolically labile groups like gem-dimethyl or carbonyl functionalities.[1][10][14] By blocking sites of oxidative metabolism, the oxetane ring can increase a compound's half-life and reduce its clearance rate.[8][9][15]

  • Reduced Basicity : The inductive electron-withdrawing effect of the oxetane's oxygen atom can lower the pKₐ of the adjacent piperidine nitrogen.[1][14] This tactical reduction in basicity can be crucial for mitigating off-target effects, such as hERG channel binding, and improving cell permeability.

  • Increased Three-Dimensionality : The rigid, puckered structure of the oxetane introduces a defined 3D vector, allowing for more precise exploration of protein binding pockets and potentially increasing ligand-target affinity and selectivity.[1][7]

Comparative Analysis: Physicochemical Properties

To contextualize the benefits of this compound, it is essential to compare its key properties against commonly used piperidine building blocks. The following table summarizes calculated and experimental data for the subject compound and three representative alternatives: 4-methylpiperidine (a simple lipophilic analog), 4-hydroxypiperidine (a polar analog), and morpholine (a common bioisostere).

Building BlockStructurecLogPAqueous Solubility (µM)pKₐMetabolic Stability (t½ in HLM)Key Attributes
This compound CC1(C2CCNCC2)COC11.1High~9.5-10.0HighBalanced polarity, metabolic shield, reduced basicity
4-Methylpiperidine CC1CCNCC11.5Moderate~11.1Moderate-LowSimple, lipophilic, potential metabolic hot-spot
4-Hydroxypiperidine OC1CCNCC10.3Very High~10.4LowHighly polar, potential for glucuronidation
Morpholine C1COCCN1-0.85Very High~8.4HighLow basicity, polar, but lacks 3D complexity

Note: cLogP values are estimations. Experimental values for solubility and metabolic stability are context-dependent and can vary. HLM = Human Liver Microsomes.

From this data, a clear picture emerges. 4-Methylpiperidine increases lipophilicity but can be susceptible to metabolic oxidation. 4-Hydroxypiperidine boosts solubility significantly but introduces a potential site for Phase II metabolism (glucuronidation) and may not be metabolically robust. Morpholine offers low basicity and high solubility but is conformationally less complex.

This compound occupies a strategic middle ground. It enhances solubility and metabolic stability without the extreme polarity of a hydroxyl group or the planarity of other scaffolds.[8][9] The reduction in pKₐ compared to simple alkyl-piperidines is a subtle but powerful tool for optimizing a drug candidate's overall profile.[1]

Visualizing Structural Diversity and Experimental Design

To better appreciate the structural differences and the workflow for their evaluation, the following diagrams are provided.

Caption: Structural comparison of key piperidine building blocks.

G start Start: Prepare Reagents prep_compound Compound Stock (10 mM in DMSO) start->prep_compound prep_microsomes Liver Microsomes (e.g., HLM, 20 mg/mL) start->prep_microsomes prep_buffer Phosphate Buffer (100 mM, pH 7.4) start->prep_buffer prep_nadph NADPH Solution (Cofactor) start->prep_nadph incubation_setup Incubation Setup (Final Compound Conc. 1 µM) prep_compound->incubation_setup prep_microsomes->incubation_setup prep_buffer->incubation_setup initiate_reaction Initiate Reaction: Add NADPH prep_nadph->initiate_reaction pre_incubation Pre-incubate Microsomes & Buffer at 37°C incubation_setup->pre_incubation pre_incubation->initiate_reaction sampling Time-Point Sampling initiate_reaction->sampling t0 T=0 min sampling->t0 t5 T=5 min sampling->t5 t15 T=15 min sampling->t15 t30 T=30 min sampling->t30 t60 T=60 min sampling->t60 quench Quench Reaction (e.g., cold Acetonitrile + Internal Standard) t0->quench t5->quench t15->quench t30->quench t60->quench analysis Sample Analysis quench->analysis centrifuge Centrifuge to Pellet Protein analysis->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data_analysis Data Analysis lcms->data_analysis plot Plot ln(% Remaining) vs. Time data_analysis->plot calculate Calculate t½ and CLint plot->calculate end End: Report Stability calculate->end

Caption: Workflow for an in vitro metabolic stability assay.

Experimental Protocols

To facilitate the direct comparison of novel building blocks, standardized and robust experimental protocols are paramount. The following sections detail methodologies for assessing key physicochemical properties.

Protocol 1: Determination of Lipophilicity (LogD₇.₄) by Shake-Flask Method

This protocol describes the "gold standard" shake-flask method for determining the octanol-water distribution coefficient at pH 7.4.[16][]

Rationale: LogD is a critical measure of a compound's lipophilicity at a physiological pH, influencing its permeability, solubility, and protein binding. The shake-flask method directly measures the partitioning of a compound between two immiscible phases to determine this value.[16]

Materials:

  • Test compound

  • n-Octanol (pre-saturated with buffer)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • 2 mL glass vials

  • Vortex mixer and/or shaker

  • Centrifuge

  • Analytical instrumentation (HPLC-UV or LC-MS/MS)

Procedure:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol) at a known concentration (e.g., 10 mM).

  • Partitioning: In a glass vial, add 500 µL of n-octanol (pre-saturated) and 500 µL of PBS pH 7.4 (pre-saturated).

  • Compound Addition: Add a small aliquot of the compound stock solution (e.g., 5 µL of 10 mM stock) to the biphasic mixture. The final concentration should be within the linear range of the analytical detector and below the solubility limit in either phase.

  • Equilibration: Cap the vial tightly and vortex vigorously for 2-3 minutes. Place on a shaker at room temperature for 1-2 hours to ensure equilibrium is reached.[18][19]

  • Phase Separation: Centrifuge the vial at >2000 x g for 15-20 minutes to achieve complete separation of the two phases.

  • Sampling: Carefully remove an aliquot from the aqueous phase (bottom layer) and the n-octanol phase (top layer). Be cautious not to disturb the interface.

  • Quantification: Analyze the concentration of the compound in each aliquot using a validated HPLC-UV or LC-MS/MS method against a standard curve.

  • Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]octanol / [Compound]aqueous)

Protocol 2: Kinetic Aqueous Solubility by Turbidimetry

This high-throughput method provides a rapid assessment of a compound's solubility, which is crucial for early-stage drug discovery.[11][12][20]

Rationale: Kinetic solubility measures how readily a compound, initially dissolved in an organic solvent like DMSO, dissolves when diluted into an aqueous buffer.[21] It mimics the conditions of many in vitro biological assays and can quickly flag compounds with potential liabilities.[12][13]

Materials:

  • Test compound (10 mM stock in 100% DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear-bottom microplate

  • Plate reader capable of measuring absorbance/turbidity (nephelometry)

Procedure:

  • Plate Preparation: Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the first well, resulting in a 100 µM concentration and 1% DMSO. Mix thoroughly.

  • Serial Dilution: Perform serial dilutions across the plate to generate a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µM).

  • Incubation: Incubate the plate at room temperature for 1.5-2 hours to allow for precipitation to reach equilibrium.

  • Measurement: Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity (precipitation) is observed compared to buffer-only controls.

Protocol 3: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay measures the rate at which a compound is metabolized by Phase I enzymes, primarily Cytochrome P450s.[22][23][24]

Rationale: High metabolic clearance is a major reason for drug failure.[25] This assay provides an in vitro measure of intrinsic clearance (CLint), which helps predict in vivo pharmacokinetic behavior and guides structural modifications to improve stability.[22][24][26]

Materials:

  • Test compound (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (cofactor solution)

  • Positive control compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)

  • Quenching solution (e.g., cold acetonitrile with an internal standard)

  • 96-well incubation plate and collection plates

  • Incubator/shaker set to 37°C

Procedure:

  • Incubation Mix Preparation: Prepare a master mix containing HLM (final concentration 0.5 mg/mL) and phosphate buffer.

  • Compound Addition: Add the test compound to the incubation mix to achieve a final concentration of 1 µM.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[22]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mix to a collection plate containing cold quenching solution to stop the reaction.[26]

  • Sample Processing: Centrifuge the collection plates to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant from each time point to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½) and intrinsic clearance (CLint).

    • t½ = 0.693 / k

    • CLint (µL/min/mg) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)[22]

Conclusion

The strategic incorporation of this compound offers a compelling solution to many of the multiparameter optimization challenges faced in modern drug discovery. By providing a unique balance of improved aqueous solubility, enhanced metabolic stability, and modulated basicity, all within a conformationally defined sp³-rich scaffold, it represents a significant advancement over simpler piperidine analogs.[1][8][9] The experimental protocols detailed herein provide a robust framework for researchers to validate these properties and confidently compare this novel building block against other alternatives, ultimately accelerating the design and development of next-generation therapeutics.

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(3-Methyloxetan-3-yl)piperidine Analogs as M1/M4 Muscarinic Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a novel class of compounds featuring the 4-(3-methyloxetan-3-yl)piperidine scaffold, with a focus on their potential as selective agonists for the M1 and M4 muscarinic acetylcholine receptors (mAChRs). We will objectively compare this advanced scaffold to earlier alternatives, supported by experimental data and established medicinal chemistry principles, to provide researchers and drug development professionals with actionable insights.

Introduction: The Muscarinic M1/M4 Receptors and the Quest for a Better Scaffold

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1] The M1 and M4 subtypes, in particular, are highly expressed in brain regions associated with cognition and psychosis.[1] This has made them compelling targets for treating the cognitive and psychotic symptoms of neurological disorders like schizophrenia and Alzheimer's disease.[2][3]

The recent regulatory approval of Cobenfy (xanomeline-trospium), formerly KarXT, validates this approach.[4][5] Xanomeline, the M1/M4-preferring agonist component, demonstrated clinical efficacy but was hampered by peripheral side effects.[2][6][7] The success of KarXT, which co-formulates xanomeline with a peripherally-restricted antagonist (trospium), has reinvigorated the search for next-generation M1/M4 agonists with improved intrinsic properties.[7][8]

The piperidine ring is one of the most vital scaffolds in modern drug discovery, prized for its synthetic tractability and its presence in a vast number of approved drugs.[9] However, simple substitution of the piperidine core is often insufficient to achieve the required balance of potency, selectivity, and drug-like properties. This guide explores the strategic incorporation of a 3-methyloxetane moiety at the 4-position of the piperidine ring—a design choice intended to overcome the limitations of simpler analogs.

The Oxetane Advantage: A Modern Bioisostere for Enhanced Properties

In medicinal chemistry, small, strategic modifications can lead to profound improvements in a compound's profile. The this compound scaffold is a prime example of this principle. The oxetane ring is not merely a spacer; it is a versatile functional group incorporated to deliberately modulate physicochemical properties.[10]

Why Oxetane? The Causality Behind the Choice:

  • Metabolic Stability: The gem-dimethyl group, a classic structural motif used to restrict bond rotation and explore steric interactions, is often susceptible to cytochrome P450 (CYP)-mediated oxidation.[11] The 3,3-disubstituted oxetane serves as an excellent bioisostere, mimicking the steric profile of the gem-dimethyl group while being significantly more resistant to oxidative metabolism.[10]

  • Improved Solubility and Reduced Lipophilicity: High lipophilicity can lead to poor solubility, off-target effects, and rapid clearance. The polar oxygen atom embedded in the strained four-membered oxetane ring significantly increases the polarity of the scaffold compared to a lipophilic gem-dimethyl or cyclohexyl group. This often leads to marked improvements in aqueous solubility.

  • Three-Dimensionality (sp³ Character): Modern drug design favors molecules with greater three-dimensionality ("non-flat" structures). Increased sp³ character is correlated with higher clinical success rates, potentially due to improved target selectivity and better pharmacokinetic profiles. The oxetane ring is a compact, sp³-rich motif that adds structural complexity without a major increase in molecular weight.

The logical progression from simpler scaffolds to the this compound core is visualized below.

G cluster_0 Scaffold Evolution for Improved Properties A Simple Alkyl/Cycloalkyl (e.g., gem-Dimethyl) C This compound (Advanced Scaffold) A->C Bioisosteric Replacement Improves metabolic stability Increases solubility B Carbonyl Group B->C Bioisosteric Replacement Maintains H-bond acceptor Improves metabolic stability

Caption: Evolution from common scaffolds to the advanced oxetane-containing motif.

Comparative Structure-Activity Relationship (SAR) Analysis

To understand the potential of the this compound scaffold, we must first analyze the SAR of its predecessors and related structures, primarily analogs of the M1/M4 agonist xanomeline. Xanomeline's core is a 1,2,5,6-tetrahydropyridine (a close relative of piperidine) connected to a 4-(hexyloxy)-1,2,5-thiadiazole moiety.[12] The key interaction is driven by the basic nitrogen of the tetrahydropyridine, while the thiadiazole and its O-hexyl chain occupy a secondary binding pocket. SAR studies have shown that modifications to this O-hexyl chain are critical for binding affinity and functional activity.[13]

We can extrapolate these findings to build a comparative model for 4-substituted piperidine analogs.

Scaffold/Analog Type R-Group at Piperidine 4-Position Expected Impact on M1/M4 Agonist Activity Key Physicochemical Properties Supporting Rationale / Citations
Type I: Simple Aliphatic -CH(CH₃)₂ (Isopropyl)Baseline potency; may suffer from metabolic liability at the benzylic-like position.High lipophilicity, low polarity.The gem-dimethyl group is a known site of CYP-mediated oxidation.[11]
Type II: Carbonyl-based -C(=O)CH₃ (Acetyl)May retain activity by acting as a hydrogen bond acceptor, but potency can be variable.Increased polarity vs. Type I, but potentially lower metabolic stability (e.g., ketone reduction).The oxetane oxygen can mimic a carbonyl as a hydrogen bond acceptor but with greater stability.[10]
Type III: Xanomeline Analog -(CH₂)₅CH₃ (Hexyl chain via ether/thiadiazole)Reference Standard. High potency at M1/M4. However, the long, flexible chain contributes to high lipophilicity.High lipophilicity, metabolically stable core.Xanomeline is a potent M1/M4-preferring agonist.[12][14] SAR shows the alkyl chain is crucial.[13]
Type IV: Advanced Scaffold -(3-Methyloxetan-3-yl) Hypothesis: Potency is maintained or enhanced while significantly improving drug-like properties.Optimal Balance: Moderate lipophilicity, high polarity, enhanced metabolic stability, high sp³ character.Oxetanes act as metabolically robust, polar bioisosteres for gem-dimethyl and carbonyl groups.[10]

This comparative analysis suggests that transitioning to the Type IV scaffold is a rational and scientifically sound strategy to develop a best-in-class M1/M4 agonist. The oxetane moiety is designed to confer the benefits of improved pharmacokinetics and solubility while retaining the necessary steric and electronic features for potent receptor activation.

The key SAR takeaways for designing novel agonists based on this scaffold are summarized in the following diagram.

SAR_Summary Scaffold This compound Piperidine Core Oxetane Moiety N-Substitution Piperidine_Note Essential for activity. Basic nitrogen forms key ionic bond in receptor. Scaffold:f1->Piperidine_Note Oxetane_Note Improves PK/PD. Enhances solubility. Blocks metabolic oxidation. Scaffold:f2->Oxetane_Note N_Sub_Note Modulates selectivity & potency. Small alkyl groups (e.g., -CH3) typically preferred for agonists. Scaffold:f3->N_Sub_Note

Caption: Key SAR points for the this compound scaffold.

Experimental Protocols: A Self-Validating System for Compound Evaluation

To rigorously assess the activity of new analogs, a standardized cascade of in vitro assays is essential. The following protocols describe a radioligand binding assay to determine target affinity and a functional assay to measure agonist-induced cellular response.

M1 Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a known radiolabeled antagonist.

Methodology:

  • Cell Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor (CHO-hM1).

    • Harvest cells, wash with ice-cold PBS, and centrifuge.

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.

    • Centrifuge the homogenate at 4°C. Discard the supernatant.

    • Wash the membrane pellet with lysis buffer, re-centrifuge, and finally resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.

  • Competitive Binding Assay:

    • In a 96-well plate, add assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Add a fixed concentration of the radioligand [³H]-N-methylscopolamine ([³H]NMS), typically at its Kₑ concentration (~0.5-1.0 nM).

    • Add increasing concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Controls:

      • Total Binding: Radioligand only (no competitor).

      • Non-Specific Binding (NSB): Radioligand plus a high concentration of a known non-radioactive antagonist (e.g., 1 µM atropine).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Detection and Analysis:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Dry the filter mat and measure the radioactivity retained on each filter spot using a liquid scintillation counter.

    • Calculate specific binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[15]

M1 Receptor Functional Assay (Calcium Flux)

This protocol measures the functional potency (EC₅₀) of an agonist by quantifying the increase in intracellular calcium following receptor activation. M1 receptors couple through the Gq pathway, which triggers the release of intracellular calcium stores.[16]

Methodology:

  • Cell Preparation:

    • Plate CHO-hM1 cells in a black, clear-bottom 96-well plate and grow to near confluency.

    • Aspirate the growth medium and replace it with a calcium-sensitive fluorescent dye loading buffer (e.g., Fluo-4 AM in HBSS with probenecid).

    • Incubate the plate in the dark at 37°C for 60 minutes.

    • Gently wash the cells with assay buffer to remove excess dye.

  • Compound Addition and Signal Detection:

    • Prepare serial dilutions of the test compound in assay buffer. Also prepare a positive control (e.g., acetylcholine or carbachol).

    • Use a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.

    • Set the instrument to record a baseline fluorescence reading for several seconds.

    • Inject the test compounds into the wells while continuously recording the fluorescence signal.

    • Continue recording for 2-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • The instrument software will calculate the maximum fluorescence signal change from baseline for each well.

    • Normalize the data by expressing the response as a percentage of the maximum response achieved with the positive control agonist.

    • Plot the normalized response against the log concentration of the test compound.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (concentration for 50% maximal effect) and Eₘₐₓ (maximal effect).

The overall workflow for compound evaluation is depicted below.

Workflow cluster_workflow Compound Evaluation Workflow Start Synthesize Analog Binding Radioligand Binding Assay (Determine Affinity: Ki) Start->Binding Function Functional Calcium Flux Assay (Determine Potency: EC50) Binding->Function Selectivity Counter-screen vs. M2/M3/M5 (Determine Selectivity) Function->Selectivity DMPK In Vitro ADME Assays (Metabolic Stability, Solubility) Selectivity->DMPK Decision Go/No-Go Decision DMPK->Decision

Caption: A typical in vitro workflow for evaluating novel muscarinic agonists.

Conclusion and Future Outlook

The this compound scaffold represents a rationally designed, advanced chemical motif for the development of next-generation M1/M4 muscarinic agonists. By serving as a metabolically stable and polar bioisostere for less favorable groups, it offers a promising solution to the historical challenges of balancing potency with drug-like properties. The comparative analysis against earlier scaffolds, grounded in the well-documented SAR of muscarinic ligands like xanomeline, provides a strong scientific basis for its exploration. The detailed experimental protocols outlined herein offer a robust framework for the systematic evaluation of new analogs. Future work should focus on the synthesis and rigorous testing of these compounds to validate the hypothesized improvements in potency, selectivity, and pharmacokinetic profile, with the ultimate goal of identifying a clinical candidate for the treatment of severe neurological disorders.

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A Comparative Analysis of 4-(3-Methyloxetan-3-yl)piperidine and Spirocyclic Piperidines in Drug Discovery: In Vitro Biological Activity Profiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Saturated Heterocycles in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the deliberate design of molecular architecture is paramount to achieving desired therapeutic outcomes. Among the vast toolkit available to medicinal chemists, saturated heterocyclic scaffolds, particularly piperidines, are foundational motifs due to their prevalence in approved pharmaceuticals and their ability to confer favorable pharmacokinetic properties.[1][2] This guide provides an in-depth comparison of two advanced piperidine scaffolds: 4-(3-methyloxetan-3-yl)piperidine and spirocyclic piperidines.

The inclusion of an oxetane ring, as seen in this compound, has gained significant traction as a strategy to modulate physicochemical properties.[3][4][5][6] Oxetanes are small, polar, three-dimensional motifs that can serve as isosteres for carbonyl groups, influencing properties such as aqueous solubility, lipophilicity, and metabolic stability.[5][6] Their rigid structure can also enforce specific conformations, which can be advantageous for target binding.

Concurrently, spirocyclic piperidines have emerged as powerful design elements for enhancing potency and selectivity.[7][8] By introducing a spirocyclic junction, the piperidine ring's conformational flexibility is constrained, and substituents are projected into three-dimensional space.[7][9] This increased structural rigidity and three-dimensionality can facilitate more precise and extensive interactions with protein targets, potentially leading to improved on-target activity and reduced off-target effects.[2][7][8]

This guide will dissect the in vitro biological activity profiles of these two scaffolds, not through a direct head-to-head comparison of a single compound pair, but by evaluating representative examples from the scientific literature. We will explore the underlying chemical principles that dictate their biological behavior and provide detailed experimental protocols for key in vitro assays used to characterize such compounds.

Comparative In Vitro Biological Activity

The choice between incorporating a this compound motif versus a spirocyclic piperidine is often driven by the specific therapeutic target and the desired pharmacological profile. The following sections and the summary table below highlight the differing biological activities reported for compounds containing these respective scaffolds.

Scaffold TypeRepresentative Biological ActivitiesKey Advantages Conferred by Scaffold
This compound Antidepressant activity (as part of a larger scaffold)[10]Improved physicochemical properties (e.g., solubility, metabolic stability)[3][5][6]
Spirocyclic Piperidines Antileishmanial activity[8][11][12][13], Acetyl-CoA carboxylase (ACC) inhibition[14], Nociceptin receptor (NOP) antagonism[15], Sodium channel blockade[16], Antifungal activity[17], Anticancer activity[18]Increased potency and selectivity due to 3D structure and rigidity[7][9]

Discussion of Structure-Activity Relationships:

The diverse biological activities observed for spirocyclic piperidines underscore their utility as versatile templates for a wide range of therapeutic targets.[15][19][20] The rigid, three-dimensional nature of the spirocyclic system allows for the precise orientation of functional groups to interact with specific binding pockets, which is a key factor in achieving high potency and selectivity.[7] For instance, in the development of nociceptin receptor ligands, the spiropiperidine core was instrumental in achieving high binding affinity and selectivity over other opioid receptors.[15] Similarly, the structural complexity of spirocyclic piperidines has been leveraged to develop potent inhibitors of enzymes such as acetyl-CoA carboxylase.[14]

While specific examples of the standalone biological activity of this compound are less prevalent in the literature, the oxetane motif itself is widely recognized for its ability to enhance "drug-like" properties.[3][5][6] The introduction of an oxetane can lead to improved aqueous solubility, a critical parameter for oral bioavailability, and can also block sites of metabolism, thereby increasing a compound's half-life.[5] The antidepressant activity noted for a derivative containing a 3-[(2-ethoxyphenoxy)methyl]piperidine scaffold suggests that the piperidine moiety, when appropriately substituted, can serve as a key pharmacophore for CNS targets.[10] The addition of the methyloxetane group in this compound would be a rational chemical strategy to further optimize the pharmacokinetic properties of such a scaffold.

Experimental Protocols for In Vitro Characterization

The evaluation of compounds containing these piperidine scaffolds often involves a battery of in vitro assays to determine their potency, selectivity, and mechanism of action. Given the prevalence of piperidine-containing molecules as ligands for G-protein coupled receptors (GPCRs), the following protocols for common GPCR-related functional assays are provided.[21][22][23] Additionally, a general cell viability assay is included, which is crucial for assessing cytotoxicity.

cAMP Accumulation Assay for Gs and Gi-Coupled GPCRs

This assay measures the intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in GPCR signaling.[24] Agonists of Gs-coupled receptors typically increase cAMP levels, while agonists of Gi-coupled receptors decrease forskolin-stimulated cAMP production.[22][25]

Principle: This protocol utilizes a competitive immunoassay format with homogeneous time-resolved fluorescence (HTRF) technology.[25] Intracellular cAMP produced by cells competes with a labeled cAMP analog for binding to a specific antibody. Changes in the fluorescence signal are inversely proportional to the amount of cAMP produced.[25]

Step-by-Step Protocol:

  • Cell Culture: Plate cells expressing the GPCR of interest in a suitable multiwell plate and culture for 24-48 hours.

  • Compound Addition: Prepare serial dilutions of the test compounds (e.g., this compound or spirocyclic piperidine derivatives).

  • Stimulation: For Gi-coupled receptors, add a known concentration of forskolin (an adenylate cyclase activator) along with the test compounds. For Gs-coupled receptors, add the test compounds alone.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for cAMP production.[26]

  • Lysis: Add a cell lysis buffer to release intracellular cAMP.

  • Detection: Add the HTRF detection reagents (e.g., anti-cAMP antibody and labeled cAMP) to the wells.

  • Measurement: After a final incubation period, read the plate on an HTRF-compatible plate reader.

Data Analysis: Calculate the ratio of the two emission wavelengths and plot the results against the compound concentration to determine EC50 (for agonists) or IC50 (for antagonists) values.

cAMP_Pathway Ligand Ligand (e.g., Piperidine Derivative) GPCR GPCR (Gs or Gi) Ligand->GPCR Binds G_Protein G-Protein (Gs or Gi) GPCR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Stimulates (Gs) or Inhibits (Gi) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Simplified GPCR signaling cascade via the cAMP pathway.

Calcium Flux Assay for Gq-Coupled GPCRs

This assay measures changes in intracellular calcium concentration, a hallmark of Gq-coupled GPCR activation.[22]

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8 or Fura-2).[27][28] Upon GPCR activation and subsequent release of calcium from intracellular stores, the dye binds to calcium, resulting in a change in fluorescence intensity that can be measured over time.[29][30]

Step-by-Step Protocol:

  • Cell Culture: Plate cells expressing the Gq-coupled GPCR of interest in a black-walled, clear-bottom multiwell plate.

  • Dye Loading: Prepare a dye loading solution containing a calcium-sensitive dye (e.g., Fluo-8 AM) and incubate with the cells for approximately 1 hour at 37°C.[27]

  • Compound Addition: Prepare serial dilutions of the test compounds.

  • Measurement: Use a fluorescence plate reader equipped with injectors to add the test compounds to the wells while simultaneously measuring the fluorescence signal over time.[30]

  • Data Analysis: The change in fluorescence intensity is plotted against time to visualize the calcium flux. The peak fluorescence response is then plotted against compound concentration to determine EC50 values.

Calcium_Flux_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Plate_Cells 1. Plate Cells in Multiwell Plate Load_Dye 2. Load Cells with Calcium-Sensitive Dye Plate_Cells->Load_Dye Add_Compound 3. Add Test Compound (via Injector) Measure_Fluorescence 4. Measure Fluorescence Kinetically Add_Compound->Measure_Fluorescence Plot_Kinetics 5. Plot Fluorescence vs. Time Dose_Response 6. Generate Dose-Response Curve (Peak Fluorescence) Plot_Kinetics->Dose_Response

Caption: Workflow for a typical calcium flux assay.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.[31][32] It is a crucial assay for assessing the potential cytotoxicity of test compounds.

Principle: The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, luciferin.[31][32] The reagent lyses the cells, releasing ATP, which then drives the luciferase-mediated conversion of luciferin to oxyluciferin, generating a luminescent signal that is proportional to the amount of ATP.[31]

Step-by-Step Protocol:

  • Cell Culture and Treatment: Plate cells in an opaque-walled multiwell plate and treat with serial dilutions of the test compounds for a desired period (e.g., 24, 48, or 72 hours).

  • Equilibration: Allow the plate to equilibrate to room temperature for approximately 30 minutes.[32]

  • Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[32][33]

  • Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[32]

  • Measurement: Read the luminescence using a plate luminometer.

Data Analysis: Plot the luminescent signal against the compound concentration to determine the IC50 value, which represents the concentration at which cell viability is reduced by 50%.

Conclusion

The choice between utilizing a this compound or a spirocyclic piperidine scaffold is a strategic decision in drug design, guided by the overarching goals of the medicinal chemistry campaign. Spirocyclic piperidines offer a clear advantage in scenarios where high potency and selectivity are paramount, driven by their inherent three-dimensionality and conformational rigidity.[7][9] The extensive body of literature showcasing their diverse biological activities against numerous target classes attests to their broad utility.[11][14][15][16][17][18]

Conversely, the this compound scaffold represents a sophisticated tool for fine-tuning the physicochemical and pharmacokinetic properties of a lead compound.[3][5][6] While perhaps not imparting potent biological activity on its own, its role as a "pharmacokinetic enhancer" by improving solubility and metabolic stability is invaluable.[5]

Ultimately, the optimal scaffold is context-dependent. A thorough in vitro evaluation, utilizing assays such as those described in this guide, is essential to characterize the biological activity profile of any novel compound and to validate the design rationale. The continued exploration and innovative application of these and other advanced heterocyclic scaffolds will undoubtedly continue to drive the discovery of new and effective medicines.

References

  • University of Rochester Medical Center. (n.d.). Calcium Flux Protocol. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. Retrieved from [Link]

  • Bio-protocol. (n.d.). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Retrieved from [Link]

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  • protocols.io. (n.d.). Fluo-8 Calcium Flux Assay. Retrieved from [Link]

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Angewandte Chemie International Edition, 55(39), 11468-11482. Retrieved from [Link]

  • El-Fakharany, E. M., et al. (2023). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 330-342. Retrieved from [Link]

  • Ali, A., et al. (2012). Design, synthesis, and structure-activity relationships of novel spiro-piperidines as acetyl-CoA carboxylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(11), 3643-3647. Retrieved from [Link]

  • Wipf, P., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12343-12379. Retrieved from [Link]

  • University of Utah. (2023). Intracellular Calcium Flux. Retrieved from [Link]

  • The University of Iowa. (n.d.). Calcium Flux Using Calcium Green and Fura Red. Retrieved from [Link]

  • Wacker, D., et al. (2017). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences, 38(11), 987-1002. Retrieved from [Link]

  • Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12347-12371. Retrieved from [Link]

  • Assay Genie. (n.d.). Technical Manual GenieHTS Calcium Flux Ratiometric Assay Kit. Retrieved from [Link]

  • El-Fakharany, E. M., et al. (2023). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 330-342. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Retrieved from [Link]

  • YouTube. (2023). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell Titer Glo. Retrieved from [Link]

  • Kobilka, B. K., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(4), 281-291. Retrieved from [Link]

  • Caldwell, J. P., et al. (2009). Synthesis and Structure-Activity Relationships of N-substituted Spiropiperidines as Nociceptin Receptor Ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 19(4), 1164-1167. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]

  • BEPLS. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Retrieved from [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

  • Chemical & Pharmaceutical Bulletin. (1983). Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. III. Retrieved from [Link]

  • Chemical & Pharmaceutical Bulletin. (1981). Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. II. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Vitaku, E., et al. (2014). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Future Medicinal Chemistry, 6(5), 531-566. Retrieved from [Link]

  • Douglas, C. J., & Overman, L. E. (2004). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. Proceedings of the National Academy of Sciences of the United States of America, 101(15), 5363-5367. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2012). Cyclopropyl-spiro-piperidines Useful as Sodium Channel Blockers. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with.... Retrieved from [Link]

  • Wiebe, M., et al. (2018). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 23(11), 2943. Retrieved from [Link]

  • Kumar, A., et al. (2014). Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 24(2), 656-659. Retrieved from [Link]

  • Il Farmaco. (1993). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Retrieved from [Link]

Sources

The Strategic Choice in Drug Design: A Head-to-Head Comparison of Oxetane vs. Azetidine-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist, the piperidine ring is a foundational scaffold. Its ubiquity, however, presents a constant challenge: how to modulate its properties to achieve the desired potency, selectivity, and pharmacokinetic profile. The introduction of small, strained ring systems like oxetanes and azetidines at the piperidine core has emerged as a powerful strategy. This guide provides a detailed, evidence-based comparison of these two popular motifs, offering insights into their differential impact on key drug-like properties to inform rational drug design.

The strategic incorporation of four-membered heterocyclic rings, specifically oxetanes and azetidines, onto a piperidine core offers a sophisticated method for fine-tuning the physicochemical and pharmacological properties of a drug candidate. These small, strained rings are not mere bioisosteres for more common functionalities like gem-dimethyl or carbonyl groups; they exert unique and often profound effects on a molecule's solubility, lipophilicity, metabolic stability, and conformational behavior.[1][2] This guide will dissect the nuanced differences between oxetane and azetidine substitution on piperidines, providing a framework for their judicious application in drug discovery programs.

At a Glance: Key Physicochemical Differences

The choice between an oxetane and an azetidine substituent can significantly alter the fundamental properties of a piperidine-containing molecule. Understanding these differences is paramount for effective lead optimization.

PropertyOxetane SubstitutionAzetidine SubstitutionRationale & Implication
Basicity (pKa) Generally leads to a more significant reduction in the basicity of the piperidine nitrogen.[1][3]Also reduces basicity, but often to a lesser extent than an oxetane at a comparable position.[4]The electron-withdrawing inductive effect of the oxygen atom in the oxetane is stronger than that of the nitrogen in the azetidine. Lowering pKa can be crucial for reducing hERG liability and improving oral bioavailability.[5][6]
Lipophilicity (LogD) Typically causes a notable decrease in lipophilicity, enhancing aqueous solubility.[1]Can also decrease lipophilicity, but the effect can be more variable depending on the substitution pattern and the protonation state of the azetidine nitrogen.[2]The polar oxygen atom of the oxetane imparts greater hydrophilicity than the secondary or tertiary amine of the azetidine. This can be a key strategy to improve solubility and reduce metabolic clearance.[3]
Aqueous Solubility Markedly improves aqueous solubility.[1]Generally improves solubility, though the magnitude can be less pronounced than with oxetanes.The increased polarity and hydrogen bond accepting capability of the oxetane's ether oxygen contribute to enhanced solvation.
Metabolic Stability Often enhances metabolic stability by blocking potential sites of oxidation on the piperidine ring or adjacent functionalities.[1][7]Can also improve metabolic stability, but the azetidine ring itself can be a site for metabolism, depending on its substitution.[2]The C-O bonds in the oxetane ring are generally more resistant to metabolic cleavage than the C-N bonds in the azetidine ring. 3,3-disubstitution on the oxetane ring further enhances stability.[5]
Conformational Preference The rigid, puckered structure of the oxetane ring can impose significant conformational constraints on the piperidine ring, influencing its binding to target proteins.[7]The azetidine ring also introduces conformational rigidity, but the nitrogen atom allows for different puckering and substitution vectors compared to the oxetane.[8]This conformational restriction can be exploited to lock the molecule in a bioactive conformation, thereby increasing potency and selectivity.

Deep Dive: Mechanistic Insights and Experimental Considerations

The Inductive Effect on Basicity (pKa)

The reduction in the basicity of the piperidine nitrogen upon substitution with an oxetane or azetidine is a direct consequence of the inductive electron-withdrawing effect of the heteroatom in the four-membered ring. The more electronegative oxygen atom in the oxetane exerts a stronger pull on electron density compared to the nitrogen atom in the azetidine. This effect is most pronounced when the substituent is placed at the 4-position of the piperidine ring, directly influencing the nitrogen's proton affinity.

Experimental Protocol: Potentiometric pKa Determination

A robust method for determining the pKa of novel compounds is crucial for understanding their potential absorption, distribution, metabolism, and excretion (ADME) properties.

Objective: To accurately measure the acid dissociation constant (pKa) of an oxetane- or azetidine-substituted piperidine derivative.

Methodology:

  • Sample Preparation: Prepare a 1-5 mM solution of the test compound in a suitable co-solvent (e.g., methanol or DMSO) and water. The percentage of co-solvent should be minimized to reduce its effect on the pKa value.

  • Titration: Use an automated potentiometric titrator. The instrument should be calibrated with standard buffers of known pH before each experiment.

  • Titrant: Use standardized solutions of 0.1 M HCl and 0.1 M NaOH as titrants.

  • Procedure:

    • The sample solution is first acidified to a low pH (e.g., pH 2) with HCl.

    • The solution is then titrated with NaOH, and the pH is recorded after each addition of the titrant.

    • The process is reversed by back-titrating with HCl.

  • Data Analysis: The pKa is determined from the titration curve by identifying the pH at which half of the compound is in its ionized form. Sophisticated software is often used to calculate the pKa by fitting the data to the Henderson-Hasselbalch equation.

Impact on Lipophilicity and Solubility

The introduction of a polar oxetane or azetidine ring is a well-established strategy to decrease lipophilicity (LogD) and enhance aqueous solubility. The ether oxygen of the oxetane is a strong hydrogen bond acceptor, significantly improving interactions with water molecules. While the nitrogen in an azetidine can also act as a hydrogen bond acceptor, its contribution to reducing lipophilicity can be modulated by its substitution. An unsubstituted or monosubstituted azetidine nitrogen can also act as a hydrogen bond donor, further influencing solubility.

Workflow for Assessing Physicochemical Properties

G cluster_0 Compound Synthesis cluster_1 Physicochemical Profiling cluster_2 In Vitro ADME cluster_3 Data Analysis & Decision synth Synthesize Oxetane and Azetidine Analogs pka pKa Determination (Potentiometric Titration) synth->pka logd LogD Measurement (Shake-flask or HPLC) synth->logd sol Aqueous Solubility (Nephelometry) synth->sol analysis Structure-Property Relationship Analysis pka->analysis logd->analysis sol->analysis met_stab Metabolic Stability (Microsomes, Hepatocytes) decision Select Candidate for Further Optimization met_stab->decision perm Permeability (Caco-2, PAMPA) perm->decision analysis->met_stab analysis->perm

Caption: Workflow for evaluating key drug-like properties.

Case Studies: Real-World Applications

The strategic choice between an oxetane and an azetidine substituent is often guided by the specific challenges encountered during a drug discovery campaign.

In the development of Bruton's tyrosine kinase (BTK) inhibitors, the introduction of an oxetane moiety to a piperazine ring in fenebrutinib was a critical step in reducing the pKa from 7.8 to 6.3.[5][6] This modification was instrumental in mitigating off-target effects and improving the overall safety profile of the molecule.[6] Attempts to replace the oxetane ring resulted in compounds with inferior solubility and pharmacokinetic properties.[5][6]

In another example, during the optimization of spleen tyrosine kinase (SYK) inhibitors, replacing a morpholine ring with a 4-oxetanyl-piperazine moiety in lanraplenib not only improved metabolic stability but also reduced the basicity (calculated pKaH = 6.4) compared to a 4-ethyl-piperazine analog (calculated pKaH = 8.0).[3][5] This reduction in basicity led to improved selectivity.[3]

While direct head-to-head comparisons of oxetane- and azetidine-substituted piperidines in the same drug discovery program are less commonly published, the principles derived from individual case studies provide a strong foundation for decision-making. The choice ultimately depends on the desired balance of properties for a given biological target and therapeutic indication.

Synthetic Accessibility: A Practical Consideration

The feasibility of synthesizing the desired substituted piperidine is a critical factor. A variety of synthetic routes to both oxetane- and azetidine-containing building blocks have been developed.

General Synthetic Strategies:

  • Oxetane-substituted piperidines: Often synthesized by the reaction of a piperidine derivative with an oxetan-3-one or a related electrophilic oxetane precursor. Williamson etherification is another common method for forming the oxetane ring.[7]

  • Azetidine-substituted piperidines: Can be prepared through nucleophilic substitution reactions where the piperidine nitrogen displaces a leaving group on an azetidine ring, or vice versa. Aza-Michael additions are also employed.[8]

Illustrative Synthetic Pathway

G cluster_0 Oxetane Substitution cluster_1 Azetidine Substitution piperidine1 Piperidine reductive_amination Reductive Amination piperidine1->reductive_amination oxetanone Oxetan-3-one oxetanone->reductive_amination oxetane_piperidine 4-(Oxetan-3-yl)piperidine reductive_amination->oxetane_piperidine piperidine2 Piperidine sn2 SN2 Reaction piperidine2->sn2 azetidine_lg N-Boc-3-OMs-azetidine azetidine_lg->sn2 azetidine_piperidine 1-(Azetidin-3-yl)piperidine sn2->azetidine_piperidine

Caption: Common synthetic routes to substituted piperidines.

Conclusion: A Tale of Two Rings

Both oxetane and azetidine substitutions offer medicinal chemists powerful tools to escape "flatland" and introduce desirable three-dimensionality into their molecules, while simultaneously fine-tuning key physicochemical properties. The oxetane, with its strong inductive effect and hydrogen bond accepting ether oxygen, is often the superior choice for significantly reducing basicity and enhancing aqueous solubility. The azetidine, while also offering a means to modulate these properties, provides a different set of steric and electronic features, with the nitrogen atom offering additional opportunities for interaction and substitution.

The optimal choice between these two valuable motifs is context-dependent and should be guided by a thorough understanding of the structure-activity and structure-property relationships within a given chemical series. By leveraging the distinct characteristics of oxetane- and azetidine-substituted piperidines, researchers can accelerate the development of safer and more effective medicines.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (2023-01-21). Available from: [Link]

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Kourra, C. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. Available from: [Link]

  • Álvarez-Pérez, A., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12697–12709. Available from: [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. Available from: [Link]

  • Álvarez-Pérez, A., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12697–12709. Available from: [Link]

  • Ramisetty, M. K., Yadav, V., Venkitasamy, K., & Baskaran, S. (2025). Exploration of Oxetanes and Azetidines in Structure-Based Drug Design. Synlett, 36(01), 123-134. Available from: [Link]

  • Sharpe, R. J., & Moses, J. E. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. Available from: [Link]

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. (n.d.). ResearchGate. Available from: [Link]

  • Huang, B., & Li, X. (2020). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 11(10), 1106–1125. Available from: [Link]

  • Álvarez-Pérez, A., & Carreira, E. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available from: [Link]

Sources

A Researcher's Guide to Validating Target Engagement for Compounds Incorporating 4-(3-Methyloxetan-3-yl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the unequivocal confirmation of a compound's interaction with its intended biological target is a cornerstone of a successful therapeutic program. This guide provides a comprehensive framework for researchers and drug development professionals on validating the target engagement of compounds incorporating the increasingly popular 4-(3-methyloxetan-3-yl)piperidine scaffold. By synthesizing technical details with field-proven insights, this document will navigate the experimental choices necessary for generating robust and reliable target engagement data.

The this compound moiety is a valuable building block in medicinal chemistry. The piperidine ring is a prevalent scaffold in numerous approved drugs, offering a versatile anchor for pharmacophoric decorations.[1] The incorporation of a 3-methyl-3-oxetanyl group can significantly modulate key physicochemical properties. Oxetanes are known to enhance aqueous solubility, reduce metabolic liability, and lower the basicity of adjacent amines, all desirable attributes for drug candidates.[2][3] This unique combination of a traditional heterocycle with a modern bioisostere presents both opportunities and challenges for robust target engagement validation.

This guide will compare and contrast key methodologies for confirming target engagement, providing the rationale behind experimental design and offering detailed protocols. We will explore both cellular and biochemical approaches, ensuring a holistic understanding of how to generate a compelling data package for your novel chemical matter.

Comparative Analysis of Target Engagement Methodologies

Choosing the appropriate assay to confirm target engagement is critical and depends on factors such as the nature of the target protein, the availability of reagents, and the desired throughput. Here, we compare three gold-standard techniques: Cellular Thermal Shift Assay (CETSA®), NanoBRET™ Target Engagement Assay, and Ki Competition Binding Assays. Each method provides a different lens through which to view the interaction between a compound and its target.

Assay Principle Advantages Limitations Typical Data Output
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein against thermal denaturation.[4]Label-free, performed in intact cells or lysates, applicable to a wide range of targets.[5][6]Lower throughput, requires a specific antibody for detection, indirect measurement of binding.[6]Thermal shift (ΔTagg), Isothermal dose-response curves (ITDRF).[7]
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[8][9]Live-cell assay, quantitative measurement of intracellular affinity, high throughput.[10][11][12]Requires genetic modification of the target protein, dependent on a suitable tracer.[13]IC50/EC50 values, apparent affinity (Kd), residence time.[12]
Ki Competition Binding Assay The test compound competes with a radiolabeled or fluorescently labeled ligand of known affinity for the target.[14][15]Gold standard for determining binding affinity (Ki), widely applicable to receptors and enzymes.[16]Requires a suitable labeled ligand, often performed with cell membranes or purified protein, potential for artifacts with radiolabels.[14]IC50 values, Inhibition constant (Ki).[16][17]

Experimental Protocols for Target Engagement Validation

The following sections provide detailed, step-by-step methodologies for the key experiments discussed. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to assess target engagement in a physiologically relevant environment.[4] The principle is that a compound binding to its target protein will increase the protein's thermal stability.[7]

Experimental Workflow for CETSA

CETSA_Workflow cluster_prep Sample Preparation cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture 1. Cell Culture compound_treatment 2. Compound Treatment cell_culture->compound_treatment Incubate cells with This compound compound or DMSO vehicle heating 3. Heating compound_treatment->heating cooling 4. Cooling heating->cooling Apply temperature gradient to denature proteins lysis 5. Cell Lysis cooling->lysis centrifugation 6. Centrifugation lysis->centrifugation Separate soluble fraction from precipitated proteins detection 7. Protein Detection centrifugation->detection e.g., Western Blot or AlphaScreen

Caption: CETSA experimental workflow from cell treatment to protein detection.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed cells expressing the target of interest in appropriate culture vessels and grow to ~80% confluency.

    • Treat cells with a range of concentrations of the this compound-containing compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.[5] The rationale is to allow sufficient time for the compound to enter the cells and engage with the target.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate.

    • Heat the samples across a temperature gradient (e.g., 40-70°C in 2°C increments) for a short period (e.g., 3 minutes) using a thermal cycler, followed by a cooling step to room temperature.[7] This step is crucial for inducing thermal denaturation of proteins that are not stabilized by ligand binding.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[4] This step isolates the stabilized, soluble target protein.

  • Protein Detection and Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble target protein at each temperature point using a specific detection method, such as Western blotting or an immunoassay like AlphaScreen®.[5]

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[7] For isothermal dose-response experiments, cells are heated at a single, optimized temperature, and the amount of soluble protein is quantified across a compound concentration range.[7]

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding in living cells.[9][10] It relies on energy transfer from a NanoLuc® luciferase-tagged target protein (donor) to a cell-permeable fluorescent tracer (acceptor) that binds to the same target.[13] A test compound that engages the target will compete with the tracer and disrupt BRET.

Signaling Pathway for NanoBRET™ Assay

NanoBRET_Pathway cluster_components Assay Components in Live Cells cluster_interaction Binding and Competition cluster_readout Signal Detection Target_Nluc Target Protein-NanoLuc® Fusion Binding Tracer binds to Target-Nluc Target_Nluc->Binding Tracer Fluorescent Tracer Tracer->Binding Compound This compound Compound Competition Compound displaces Tracer Compound->Competition Binding->Competition BRET_Signal BRET Signal (Energy Transfer) Binding->BRET_Signal Substrate addition No_BRET Reduced BRET Signal Competition->No_BRET

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Step-by-Step Protocol:

  • Cell Preparation:

    • Transfect cells (e.g., HEK293T) with a plasmid encoding the target protein fused to NanoLuc® luciferase.[10]

    • Seed the transfected cells into a white, 96-well or 384-well assay plate and incubate for 18-24 hours to allow for protein expression.[10]

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the this compound-containing compound in Opti-MEM.

    • Add the diluted compound to the cells.

    • Add a fixed concentration of the fluorescent NanoBRET™ tracer to the wells. The tracer concentration should be optimized for the specific target.[8]

  • Equilibration and Signal Detection:

    • Incubate the plate at 37°C in a CO2 incubator for a period of time (e.g., 2 hours) to allow the binding to reach equilibrium.[10]

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

    • Measure the donor (450 nm) and acceptor (610 nm) emission signals using a luminometer capable of filtered luminescence measurements.[10]

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16] This IC50 can be used to calculate the intracellular apparent affinity (Kd).

Ki Competition Binding Assay

This is a classical pharmacological method to determine the affinity of a test compound for a target by measuring its ability to compete with a high-affinity radiolabeled or fluorescent ligand.[14][15]

Workflow for Ki Competition Binding Assay

Ki_Binding_Workflow cluster_prep Assay Preparation cluster_incubation Binding Reaction cluster_separation Separation and Detection Membranes 1. Prepare Target-Containing Membranes or Purified Protein Incubation 3. Incubate Membranes, Labeled Ligand, and Test Compound Membranes->Incubation Reagents 2. Prepare Labeled Ligand and Test Compound Dilutions Reagents->Incubation Filtration 4. Separate Bound from Free Labeled Ligand Incubation->Filtration e.g., Vacuum Filtration Counting 5. Quantify Bound Radioactivity or Fluorescence Filtration->Counting

Caption: General workflow for a radioligand competition binding assay.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare cell membranes from cells overexpressing the target receptor or use purified protein.[14]

    • Prepare a stock solution of a suitable radioligand (e.g., ³H-labeled) at a concentration at or below its Kd for the target.[15]

    • Prepare serial dilutions of the this compound-containing compound.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membranes, the radioligand, and varying concentrations of the test compound in a suitable binding buffer.[14]

    • Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a saturating concentration of a known unlabeled ligand).

    • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium (e.g., 60 minutes at 30°C).[14]

  • Separation and Detection:

    • Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter mat.[14] The membranes and bound radioligand are retained on the filter.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.[17]

    • Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

Conclusion and Recommendations

The validation of target engagement is a non-negotiable step in the progression of any small molecule drug discovery program. For compounds incorporating the promising this compound scaffold, a multi-faceted approach to confirming target interaction is recommended.

  • Initial Confirmation in a Cellular Context: It is advisable to begin with a cellular method like CETSA or NanoBRET™ to confirm that the compound can access and engage its target in a more physiologically relevant environment.[11][18] This mitigates the risk of pursuing compounds that are potent in biochemical assays but lack cellular activity.

  • Orthogonal Validation: No single assay is infallible. Employing an orthogonal method is crucial for building confidence in your results. For instance, if initial positive results are obtained from a NanoBRET™ assay, confirming the interaction with a label-free method like CETSA provides strong, independent validation.[11][19]

  • Quantitative Affinity Determination: For lead optimization and establishing a robust structure-activity relationship (SAR), a quantitative measure of affinity is essential. A Ki competition binding assay remains the gold standard for providing a precise Ki value, which is invaluable for comparing the potency of different analogs.[15]

By judiciously selecting and executing the appropriate target engagement assays, researchers can build a robust data package that clearly demonstrates the interaction of their this compound-containing compounds with their intended biological target, thereby paving the way for further preclinical and clinical development.

References

  • Gesner, E., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology. Retrieved from [Link]

  • Gesner, E., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology. Retrieved from [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Nuvisan. (n.d.). Enhance drug discovery with advanced biophysical techniques. Retrieved from [Link]

  • Domainex. (n.d.). Biophysics: How to choose the right assay for your drug discovery project. Retrieved from [Link]

  • Selvita. (n.d.). Target Engagement. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • BMG Labtech. (2021). How to determine binding affinity with a microplate reader. Retrieved from [Link]

  • Molina, D. M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. Retrieved from [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Retrieved from [Link]

  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions. Retrieved from [Link]

  • Welsch, M. E., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Scott, J. S., & Jones, A. M. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • SciSpace. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Retrieved from [Link]

  • ResearchGate. (2022). A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement. Retrieved from [Link]

  • Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Biochemistry. Retrieved from [Link]

  • ResearchGate. (2025). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Retrieved from [Link]

  • Popa, A., et al. (2015). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Semantic Scholar. (2023). Oxetanes in Drug Discovery Campaigns. Retrieved from [Link]

  • ResearchGate. (n.d.). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. Retrieved from [Link]

  • Lasota, J., & Blicharska, P. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • Oh, S., et al. (2019). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Szałaj, N., et al. (2021). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Molecules. Retrieved from [Link]

Sources

Comparative Guide to the In Vivo Efficacy of Drug Candidates Featuring the 4-(3-Methyloxetan-3-yl)piperidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-(3-Methyloxetan-3-yl)piperidine Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the piperidine ring stands out as a "privileged scaffold," a structural motif frequently found in clinically successful drugs due to its favorable physicochemical properties.[1] It offers a versatile, three-dimensional exit vector for substituents, enabling precise interaction with biological targets while often conferring desirable pharmacokinetic (PK) characteristics such as metabolic stability and aqueous solubility.[1]

The innovation of incorporating a 3-methyloxetane moiety onto the 4-position of the piperidine ring represents a significant advancement in scaffold design. The oxetane ring, a four-membered cyclic ether, is not merely a passive linker; it is a powerful bioisostere for commonly used but often problematic groups like gem-dimethyl or carbonyl functionalities. Its introduction is a deliberate strategy to address key drug development challenges:

  • Improved Physicochemical Properties: The inherent polarity of the oxetane ether oxygen can significantly enhance aqueous solubility, a critical factor for oral bioavailability.

  • Enhanced Metabolic Stability: The strained oxetane ring is more resistant to oxidative metabolism compared to more lipophilic alkyl groups, often leading to a longer plasma half-life and improved in vivo exposure.

  • Optimized Target Engagement: The rigid, spirocyclic nature of the linkage creates a well-defined three-dimensional shape, which can lead to higher binding affinity and selectivity for the target protein.

This guide provides a comparative analysis of the in vivo efficacy of drug candidates that leverage this sophisticated scaffold, focusing on key therapeutic areas where it has demonstrated significant potential. We will delve into the experimental data from preclinical models, compare performance against alternatives, and provide detailed protocols that underpin these findings.

Comparative Analysis by Therapeutic Area

The unique properties of the this compound scaffold have been exploited to develop potent and selective inhibitors for challenging targets in oncology and neurodegenerative disease.

Oncology: Targeting the MAPK Signaling Pathway with SHP2 Inhibitors

The Src homology-2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node that promotes cell growth and differentiation through the MAPK pathway.[2][3] Its overactivation is implicated in numerous solid tumors and blood cancers, making it a high-priority oncology target.[3] The development of allosteric inhibitors that lock SHP2 in its auto-inhibited state represents a major breakthrough.[2][3]

The this compound scaffold and its close analogs are well-suited for occupying the allosteric binding tunnel of SHP2. Structure-based drug design has culminated in potent, selective, and orally bioavailable inhibitors that have demonstrated significant in vivo efficacy.[2][4][5]

Drug Candidate ClassTargetIn Vivo ModelDosing Regimen (Example)Key Efficacy OutcomeReference
SHP099 Analog Allosteric SHP2KYSE-520 Esophageal Xenograft75 mg/kg, PO, QD68% Tumor Growth Inhibition (TGI)[2]
PB17-026-01 Allosteric SHP2N/A (Structure-based design)N/AHigh potency (IC50 = 32 nM) suggests potential for in vivo efficacy.[4][5][4][5]
Compound 30 Allosteric SHP2NCI-H358 NSCLC Xenograft100 mg/kg, PO, QD83% TGI; Synergistic effect with KRAS G12C inhibitor.[3]

Causality Insight: The success of these compounds hinges on achieving sustained target inhibition in vivo. The piperidine-based scaffolds provide a robust framework for optimizing PK properties. For instance, the development of SHP099 and related compounds focused heavily on achieving oral bioavailability, which is essential for clinical translation.[2] The incorporation of moieties like the methyloxetane is a key strategy to fine-tune solubility and metabolic clearance, ensuring that the drug remains at a therapeutic concentration in the tumor microenvironment long enough to exert its anti-proliferative effect.

The diagram below illustrates the mechanism by which SHP2 inhibitors block downstream signaling.

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2/SOS RTK->Grb2 RAS RAS Grb2->RAS SHP2 SHP2 SHP2->RAS  Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor SHP2 Allosteric Inhibitor (e.g., containing the scaffold) Inhibitor->SHP2  Inhibits

Caption: SHP2 inhibitors block RAS activation, halting the MAPK signaling cascade.

Neurodegenerative Disease: Targeting Tau Pathology with O-GlcNAcase (OGA) Inhibitors

Alzheimer's disease (AD) is characterized by the accumulation of hyperphosphorylated tau protein. A promising therapeutic strategy is to increase the O-GlcNAcylation of tau, a post-translational modification that competes with phosphorylation. This is achieved by inhibiting O-GlcNAcase (OGA), the enzyme responsible for removing O-GlcNAc modifications.[6]

Piperidine-based scaffolds have been instrumental in developing potent and selective OGA inhibitors. A recent study detailed a series of compounds with a 4-(arylethynyl)piperidine moiety—a close structural cousin to our topic scaffold—that demonstrated remarkable in vivo efficacy.[6]

A lead candidate, compound 81 , showed compelling results in a preclinical AD model.[6]

  • Target: O-GlcNAcase (OGA)

  • In Vivo Model: APP/PS1 transgenic mice

  • Dosing Regimen: 100 mg/kg

  • Key Efficacy Outcomes:

    • Significantly ameliorated cognitive impairment.[6]

    • Markedly increased protein O-GlcNAcylation levels in the brain.[6]

    • Reduced phosphorylation of tau at key pathological sites (Ser199, Thr205, Ser396).[6]

  • Pharmacokinetic Advantages: The compound exhibited appropriate plasma PK and, crucially, demonstrated beneficial blood-brain barrier (BBB) penetration, a major hurdle for CNS drug development.[6]

Causality Insight: The piperidine core is fundamental to the success of CNS drug candidates. Its ability to be functionalized allows for the precise tuning of properties like pKa and lipophilicity, which govern BBB penetration. The efficacy of compound 81 underscores how a well-designed piperidine scaffold can deliver a potent inhibitor to its site of action within the brain, leading to a measurable therapeutic effect on the underlying pathology of the disease.[6]

Experimental Methodologies: A Self-Validating Protocol

The trustworthiness of in vivo efficacy data is contingent on a robust and well-controlled experimental design. Below is a detailed protocol for a standard murine tumor xenograft study, a cornerstone for evaluating oncology drug candidates.

Protocol: Murine Tumor Xenograft Efficacy Study
  • Cell Culture and Implantation:

    • Rationale: Use a cancer cell line (e.g., KYSE-520) with a known dependency on the target pathway (e.g., MAPK).

    • 1.1. Culture cells in appropriate media (e.g., RPMI-1640 + 10% FBS) under sterile conditions at 37°C and 5% CO₂.

    • 1.2. Harvest cells during the logarithmic growth phase using trypsin. Wash with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel to a final concentration of 5 x 10⁷ cells/mL. The Matrigel aids in tumor establishment.

    • 1.3. Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of 6-8 week old female athymic nude mice.

  • Tumor Growth Monitoring and Animal Randomization:

    • Rationale: Ensure tumors are established and groups are statistically equivalent before treatment begins.

    • 2.1. Monitor tumor growth every 2-3 days using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

    • 2.2. When average tumor volume reaches approximately 100-150 mm³, randomize mice into treatment groups (e.g., n=8-10 per group), ensuring the average tumor volume is similar across all groups. Groups typically include a vehicle control and one or more drug treatment arms.

  • Drug Formulation and Administration:

    • Rationale: The vehicle must be inert and capable of solubilizing the drug for consistent delivery.

    • 3.1. Formulate the drug candidate (e.g., SHP2 inhibitor) in a suitable vehicle (e.g., 0.5% methylcellulose + 0.2% Tween 80 in sterile water).

    • 3.2. Administer the drug or vehicle control to the respective groups via the intended clinical route, typically oral gavage (PO), at a specified dose and schedule (e.g., 75 mg/kg, once daily).

  • Efficacy Assessment and Endpoint:

    • Rationale: Quantify the drug's effect on tumor growth and overall animal health.

    • 4.1. Continue to measure tumor volume and body weight every 2-3 days throughout the study (typically 21-28 days). Body weight is a key indicator of toxicity.

    • 4.2. The primary endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.

Workflow & Logic Visualization

The process from identifying a promising scaffold to validating its in vivo efficacy follows a logical and rigorous pathway.

InVivo_Workflow Scaffold Scaffold Selection (this compound) SBDD Structure-Based Design & Synthesis Scaffold->SBDD InVitro In Vitro Screening (Potency, Selectivity) SBDD->InVitro ADME In Vitro ADME/PK (Metabolic Stability, Solubility) InVitro->ADME InVivo_PK In Vivo PK Study (Mouse/Rat) ADME->InVivo_PK Candidate Selection Efficacy_Model In Vivo Efficacy Study (Xenograft Model) InVivo_PK->Efficacy_Model Dose Selection Data Data Analysis (TGI, PD Biomarkers) Efficacy_Model->Data Decision Go/No-Go Decision for Preclinical Development Data->Decision

Caption: The drug discovery workflow from scaffold selection to in vivo efficacy.

Conclusion and Future Outlook

The this compound scaffold is a testament to the power of rational drug design. By combining the privileged nature of the piperidine ring with the property-enhancing effects of a 3-methyloxetane group, medicinal chemists have created a powerful tool for developing drug candidates with superior in vivo characteristics. The compelling preclinical data for inhibitors targeting SHP2 in oncology and OGA in neurodegeneration highlight the scaffold's versatility and potential.

Future development will likely focus on further refining this scaffold to tackle other challenging targets, including those requiring high selectivity or specific tissue distribution. As our understanding of disease biology deepens, the ability to rapidly generate potent, selective, and bioavailable molecules using advanced scaffolds like this will be paramount to delivering the next generation of effective medicines.

References

  • Title: Efficacy and Toxicity Analysis of Selective BET Bromodomain Inhibitors in Models of Inflammatory Liver Disease Source: PubMed URL
  • Title: BRD4 inhibitors demonstrate preclinical efficacy Source: BioWorld URL
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  • Title: Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor Source: PubMed URL
  • Title: Preclinical Anticancer Efficacy of BET Bromodomain Inhibitors Is Determined by the Apoptotic Response Source: PubMed URL
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  • Title: Discovery of 4-(Arylethynyl)
  • Title: Discovery of 5-Azaquinoxaline Derivatives as Potent and Orally Bioavailable Allosteric SHP2 Inhibitors Source: PMC - NIH URL
  • Title: Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors Source: PubMed Central URL
  • Title: 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction Source: PMC - NIH URL
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  • Title: Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)
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  • Title: Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][2][7][8] triazin-4 Source: PubMed URL:

  • Title: Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][2][7][8] triazin-4 Source: PubMed Central - NIH URL:

Sources

A Senior Application Scientist's Guide to Assessing Off-Target Effects of 4-(3-Methyloxetan-3-yl)piperidine-Containing Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quest for novel chemical matter with improved physicochemical and pharmacological properties is relentless. The 4-(3-methyloxetan-3-yl)piperidine moiety has emerged as a valuable scaffold, prized for its ability to confer desirable attributes upon drug candidates. The oxetane ring, a four-membered ether, is not merely a passive linker; its strained nature and polarity can enhance aqueous solubility, reduce lipophilicity, and act as a hydrogen bond acceptor, often improving metabolic stability compared to more conventional groups like gem-dimethyl or carbonyl functionalities[1][2][3]. When coupled with the piperidine ring—a ubiquitous and privileged scaffold in countless approved drugs—the combination offers a unique three-dimensional geometry that can optimize target engagement and pharmacokinetic profiles[4][5][6].

However, this structural complexity and the very features that make the scaffold attractive also necessitate a rigorous evaluation of its potential for unintended biological interactions. Off-target effects, where a molecule binds to and modulates proteins other than its intended therapeutic target, are a primary cause of adverse drug reactions and a major contributor to late-stage clinical trial failures[7][8][9][10]. This guide provides a comparative framework for researchers, scientists, and drug development professionals to systematically assess and mitigate the off-target liabilities of molecules containing the this compound scaffold.

Understanding Potential Liabilities: From On-Target Efficacy to Off-Target Toxicity

No drug is perfectly specific. Small molecules, on average, interact with 6 to 11 distinct proteins, not all of which are intended targets[10][11]. These off-target interactions can sometimes be beneficial, leading to polypharmacology, but more often they are the root of unwanted side effects[12]. The goal of a robust preclinical safety assessment, as recommended by regulatory bodies like the FDA, is to characterize these potential toxic effects early to ensure the safety of human clinical trials[13][14][15].

The this compound moiety, while offering benefits, may carry intrinsic risks associated with its constituent parts:

  • Piperidine-Related Liabilities: The basic nitrogen of the piperidine ring can interact with a range of biological targets, most notably G-protein coupled receptors (GPCRs), transporters, and certain ion channels. A critical liability for many piperidine-containing drugs is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to fatal cardiac arrhythmias[4][16].

  • General Small Molecule Liabilities: Like any small molecule, these compounds can interact with promiscuous enzyme families such as kinases and Cytochrome P450 (CYP) enzymes. Kinase inhibition can lead to a host of unintended consequences, while CYP inhibition can cause dangerous drug-drug interactions[17][18].

The relationship between on-target and off-target effects is a critical concept in drug development.

Compound This compound Containing Molecule OnTarget Intended Target (e.g., Kinase X) Compound->OnTarget  On-Target Binding OffTarget Unintended Off-Target (e.g., hERG Channel) Compound->OffTarget Off-Target Binding   Efficacy Therapeutic Efficacy OnTarget->Efficacy Toxicity Adverse Effects (e.g., Cardiotoxicity) OffTarget->Toxicity

Caption: On-Target vs. Off-Target Pharmacology.

A Phased Approach to Off-Target Assessment: From In Silico to In Vitro

A systematic, tiered approach is the most efficient strategy for evaluating off-target effects, starting with broad, cost-effective methods and progressing to more specific, resource-intensive assays. This workflow allows for the early deselection of problematic compounds and focuses resources on the most promising candidates.

cluster_0 Phase 1: Early Discovery cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: Candidate Selection InSilico In Silico Profiling (Computational Prediction) BroadPanel Broad In Vitro Panel (e.g., SafetyScreen44) InSilico->BroadPanel Hypothesis Generation DoseResponse Dose-Response Assays (IC50/Ki Determination) BroadPanel->DoseResponse Hit Confirmation KinomeScan Kinome-Wide Scan (Selectivity Profiling) DoseResponse->KinomeScan ADMETox ADME/Tox Assays (e.g., CYP Inhibition) DoseResponse->ADMETox FunctionalAssay Cell-Based Functional Assays (e.g., hERG Patch Clamp) KinomeScan->FunctionalAssay Risk Assessment

Caption: Tiered Off-Target Assessment Workflow.

Comparison of Assessment Methodologies

In Silico (Computational) Profiling
  • Causality and Rationale: Before committing to expensive wet-lab experiments, computational models can predict potential off-target interactions based on the molecule's structure. These methods use algorithms that compare the compound's 2D and 3D features to databases of known ligands for a wide array of biological targets[11][19]. This approach is invaluable for hypothesis generation and prioritizing which experimental assays are most relevant. For a novel scaffold like this compound, in silico tools can flag potential liabilities that may not be immediately obvious.

  • Leading Alternatives & Comparison:

    Tool Type Principle Strengths Limitations
    Similarity Ensemble Approach (SEA) Compares 2D fingerprint similarity to sets of known active ligands. Fast, high-throughput, good for identifying broad chemical class effects. Can miss novel interactions not represented in the training data; less sensitive to 3D shape.
    3D Shape/Pharmacophore Matching Aligns the 3D conformation of the test molecule to pharmacophore models of known binding sites. Better at identifying structurally novel compounds that fit a specific binding pocket. Can be more predictive for off-targets[19]. Computationally intensive; highly dependent on the quality of the target structures.

    | Machine Learning/AI Models | Uses complex algorithms (e.g., graph neural networks) trained on vast interaction datasets to predict binding.[8][20] | Can uncover non-obvious structure-activity relationships; performance improves as training data grows. | Can be a "black box," making mechanistic interpretation difficult; may require large datasets for accurate prediction. |

In Vitro Broad Panel Screening
  • Causality and Rationale: This is the first experimental validation step. The goal is to screen the compound at a single, high concentration (typically 1-10 µM) against a panel of targets known to be associated with clinical adverse effects[9][12][21]. Significant activity (e.g., >50% inhibition) flags a potential liability that requires further investigation. This is a cost-effective way to get a broad overview of a compound's promiscuity.

  • Leading Alternatives & Comparison:

    Panel Name Provider Number of Targets Description
    SafetyScreen44 / SAFETYscan47 Eurofins Discovery 44 / 47 A widely used, cost-effective panel covering key GPCRs, ion channels, and transporters implicated in adverse events. Recommended for early screening[21][22][23][24].
    LeadProfilingScreen Charles River ~70 A comprehensive panel designed to identify the most common off-target liabilities during the lead optimization phase.

    | BioPrint® | Eurofins Discovery | >100 | An extensive panel that provides a broader "fingerprint" of a compound's activity, often used for deeper characterization. |

  • Self-Validation: The trustworthiness of these screens relies on the inclusion of positive and negative controls for each assay plate and a known standard compound to ensure the assay is performing within specified parameters. Results are typically reported as % inhibition relative to a vehicle (e.g., DMSO) control[23].

Definitive In Vitro Assays (Dose-Response)
  • Causality and Rationale: Once a "hit" is identified in a broad panel, a dose-response assay is essential to determine its potency (IC50 or Ki). An off-target interaction is only clinically relevant if it occurs at concentrations achieved during therapy[10][11]. A large window (e.g., >100-fold) between the on-target potency and off-target potency suggests a lower risk.

  • Key Experimental Protocols:

    • Kinome Profiling:

      • Description: Kinases are a frequent source of off-target effects. Kinome-wide scans test a compound against hundreds of kinases to create a comprehensive selectivity profile. This is crucial for developing selective kinase inhibitors[17][25][26].

      • Protocol: KINOMEscan™ (Competitive Binding Assay)

        • Principle: An affinity-tagged kinase is immobilized on a solid support. The test compound is incubated in solution with the kinase and a known, tagged ligand.

        • Incubation: The compound and tagged ligand compete for the kinase's active site.

        • Quantification: The amount of tagged ligand bound to the kinase is measured (e.g., via qPCR of the DNA tag). A lower signal indicates stronger binding by the test compound.

        • Data Analysis: Results are reported as % of control or as a dissociation constant (Kd), providing a quantitative measure of binding affinity across the kinome[27].

    • hERG Safety Assessment:

      • Description: Inhibition of the hERG potassium channel is a critical safety liability that must be assessed under regulatory guidelines[16][21].

      • Protocol: Automated Patch Clamp Electrophysiology

        • Cell Line: Use a stable mammalian cell line (e.g., HEK-293) expressing the hERG channel.

        • Cell Plating: Plate cells onto a specialized microplate (e.g., QPatch) that allows for the formation of a high-resistance seal ("gigaseal") between a single cell and an electrode.

        • Baseline Recording: Measure the baseline hERG current (IKr) by applying a specific voltage pulse protocol.

        • Compound Application: Perfuse the test compound at multiple concentrations onto the cell.

        • Effect Measurement: After incubation, re-measure the hERG current. The percentage of current inhibition is calculated relative to the baseline and vehicle control.

        • Data Analysis: Plot percent inhibition against compound concentration to determine the IC50 value. This provides the definitive measure of hERG liability[28][29].

    • CYP450 Inhibition:

      • Description: Cytochrome P450 enzymes are essential for drug metabolism. Inhibition can lead to altered drug clearance and potential toxicity or drug-drug interactions.

      • Protocol: Fluorometric CYP Inhibition Assay

        • System: Use human liver microsomes (HLMs) as a source of CYP enzymes or recombinant CYP isozymes (e.g., 3A4, 2D6, 2C9).

        • Substrate: Add a specific fluorogenic probe substrate for the CYP isoform being tested. The enzyme will convert this to a fluorescent product.

        • Incubation: Incubate the enzyme, substrate, and multiple concentrations of the test compound. Include a "no inhibitor" (vehicle) control and a known positive control inhibitor.

        • Reaction Start: Initiate the reaction by adding the NADPH regenerating system.

        • Fluorescence Reading: After a set time, stop the reaction and measure the fluorescent signal on a plate reader.

        • Data Analysis: Calculate the percent inhibition of enzyme activity for each compound concentration and fit the data to a dose-response curve to determine the IC50.

Data Summary and Interpretation

Quantitative data from these assays should be compiled for clear comparison.

Compound IDOn-Target IC50 (nM)hERG IC50 (µM)Kinase S-Score(10) @ 1µMCYP3A4 IC50 (µM)
Example-001 15> 300.02 (8/400 kinases)12.5
Example-002 252.10.15 (60/400 kinases)> 50
Alternative-A 50150.05 (20/400 kinases)2.3
  • Interpretation:

    • Example-001: Shows excellent selectivity. The hERG IC50 is >2000x the on-target potency, indicating a low risk of cardiotoxicity. The kinase selectivity score (S-Score, the fraction of kinases inhibited >90%) is low, indicating high specificity. The CYP3A4 window is acceptable. This is a strong candidate.

    • Example-002: Shows potential hERG liability with a safety margin of less than 100-fold. It is also significantly less selective across the kinome. This compound carries a higher risk profile.

    • Alternative-A: Shows a significant risk of drug-drug interactions due to potent CYP3A4 inhibition, which could be a developmental liability.

Conclusion and Forward Look

The this compound scaffold is a powerful tool in the medicinal chemist's arsenal, offering a route to compounds with improved drug-like properties[1]. However, its potential for off-target interactions must be addressed through a rigorous, multi-faceted assessment strategy. By integrating in silico predictions with a tiered in vitro screening cascade—from broad panels to definitive, quantitative assays—drug discovery teams can make informed decisions, mitigate risks, and ultimately select safer, more effective clinical candidates. This systematic approach ensures that the therapeutic potential of these promising molecules is not undermined by unforeseen safety liabilities.

References

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  • M3 Nonclinical Safety Studies for the Conduct of Human Clinical Trials for Pharmaceuticals. U.S. Food and Drug Administration.
  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. U.S. Food and Drug Administration.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data.
  • How can off-target effects of drugs be minimised? Patsnap Synapse.
  • In Vitro Safety Pharmacology Assays. Charles River Laboratories.
  • Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. U.S. Food and Drug Administration.
  • In silico off-target profiling for enhanced drug safety assessment. PubMed Central.
  • Nonclinical Safety Evaluation of Reformulated Drug Products and Products Intended for Administration by an Alternate Route. U.S. Food and Drug Administration.
  • Kinase Panel Screening and Profiling Service. Reaction Biology.
  • Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online.
  • In vitro safety pharmacology profiling: what else beyond hERG? PubMed.
  • Oxetanes in Drug Discovery. PharmaBlock.
  • PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. PubMed Central.
  • Current Bioinformatics Tools to Optimize CRISPR/Cas9 Experiments to Reduce Off-Target Effects. MDPI.
  • CRISPRitz: rapid, high-throughput and variant-aware in silico off-target site identification for CRISPR genome editing. National Institutes of Health.
  • Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central.
  • scanELECT® Kinase Selectivity & Profiling Assay Panel. Eurofins Discovery.
  • Web-based tools for in silico prediction of potential off-target sites. ResearchGate.
  • Selectivity profile of PKIS2 compounds using DiscoverX KINOMEscan.... ResearchGate.
  • Applications of oxetanes in drug discovery and medicinal chemistry. PubMed.
  • FDA Guidance for Industry Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. ECA Academy.
  • off-target profiling for enhanced drug safety assessment. National Genomics Data Center.
  • In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments. National Institutes of Health.
  • CRISPR Off-Target Editing: Prediction, Analysis, and More. Synthego.
  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central.
  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.
  • In Vitro Safety Pharmacology Profiling: What Else Beyond Herg? ResearchGate.
  • In Vitro Safety Pharmacology Study on Cardiovascular System. Creative Biolabs.
  • How Well Do You Understand Off-Target Liability? Charles River Laboratories.
  • Safety Assays. PharmaLegacy.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health.
  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. PubMed Central.
  • Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. Semantic Scholar.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Piperidine nucleus in the field of drug discovery. ResearchGate.
  • Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. EurekAlert!.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.
  • Specialized In Vitro Safety Pharmacology Profiling Panels. Eurofins Discovery.
  • Safety screening in early drug discovery: An optimized assay panel. ResearchGate.
  • Safety screening in early drug discovery: An optimized assay panel. PubMed.
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  • Results of Eurofin Cerep Safety-Screen 44 Panel. In vitro... ResearchGate.
  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed Central.
  • Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. PubMed.

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Benchmarking the synthetic accessibility of 4-(3-Methyloxetan-3-YL)piperidine against similar scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of 3D Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the demand for novel molecular scaffolds that can confer advantageous physicochemical and pharmacological properties is ever-present. Among these, the 4-(3-methyloxetan-3-yl)piperidine motif has emerged as a structure of significant interest. This scaffold marries the well-established piperidine core, a ubiquitous component in numerous approved drugs valued for its favorable pharmacokinetic profile, with a spirocyclic 3-methyloxetane. The oxetane moiety, a polar, non-aromatic heterocycle, is increasingly utilized as a bioisostere for carbonyl groups and gem-dimethyl functionalities, often enhancing aqueous solubility and metabolic stability while maintaining or improving target engagement.[1][2] The spirocyclic nature of the connection introduces a rigid, three-dimensional architecture that can provide precise vectoral projection of substituents into protein binding pockets.

This guide presents a comprehensive analysis of the synthetic accessibility of this compound. We will provide a plausible and detailed synthetic route to this target molecule, benchmarked against two other medicinally relevant spirocyclic piperidine scaffolds: 2-oxa-7-azaspiro[3.5]nonane and 8-azaspiro[4.5]decan-1-one . Through a comparative examination of their synthetic pathways, including step-count, overall yield, and reagent considerations, this guide aims to provide researchers, scientists, and drug development professionals with a clear and objective understanding of the practicalities of accessing these valuable building blocks.

Defining the Comparator Scaffolds

The choice of comparator scaffolds is crucial for a meaningful benchmark. We have selected:

  • 2-Oxa-7-azaspiro[3.5]nonane: A close structural analog to the target molecule, featuring a spiro-oxetane fused to a piperidine ring. Its synthesis provides a direct comparison of the challenges associated with forming the spirocyclic oxetane moiety on a piperidine core.

  • 8-Azaspiro[4.5]decan-1-one: A spirocyclic piperidine where the piperidine nitrogen is part of the spiro-system, and the spiro-ring is a cyclopentanone. This scaffold offers a different synthetic challenge, focusing on the construction of the piperidine ring onto a pre-existing carbocycle.

Comparative Analysis of Synthetic Routes

Target Scaffold: this compound

A practical and efficient synthesis of this compound can be envisioned starting from commercially available 1-benzyl-4-piperidone. The key transformation is the creation of the spiro-oxetane ring at the 4-position of the piperidine.

Proposed Synthetic Pathway:

The synthesis commences with a Corey-Chaykovsky reaction on 1-benzyl-4-piperidone to form the corresponding spiro-epoxide. This is followed by a Lewis-acid catalyzed rearrangement to the 3-hydroxyoxetane, which is then methylated and deprotected to yield the final product.

Experimental Protocol:

Step 1: Synthesis of 1-benzyl-4-spiro-epoxypiperidine

  • To a stirred suspension of trimethylsulfonium iodide (1.1 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

  • Stir the resulting milky white suspension for 30 minutes at 0 °C.

  • Add a solution of 1-benzyl-4-piperidone (1.0 eq) in anhydrous THF dropwise to the ylide suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-benzyl-4-spiro-epoxypiperidine.

Step 2: Synthesis of 1-benzyl-3-hydroxy-3-methyl-4-spiro-piperidineoxetane

  • Dissolve the spiro-epoxide (1.0 eq) in anhydrous dichloromethane at -78 °C under a nitrogen atmosphere.

  • Add boron trifluoride diethyl etherate (1.2 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is then dissolved in anhydrous THF at 0 °C.

  • Add methylmagnesium bromide (1.5 eq, 3.0 M in diethyl ether) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the desired product.

Step 3: Deprotection to this compound

  • Dissolve the N-benzyl protected intermediate (1.0 eq) in methanol.

  • Add Palladium on carbon (10 mol %) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 16 hours.

  • Filter the reaction mixture through a pad of Celite, washing with methanol.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound.

DOT Script for Synthesis of this compound:

G start 1-Benzyl-4-piperidone step1 Corey-Chaykovsky Reaction (Me3S+I-, n-BuLi) start->step1 intermediate1 1-Benzyl-4-spiro-epoxypiperidine step1->intermediate1 step2 Lewis Acid Rearrangement & Methylation (BF3.OEt2, MeMgBr) intermediate1->step2 intermediate2 1-Benzyl-4-(3-methyloxetan-3-yl)piperidine step2->intermediate2 step3 Hydrogenolysis (H2, Pd/C) intermediate2->step3 product This compound step3->product

Caption: Synthetic workflow for this compound.

Comparator Scaffold 1: 2-Oxa-7-azaspiro[3.5]nonane

The synthesis of this close analog also starts from a modified piperidine precursor, highlighting the steps required to construct the spiro-oxetane ring. A known route proceeds from N-tosyl-piperidine-4,4-diethyl ester.[2]

Synthetic Pathway:

This pathway involves the reduction of the diester to a diol, followed by a one-pot mesylation and intramolecular cyclization to form the oxetane ring, and finally deprotection of the piperidine nitrogen.

Experimental Protocol:

Step 1: Synthesis of N-tosyl-4,4-bis(hydroxymethyl)piperidine

  • To a stirred solution of lithium aluminum hydride (2.5 eq) in anhydrous THF at 0 °C, add a solution of N-tosyl-piperidine-4,4-diethyl ester (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, heat the reaction mixture to reflux for 4 hours.

  • Cool the reaction to 0 °C and quench sequentially by the careful dropwise addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting precipitate and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to obtain the diol, which is often used in the next step without further purification.

Step 2: Synthesis of N-tosyl-2-oxa-7-azaspiro[3.5]nonane

  • Dissolve the diol (1.0 eq) in dichloromethane and cool to 0 °C.

  • Add triethylamine (2.5 eq) followed by the dropwise addition of methanesulfonyl chloride (2.2 eq).

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 12 hours.

  • Quench the reaction with water and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the N-tosyl protected spiro-oxetane.

Step 3: Deprotection to 2-Oxa-7-azaspiro[3.5]nonane

  • Dissolve the N-tosyl protected intermediate in a suitable solvent such as methanol.

  • Add a reducing agent capable of cleaving the tosyl group, such as sodium amalgam or magnesium in methanol.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction accordingly based on the chosen reducing agent.

  • Purify the final product, typically by distillation or crystallization of a salt form.

DOT Script for Synthesis of 2-Oxa-7-azaspiro[3.5]nonane:

G start N-Tosyl-piperidine-4,4-diethyl ester step1 Reduction (LiAlH4) start->step1 intermediate1 N-Tosyl-4,4-bis(hydroxymethyl)piperidine step1->intermediate1 step2 Mesylation & Cyclization (MsCl, Et3N) intermediate1->step2 intermediate2 N-Tosyl-2-oxa-7-azaspiro[3.5]nonane step2->intermediate2 step3 Detosylation (e.g., Na/Hg) intermediate2->step3 product 2-Oxa-7-azaspiro[3.5]nonane step3->product

Caption: Synthetic workflow for 2-Oxa-7-azaspiro[3.5]nonane.

Comparator Scaffold 2: 8-Azaspiro[4.5]decan-1-one

The synthesis of this spiro-piperidone involves the construction of the piperidine ring onto a pre-existing cyclopentane core. A common approach is the Dieckmann condensation.

Synthetic Pathway:

This route begins with the alkylation of a protected amine with two equivalents of an acrylate, followed by an intramolecular Dieckmann condensation to form the piperidone ring, and subsequent hydrolysis and decarboxylation.

Experimental Protocol:

Step 1: Synthesis of N-benzyl-N,N-bis(2-cyanoethyl)amine

  • Combine benzylamine (1.0 eq) and acrylonitrile (2.2 eq) in ethanol.

  • Heat the mixture to reflux for 6 hours.

  • Cool the reaction mixture and concentrate under reduced pressure to obtain the crude dinitrile, which can be used directly in the next step.

Step 2: Synthesis of 1-benzyl-8-azaspiro[4.5]decan-1-one

  • Prepare a solution of sodium ethoxide in ethanol.

  • Add the crude dinitrile from the previous step to the sodium ethoxide solution.

  • Heat the reaction mixture to reflux for 8 hours to effect the Dieckmann condensation.

  • Cool the reaction and neutralize with a dilute acid (e.g., 1 M HCl).

  • Extract the mixture with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • The resulting β-keto nitrile is then subjected to acidic hydrolysis and decarboxylation by heating in the presence of an aqueous acid (e.g., 6 M HCl) to afford the desired spiro-piperidone.

  • Purify by column chromatography or crystallization.

Step 3: Deprotection to 8-Azaspiro[4.5]decan-1-one

  • Dissolve the N-benzyl protected piperidone in methanol.

  • Add Palladium on carbon (10 mol %).

  • Hydrogenate under a hydrogen atmosphere at room temperature for 16 hours.

  • Filter through Celite and concentrate the filtrate to yield the final product.

DOT Script for Synthesis of 8-Azaspiro[4.5]decan-1-one:

G start Benzylamine & Acrylonitrile step1 Michael Addition start->step1 intermediate1 N-Benzyl-N,N-bis(2-cyanoethyl)amine step1->intermediate1 step2 Dieckmann Condensation & Decarboxylation intermediate1->step2 intermediate2 1-Benzyl-8-azaspiro[4.5]decan-1-one step2->intermediate2 step3 Hydrogenolysis (H2, Pd/C) intermediate2->step3 product 8-Azaspiro[4.5]decan-1-one step3->product

Caption: Synthetic workflow for 8-Azaspiro[4.5]decan-1-one.

Quantitative Benchmarking

FeatureThis compound2-Oxa-7-azaspiro[3.5]nonane8-Azaspiro[4.5]decan-1-one
Starting Materials 1-Benzyl-4-piperidone, Trimethylsulfonium iodideN-Tosyl-piperidine-4,4-diethyl esterBenzylamine, Acrylonitrile
Key Transformation Corey-Chaykovsky / Lewis Acid RearrangementIntramolecular Williamson Ether SynthesisDieckmann Condensation
Number of Steps 333
Estimated Overall Yield ModerateModerate to GoodModerate
Key Reagents n-BuLi, BF3·OEt2, MeMgBr, Pd/CLiAlH4, MsCl, Na/HgNaOEt, H2, Pd/C
Scalability Considerations Use of cryogenic conditions and organometallics may pose challenges on a large scale.Use of LiAlH4 and sodium amalgam requires careful handling on a larger scale.The Dieckmann condensation is generally scalable.
Purification Column chromatography required for intermediates and final product.Column chromatography likely needed for intermediates.Purification may involve crystallization.

Discussion and Conclusion

This comparative analysis reveals that all three spirocyclic piperidine scaffolds are accessible via relatively short, three-step synthetic sequences from readily available starting materials.

The synthesis of This compound relies on well-established organometallic and rearrangement reactions. The Corey-Chaykovsky reaction is generally robust, and the subsequent Lewis acid-catalyzed rearrangement and Grignard addition are standard transformations. However, the use of pyrophoric reagents like n-butyllithium and cryogenic temperatures may present scalability challenges.

The route to 2-oxa-7-azaspiro[3.5]nonane is also efficient, with the key oxetane-forming step being an intramolecular cyclization. This pathway avoids some of the more sensitive organometallic reagents used for the target scaffold but introduces the need for the less common N-tosyl-piperidine-4,4-diethyl ester starting material and the use of powerful reducing agents like LiAlH4 and potentially hazardous deprotection methods.

The synthesis of 8-azaspiro[4.5]decan-1-one via the Dieckmann condensation represents a more classical approach to piperidone synthesis. This method is generally considered scalable and avoids many of the more hazardous reagents of the other two routes. However, the initial Michael addition and the conditions for the Dieckmann condensation need to be carefully optimized to maximize yield.

References

  • Carreira, E. M., & Fessard, T. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(9), 3227–3246. [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(48), 9052-9074. [Link]

  • Burkhard, J. A., Guérot, C., Knust, H., & Rogers-Evans, M. (2012). Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond!. CHIMIA International Journal for Chemistry, 66(3), 125-129. [Link]

  • Bull, J. A., & Mousseau, J. J. (2012). Recent advances in the synthesis and application of 3-substituted oxetanes. Chemical Communications, 48(38), 4579-4591. [Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591. [Link]

  • Pellicciari, R., Natalini, B., & Sadeghpour, B. M. (1986). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Arzneimittel-Forschung, 36(7), 1015-1017. [Link]

  • Taylor, C. G., & Taylor, R. J. (2018). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molbank, 2018(4), M1023. [Link]

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Safety Operating Guide

Navigating the Safe Handling of 4-(3-Methyloxetan-3-YL)piperidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Personal Protective Equipment, Operational Protocols, and Disposal

Understanding the Hazard Profile: A Synthesis of Piperidine and Oxetane Characteristics

4-(3-Methyloxetan-3-YL)piperidine incorporates the structural features of both a piperidine and an oxetane. Therefore, a conservative approach to safety necessitates considering the potential hazards of both chemical classes.

Piperidine Derivatives are known to be:

  • Flammable: Many piperidine derivatives are flammable liquids and vapors.[1][2]

  • Toxic: They can be toxic if they come into contact with the skin or are inhaled.[2][3]

  • Corrosive: Piperidines can cause severe skin burns and eye damage.[2][3]

  • Reactive: They are incompatible with strong acids, acid chlorides, and oxidizing agents.[1]

Oxetanes present the following hazards:

  • Flammable: Oxetane itself is a highly flammable liquid and vapor.[4]

  • Harmful: It can be harmful if swallowed, inhaled, or in contact with the skin, and may cause irritation to the eyes, skin, and respiratory system.[4]

  • Reactive: The strained four-membered ring of oxetanes is susceptible to ring-opening reactions, especially under acidic conditions.[4][5]

Given this combined profile, this compound should be treated as a flammable, toxic, and corrosive substance with potential for reactivity.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to minimize exposure and mitigate risks. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Solution Preparation Chemical safety gogglesChemical-resistant gloves (e.g., nitrile)Laboratory coatWork in a certified chemical fume hood
Running Reactions Chemical safety goggles and a face shieldChemical-resistant glovesChemical-resistant apron over a laboratory coatAll operations should be conducted within a certified chemical fume hood
Work-up and Purification Chemical safety goggles and a face shieldChemical-resistant glovesChemical-resistant apron over a laboratory coatAll operations should be conducted within a certified chemical fume hood
Handling of Neat Compound Chemical safety goggles and a face shieldDouble-gloving with chemical-resistant glovesChemical-resistant apron over a laboratory coatAll operations should be conducted within a certified chemical fume hood
The Rationale Behind PPE Selection:
  • Eye and Face Protection: The potential for splashes of this corrosive and irritating compound necessitates the use of chemical safety goggles at a minimum.[6] A face shield provides an additional layer of protection for the entire face, which is crucial during procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure.

  • Hand Protection: Chemical-resistant gloves are non-negotiable. Nitrile gloves are a good initial choice, but for prolonged exposure, it is advisable to consult a glove compatibility chart or the glove manufacturer's recommendations for piperidine and oxetane derivatives.

  • Body Protection: A standard laboratory coat prevents minor splashes from reaching the skin.[6] For procedures with a greater splash potential, a chemical-resistant apron provides an additional barrier.

  • Respiratory Protection: Due to the potential for respiratory irritation and toxicity from inhalation, all work with this compound must be conducted in a certified chemical fume hood.[6][7] This engineering control is the most effective way to prevent inhalation exposure.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is paramount for minimizing risk.

Pre-Operational Checklist:
  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the certification is current.

  • PPE Inspection: Inspect all PPE for signs of damage or degradation before use.

  • Spill Kit Accessibility: Confirm that a spill kit containing appropriate absorbent materials (e.g., sand, vermiculite) and neutralizing agents for amines is readily accessible.

  • Emergency Equipment: Locate the nearest safety shower and eyewash station and confirm they are unobstructed.

  • Review of Procedure: Mentally walk through the entire experimental procedure to identify potential hazards and ensure all necessary safety measures are in place.

Step-by-Step Handling Protocol:

Handling_Protocol cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_start Don appropriate PPE prep_fumehood Work exclusively in a certified chemical fume hood prep_start->prep_fumehood prep_grounding Ground and bond all metal containers during transfer prep_fumehood->prep_grounding handle_weigh Weigh the compound in a tared, sealed container prep_grounding->handle_weigh handle_transfer Use non-sparking tools for all transfers handle_weigh->handle_transfer handle_reaction Add the compound slowly to reaction mixtures, monitoring for any exothermic events handle_transfer->handle_reaction post_clean Clean all glassware and equipment thoroughly handle_reaction->post_clean post_ppe Remove and dispose of contaminated PPE properly post_clean->post_ppe post_wash Wash hands and arms thoroughly with soap and water post_ppe->post_wash

A step-by-step workflow for the safe handling of this compound.

Emergency Procedures: Planning for the Unexpected

In the event of an exposure or spill, a swift and informed response is critical.

In Case of Exposure:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response Protocol:

Spill_Response spill_start Evacuate all non-essential personnel from the area spill_ventilate Ensure the area is well-ventilated (fume hood on high) spill_start->spill_ventilate spill_ppe Don appropriate PPE, including respiratory protection if necessary spill_ventilate->spill_ppe spill_contain Contain the spill with an inert absorbent material (e.g., sand, vermiculite) spill_ppe->spill_contain spill_collect Carefully collect the absorbed material using non-sparking tools spill_contain->spill_collect spill_container Place the collected waste in a clearly labeled, sealed container for hazardous waste disposal spill_collect->spill_container spill_clean Decontaminate the spill area with a suitable cleaning agent spill_container->spill_clean spill_report Report the incident to the appropriate safety personnel spill_clean->spill_report

A clear, sequential protocol for responding to a spill of this compound.

Disposal Plan: Responsible Stewardship from Cradle to Grave

Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility.

Waste Segregation and Collection:
  • Designated Waste Container: All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, must be collected in a designated and clearly labeled hazardous waste container.[6]

  • Container Compatibility: The waste container must be made of a material compatible with piperidine and oxetane derivatives and have a secure, tight-fitting lid.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity of waste.[6]

Storage and Disposal:
  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as acids and oxidizing agents.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash. [6]

By implementing these comprehensive safety and handling protocols, researchers can confidently work with this compound, advancing scientific discovery while prioritizing personal and environmental safety.

References

  • Benchchem. (n.d.). Essential Safety and Operational Protocols for Handling 1-(Piperidin-2-ylmethyl)piperidine.
  • Benchchem. (n.d.). Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Laboratory Professionals.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperidine.
  • ChemSupply Australia. (2023, October 22). Safety Data Sheet: Piperidine.
  • Benchchem. (n.d.). Personal protective equipment for handling Oxetane;heptadecahydrate.
  • Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
  • ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Methyloxetan-3-YL)piperidine
Reactant of Route 2
4-(3-Methyloxetan-3-YL)piperidine

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